molecular formula C30H55NO4 B028562 N-(Hexacosanoyloxy)succinimide CAS No. 22102-68-7

N-(Hexacosanoyloxy)succinimide

Katalognummer: B028562
CAS-Nummer: 22102-68-7
Molekulargewicht: 493.8 g/mol
InChI-Schlüssel: ZTTCVLLRTUELJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Hexacosanoyloxy)succinimide (CAS 22102-68-7) is a high-purity, long-chain fatty acid succinimide ester that serves as a critical biochemical tool for researchers, particularly in the field of synthetic immunology and lipid chemistry. This compound features a C26 saturated fatty acid (hexacosanoic acid) activated by an N-hydroxysuccinimide (NHS) ester group, making it a highly effective acylating reagent for introducing long, hydrophobic lipid chains into target molecules under mild conditions. Primary Research Applications and Value: Cancer Vaccine Development: This reagent is instrumental in the synthesis of advanced glycolipid-based vaccine constructs. It is specifically used to acylated phytosphingosine moieties during the chemical synthesis of α-galactosylceramide (α-GalCer) analogs, which are potent activators of invariant Natural Killer T (iNKT) cells. These self-adjuvanting vaccine platforms show significant promise for targeted immunotherapy. Lipid Conjugation and Modification: As an efficient acyl donor, it enables the site-specific conjugation of long-chain fatty acids to amines, such as those on amino-functionalized lipids, sphingosines, or protein carriers. This allows researchers to modulate the hydrophobicity and biophysical properties of synthetic molecules, influencing their behavior in lipid bilayers and their interaction with cellular membranes. Material Science and Liposome Formulation: The compound is used to create custom lipid derivatives for incorporation into liposomes and other nanocarriers. The long C26 chain promotes stable integration into lipid membranes, making it valuable for engineering delivery systems with tailored stability and fusogenic properties. Mechanism of Action: The reactivity of N-(Hexacosanoyloxy)succinimide is driven by its NHS ester group. This group acts as an excellent leaving group, facilitating a nucleophilic attack by primary amines to form a stable amide bond. This results in the covalent attachment of the hexacosanoyl chain to the target molecule. The reaction is typically performed in aprotic solvents like THF or chloroform, often in the presence of a base such as triethylamine. Handling and Storage: To ensure stability and performance, this reagent should be stored in a freezer (e.g., -20°C) under an inert atmosphere. It is slightly soluble in chloroform. Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) hexacosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-31-28(32)26-27-29(31)33/h2-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTCVLLRTUELJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464612
Record name HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22102-68-7
Record name HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: N-(Hexacosanoyloxy)succinimide

Author: BenchChem Technical Support Team. Date: February 2026

Principles and Applications in Lipid-Antigen Synthesis and Bioconjugation

Executive Summary

N-(Hexacosanoyloxy)succinimide (also known as NHS-Hexacosanoate or C26-NHS ) is the N-hydroxysuccinimide (NHS) ester of hexacosanoic acid (cerotic acid, C26:0). It serves as a specialized, high-purity bioconjugation reagent designed to introduce a very long-chain fatty acid (VLCFA) tail onto primary amines.

Unlike standard palmitoylation (C16) or stearoylation (C18) reagents, the C26 chain confers extreme hydrophobicity and unique structural properties essential for specific biological interactions. Its primary and most critical application lies in the synthesis of


-Galactosylceramide (KRN7000)  and its analogs—potent glycolipid antigens that stimulate invariant Natural Killer T (iNKT) cells via the CD1d pathway.

This guide details the physicochemical profile of N-(Hexacosanoyloxy)succinimide, its mechanistic action, and field-proven protocols for its use in organic synthesis and bioconjugation, addressing the specific solubility challenges posed by the C26 lipid chain.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

The extreme hydrophobicity of the C26 chain dictates the handling and solvent choice for this reagent. It is effectively insoluble in aqueous buffers, requiring organic solvent systems for successful conjugation.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name N-(Hexacosanoyloxy)succinimide
Synonyms Hexacosanoic acid NHS ester; 1-[(1-Oxohexacosyl)oxy]-2,5-pyrrolidinedione
CAS Number 22102-68-7
Molecular Formula

Molecular Weight 493.76 g/mol
Appearance White to pale yellow solid/powder
Melting Point 100–102 °C
Solubility Soluble in warm THF, Chloroform (

), Dichloromethane (DCM).[1] Insoluble in water.
Reactive Group NHS Ester (Amine-reactive)
Storage -20°C, Desiccated (Moisture Sensitive)

Mechanistic Principles

The NHS-Ester Reaction

The core mechanism is a nucleophilic acyl substitution. The primary amine (


) of the target molecule attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide leaving group. This results in a stable amide bond , linking the C26 lipid tail to the substrate.
The "Hydrophobic Challenge"

While the chemistry is standard, the physics of the reaction is non-trivial.

  • Solubility Mismatch: Most amine-containing biomolecules (peptides, proteins) are hydrophilic, while C26-NHS is lipophilic.

  • Micelle Formation: In aqueous mixtures, VLCFAs tend to aggregate, burying the reactive NHS ester and preventing conjugation.

  • Solution: Reactions must be performed in anhydrous organic solvents (e.g., THF, DMF, DCM) or, for proteins, in mixed-solvent systems with a high percentage of organic co-solvent (though this risks protein denaturation).

Biological Significance of the C26 Tail

The C26 chain is not merely a hydrophobic anchor; it is a structural requirement for specific immune receptors.

  • CD1d Binding: In the context of KRN7000 (

    
    -GalCer), the C26 fatty acid fits precisely into the A' pocket of the CD1d molecule. Shorter chains (C16-C18) alter the binding affinity and the subsequent cytokine profile (Th1 vs. Th2 bias) of iNKT cells.
    

Visualization: Reaction Pathways

Diagram 1: Chemical Mechanism & Application Workflow

This diagram illustrates the nucleophilic attack mechanism and the specific workflow for synthesizing Ceramide analogs.

G cluster_app Key Application: KRN7000 Synthesis NHS_C26 N-(Hexacosanoyloxy)succinimide (C26-NHS) Intermediate Tetrahedral Intermediate NHS_C26->Intermediate Nucleophilic Attack (Organic Solvent) Amine Target Molecule (Primary Amine R-NH2) Amine->Intermediate Product Lipidated Conjugate (Amide Bond) Intermediate->Product Elimination LeavingGroup NHS Byproduct (N-hydroxysuccinimide) Intermediate->LeavingGroup Release Phyto Phytosphingosine Ceramide C26-Ceramide (Precursor to KRN7000) Phyto->Ceramide + C26-NHS (in THF/Pyridine)

Figure 1: Reaction mechanism of N-(Hexacosanoyloxy)succinimide with primary amines and its specific application in converting Phytosphingosine to C26-Ceramide.

Experimental Protocol: Synthesis of C26-Lipidated Peptides/Small Molecules

Context: This protocol is optimized for small molecules (e.g., sphingoid bases, drugs) or hydrophobic peptides. It avoids water to prevent hydrolysis and precipitation.

Materials
  • Reagent: N-(Hexacosanoyloxy)succinimide (stored at -20°C).[2]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Base: Triethylamine (TEA) or Pyridine (to deprotonate the amine).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation of Amine Substrate:

    • Dissolve 1.0 equivalent of the amine-containing substrate (e.g., Phytosphingosine) in anhydrous THF.

    • Note: If solubility is poor, warm the solvent to 40°C or add a small amount of DMF.

  • Activation:

    • Add 1.2 to 1.5 equivalents of TEA or Pyridine . This ensures the amine is non-protonated and highly nucleophilic.

  • Conjugation Reaction:

    • Dissolve N-(Hexacosanoyloxy)succinimide (1.1 equivalents) in a minimal volume of warm THF (the C26 tail may require warming to ~40-50°C to fully dissolve).

    • Add the NHS-ester solution dropwise to the amine substrate solution under stirring.

    • Critical Control: Maintain the reaction under an inert atmosphere (

      
      ) to prevent moisture ingress.
      
  • Incubation:

    • Stir the reaction at 40°C to 50°C for 12–18 hours.

    • Why Heat? Unlike standard NHS reactions (often done at RT or 4°C), C26 coupling benefits from heat to maintain solubility of the reactants and the waxy product.

  • Work-up & Purification:

    • Evaporation: Remove the organic solvent under reduced pressure (Rotavap).

    • Wash: Resuspend the residue in DCM and wash with dilute HCl (to remove base) and water (to remove NHS byproduct).

    • Purification: The product will likely be a waxy solid.[2] Recrystallize from Ethanol/Acetone or purify via Silica Gel Chromatography (eluting with

      
      /MeOH).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reagent Precipitation Solvent too polar (e.g., water/buffer present).Switch to anhydrous THF, DCM, or Chloroform. Ensure glassware is dry.
Low Conjugation Yield Hydrolysis of NHS ester.Use fresh reagent. Ensure solvents are anhydrous.[3] Work under nitrogen.[3][4]
Incomplete Dissolution C26 chain aggregation (Van der Waals forces).Gently heat the reaction mixture (up to 50°C). Use sonication during dissolution.
Product "Gelling" High concentration of lipidated product.Dilute the reaction mixture before work-up. Perform warm filtration if necessary.

References

  • Biosynth. N-(Hexacosanoyloxy)succinimide Product Data. Retrieved from .

  • Santa Cruz Biotechnology. N-(Hexacosanoyloxy)succinimide (CAS 22102-68-7).[5][2][6] Retrieved from .

  • Takikawa, H., et al. (1998). Synthesis of alpha-galactosylceramide (KRN7000). Tetrahedron.
  • BldPharm. N-(Hexacosanoyloxy)succinimide Physicochemical Properties. Retrieved from .

  • National Institutes of Health (NIH). Hexacosanoate contents in Japanese common foods. (Context on Hexacosanoic acid biological relevance). Retrieved from .

  • ChemicalBook. N-Succinimidyl 6-maleimidohexanoate and related NHS esters. (Comparative chemistry for long-chain NHS esters). Retrieved from .

Sources

N-(Hexacosanoyloxy)succinimide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, mechanistic behavior, and application protocols for N-(Hexacosanoyloxy)succinimide , a specialized reagent for introducing very long-chain fatty acids (VLCFA) into biomolecules.

Advanced Lipidation Reagents for Bioconjugation

Executive Summary

N-(Hexacosanoyloxy)succinimide (Succinimidyl Hexacosanoate) is the N-hydroxysuccinimide (NHS) ester of hexacosanoic acid (Cerotic acid, C26:0). It serves as a potent electrophilic lipidation reagent designed to react with primary amines (


) on peptides, proteins, or small molecule drugs.

Unlike shorter-chain lipidating agents (e.g., palmitic C16 or stearic C18 NHS esters), the C26 chain confers extreme hydrophobicity . This property is utilized to:

  • Synthesize ceramide analogues (e.g.,

    
    -GalCer derivatives) for immunological research.[1]
    
  • Anchor hydrophilic payloads into lipid bilayers with high retention.

  • Modify the pharmacokinetic profile of therapeutics via albumin binding (though C16-C18 is more common, C26 provides a stronger hydrophobic anchor).

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
PropertyData
Chemical Name N-(Hexacosanoyloxy)succinimide
Synonyms Succinimidyl hexacosanoate; Hexacosanoic acid NHS ester
CAS Number 22102-68-7
Molecular Formula

Molecular Weight 493.76 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 100–102 °C
Solubility Soluble in Chloroform (

), Dichloromethane (DCM), THF. Sparingly soluble in DMSO (requires warming). Insoluble in water.
Storage -20°C, desiccated. Protect from moisture to prevent hydrolysis.
2.1 Solubility Challenges

The 26-carbon saturated chain dominates the physical behavior of this molecule. Unlike standard NHS esters, it cannot be dissolved directly in aqueous buffers .

  • Preferred Solvents: Chloroform or DCM are ideal for synthesis.

  • Bioconjugation Solvents: For reaction with proteins, the reagent must be dissolved in a water-miscible organic solvent (THF or hot DMSO) and added slowly to the aqueous phase, or the reaction must occur in a biphasic system/emulsion.

Mechanism of Action

The core reactivity follows the standard amine-reactive NHS ester pathway. However, the reaction kinetics are heavily influenced by the solvation state of the hydrophobic tail.

The Reaction Pathway:

  • Nucleophilic Attack: The primary amine (e.g., Lysine

    
    -amino group) attacks the electron-deficient carbonyl carbon of the ester.
    
  • Leaving Group Release: N-Hydroxysuccinimide (NHS) is displaced as a byproduct.[2]

  • Amide Bond Formation: A stable amide linkage connects the C26 lipid tail to the target molecule.

NHS_Mechanism Reagent N-(Hexacosanoyloxy) succinimide (Lipophilic Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (pH 7.5-8.5) Amine Target Primary Amine (R-NH2) Amine->Intermediate Product Lipidated Conjugate (Amide Bond) Intermediate->Product Collapse Byproduct NHS Leaving Group Intermediate->Byproduct Elimination

Figure 1: Mechanism of amine lipidation via NHS ester chemistry.

Experimental Protocols
4.1 Synthesis of N-(Hexacosanoyloxy)succinimide

Note: While commercially available, in-house synthesis ensures freshness, critical for NHS esters.

Reagents: Hexacosanoic acid (1.0 eq), N-Hydroxysuccinimide (1.1 eq), EDC


HCl (1.2 eq), Dry Dichloromethane (DCM).
  • Dissolve hexacosanoic acid in dry DCM. Note: Mild heating (30-40°C) may be required due to the C26 chain.

  • Add N-Hydroxysuccinimide (NHS).[3][4]

  • Add EDC

    
    HCl and stir at room temperature for 12–24 hours under nitrogen.
    
  • Workup: Wash with water to remove urea byproducts and unreacted EDC. Dry organic layer over

    
    .
    
  • Purification: Recrystallize from acetone or isopropanol.

4.2 Bioconjugation Protocol (Lipidation of a Peptide)

Challenge: Preventing precipitation of the C26 reagent upon contact with aqueous buffer.

Materials:

  • Target Peptide (with free amine).

  • Reagent: N-(Hexacosanoyloxy)succinimide.[5][6][7]

  • Solvent A: Anhydrous THF or DMSO (Hot).

  • Buffer B: 100 mM Sodium Bicarbonate, pH 8.5 (Amine-free).

Workflow:

Conjugation_Workflow cluster_solubilization Step 1: Solubilization cluster_reaction Step 2: Coupling cluster_purification Step 3: Purification Step1 Dissolve C26-NHS in hot DMSO or THF (Target: 10-50 mM) Step3 Dropwise addition of C26-NHS to Peptide Solution (Keep organic solvent <20-30%) Step1->Step3 Step2 Prepare Peptide in NaHCO3 Buffer (pH 8.5) Step2->Step3 Step4 Precipitate or Dialysis (Remove free NHS & Organics) Step3->Step4 Incubate 2-4h @ RT or O/N @ 4°C

Figure 2: Bioconjugation workflow for hydrophobic C26-NHS esters.

Critical Technical Notes:

  • Solvent Compatibility: If the protein/peptide denatures in high organic solvent concentrations, use a detergent (e.g., 0.1% Tween-20 or Triton X-100) in the aqueous buffer to solubilize the incoming lipid tail.

  • Hydrolysis Competition: The NHS ester hydrolyzes in water. The rate increases with pH. However, because C26-NHS is insoluble in water, it forms aggregates/micelles if not properly solvated, which actually slows hydrolysis but also blocks reaction with the protein. Proper co-solvent use is the rate-limiting factor.

Applications in Drug Development
5.1 Synthesis of Immunostimulants (

-GalCer Analogues)

This reagent is the standard donor for acylating the sphingosine base in the synthesis of


-Galactosylceramide (

-GalCer) analogues. The C26 chain is critical for the deep binding of the glycolipid into the CD1d groove of antigen-presenting cells.
  • Protocol Insight: These reactions are typically performed in organic solvents (e.g., THF/Pyridine) rather than aqueous buffers, utilizing the high solubility of the protected sphingosine in organics.

5.2 Membrane Anchoring

Conjugating a C26 tail to a hydrophilic peptide or dye creates a "lipid anchor."

  • Effect: The conjugate will spontaneously insert into liposomal membranes or cell membranes with high stability due to the Van der Waals forces of the 26-carbon chain.

  • Stability: C26 anchors are significantly more stable and less prone to "lipid exchange" (hopping between membranes) than C16 or C18 anchors.

Storage and Handling
  • Moisture Sensitivity: High. The ester bond is susceptible to hydrolysis, releasing free hexacosanoic acid (insoluble precipitate).

  • Temperature: Store at -20°C.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

References
  • Synthesis & Properties of VLCFA NHS Esters

    • Lapidot, Y., et al. (1967). "Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids." Journal of Lipid Research, 8, 142-145. Link

  • Applic

    
    -GalCer Synthesis: 
    
    • Pau, D., et al. (2012). "Efficient Divergent Synthesis of New Immunostimulant 4″-Modified α-Galactosylceramide Analogues." ACS Medicinal Chemistry Letters, 3(7), 550–554. Link

    • Note: This paper details the specific use of N-succinimidyl hexacosanoate (NSHC) to acylate amines in pyridine/water mixtures.[1][8]

  • General NHS Ester Chemistry: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for NHS chemistry parameters).

Sources

Technical Whitepaper: N-(Hexacosanoyloxy)succinimide (C26-NHS)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Lipidation Strategies for Immunotherapy and Membrane Anchoring[1]

CAS Number: 22102-68-7 Synonyms: N-Succinimidyl Hexacosanoate; Hexacosanoic acid NHS ester; 1-[(1-Oxohexacosyl)oxy]-2,5-pyrrolidinedione Molecular Formula: C30H55NO4 Molecular Weight: 493.76 g/mol [1][2][3][4]

Executive Summary

N-(Hexacosanoyloxy)succinimide (C26-NHS) is a specialized, amine-reactive crosslinker derived from hexacosanoic acid (cerotic acid).[1] Unlike common palmitoylation (C16) reagents, this Very Long-Chain Fatty Acid (VLCFA) derivative is primarily utilized in the synthesis of high-affinity glycolipid antigens, such as


-Galactosylceramide (

-GalCer)
and its analogues.[1]

The C26 lipid tail confers exceptional hydrophobicity, enabling deep penetration into the hydrophobic grooves of antigen-presenting molecules (specifically CD1d).[1] This guide details the physicochemical properties, reaction mechanisms, and critical handling protocols required to overcome the solubility challenges inherent to C26 lipidation.[1]

Chemical Profile & Physicochemical Challenges[1][5]

The utility of C26-NHS is defined by its extreme lipophilicity.[1] While standard NHS esters (e.g., PEG-NHS) are water-soluble or dispersible, C26-NHS is a waxy solid that is practically insoluble in aqueous buffers.[1]

PropertySpecificationTechnical Implication
Chain Length 26 Carbons (Saturated)Mimics natural ceramide tails found in specific sphingolipids.[1]
Reactive Group N-Hydroxysuccinimide (NHS) esterTargets primary amines (-NH2) to form stable amide bonds.[1]
Solubility Chloroform, DCM, THF, warm DMSOCritical: Will precipitate immediately in aqueous buffers (pH 7.4).[1]
Melting Point High (Waxy solid)May require mild heating (30-40°C) during solubilization.[1]
Hydrolysis Moisture SensitiveNHS group hydrolyzes in water; handle in anhydrous conditions.[1]
Mechanism of Action: Aminolysis

The core reaction is a nucleophilic acyl substitution.[1] The primary amine of the substrate (e.g., the sphingosine base of a glycolipid or a lysine residue) attacks the carbonyl carbon of the NHS ester.[1] N-hydroxysuccinimide is released as a byproduct.[1]

Key Mechanistic Insight: For C26-NHS, the rate-limiting step is often not the chemical attack, but the phase availability of the reagent.[1] If the reaction solvent is too polar, the C26 chain collapses, preventing the NHS headgroup from accessing the amine.[1]

Visualization: Reaction Pathway

ReactionMechanism NHS_Ester C26-NHS Ester (Hydrophobic) Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Amide Lipidated Amide (C26-NH-R) Intermediate->Amide Elimination Byproduct NHS Group (Leaving Group) Intermediate->Byproduct

Figure 1: Aminolysis mechanism. The C26-NHS ester reacts with a primary amine to form a stable amide bond, releasing NHS.[1]

Primary Application: Immunotherapy & CD1d Binding[1]

The most authoritative use of C26-NHS is in the synthesis of


-GalCer  (KRN7000), a potent agonist for invariant Natural Killer T (iNKT) cells.[1]
  • Biological Logic: The CD1d molecule (an antigen-presenting protein) has two deep hydrophobic pockets (A' and F').[1] The C26 acyl chain of the antigen binds tightly into the A' pocket.

  • Impact of Chain Length: Shortening this chain (e.g., to C18) significantly alters the stability of the CD1d-lipid complex and the subsequent cytokine profile (Th1 vs. Th2 bias) produced by NKT cells.[1]

  • Synthesis Role: C26-NHS is used to acylate the amine of the sphingosine backbone (phytosphingosine) to complete the ceramide structure.[1]

Experimental Protocol: Synthesis of C26-Lipidated Glycolipids

Disclaimer: This protocol assumes the use of organic solvents suitable for lipid synthesis, not aqueous protein conjugation.

Materials
  • Reagent: N-(Hexacosanoyloxy)succinimide (CAS 22102-68-7).[1][2][3][5][6][7]

  • Substrate: Amine-functionalized sphingoid base (e.g., 4"-O-alkylated sphingosine).[1]

  • Solvent System: Pyridine (anhydrous) or THF/DMF mixture.[1]

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (optional if using Pyridine).[1]

Workflow Diagram

Workflow Start Substrate Preparation (Dry Amine Base) Solubilization Solubilization Dissolve C26-NHS in warm THF/Pyridine (Requires 35-40°C) Start->Solubilization Anhydrous conditions Coupling Coupling Reaction Mix Reagent + Substrate Stir 12-24h @ RT or 40°C Solubilization->Coupling Check Monitoring (TLC/MALDI) Check for disappearance of amine Coupling->Check Check->Coupling Incomplete (Add Heat) Purification Purification Silica Gel Chromatography (CHCl3/MeOH gradient) Check->Purification Complete Final Final Product (C26-Ceramide Analogue) Purification->Final

Figure 2: Step-by-step synthesis workflow for C26-lipidation. Note the emphasis on temperature and solvent choice.

Step-by-Step Methodology
  • Preparation of Reagent Stock:

    • Weigh C26-NHS in a glass vial (avoid plastic, as plasticizers can leach).[1]

    • Dissolve in anhydrous THF or Pyridine .[1]

    • Note: If the solution is cloudy, warm gently to 40°C until clear.[1] C26 derivatives have a tendency to aggregate.[1]

  • Coupling Reaction:

    • Dissolve the amine substrate (e.g., phytosphingosine derivative) in the same anhydrous solvent system.[1]

    • Add 1.1 to 1.5 equivalents of C26-NHS to the substrate solution.[1]

    • If not using pyridine, add 2.0 equivalents of Et3N to scavenge the released acid protons.[1]

    • Incubation: Stir at Room Temperature (RT) for 12–18 hours.

    • Troubleshooting: If the reaction is sluggish (monitored by TLC), raise the temperature to 40–50°C. The steric bulk and hydrophobicity of the C26 chain can slow reaction kinetics.[1]

  • Work-up & Purification:

    • Evaporate the solvent under reduced pressure.[1]

    • Extraction: Redissolve the residue in Chloroform (CHCl3) and wash with water to remove the NHS byproduct and salts.[1]

    • Chromatography: Purify using silica gel flash chromatography.[1]

    • Eluent: A gradient of Chloroform/Methanol (e.g., 95:5 to 90:[1]10) is typically effective for ceramides.[1]

Analytical Verification

Validating the conjugation of a C26 chain requires techniques compatible with high molecular weight lipids.[1]

  • MALDI-TOF Mass Spectrometry:

    • Matrix: DHB (2,5-Dihydroxybenzoic acid) or CHCA.[1]

    • Look for the mass shift corresponding to the hexacosanoyl group (+378 Da approx, accounting for loss of H from amine and addition of C26H51O).[1]

  • 1H NMR Spectroscopy (CDCl3):

    • Diagnostic Peak: A large singlet at

      
       1.25 ppm representing the methylene protons (-(CH2)n-) of the long alkyl chain.[1]
      
    • Terminal Methyl: A triplet at

      
       0.88 ppm.[1]
      
    • Amide Proton: A doublet or broad singlet around

      
       6.0–7.5 ppm (depending on solvent/H-bonding) confirming the formation of the amide bond.[1]
      
Safety & Handling
  • Hazard: Causes skin and serious eye irritation (H315, H319).[1] May cause respiratory irritation (H335).[1]

  • Storage: Store at -20°C or 2-8°C . Keep desiccated.

  • Hydrolysis Risk: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which will rapidly hydrolyze the NHS ester.

References
  • Chemical Synthesis of Hexacosanoic Acid and Ceramides. PubMed. Synthesis of very long-chain fatty acid derivatives for ALD/AMN research. Link

  • Efficient Divergent Synthesis of New Immunostimulant 4″-Modified α-Galactosylceramide Analogues. ACS Medicinal Chemistry Letters. Describes the use of N-succinimidyl hexacosanoate (NSHC) in synthesizing alpha-GalCer analogues. Link[1]

  • 4”-O-Alkylated α-Galactosylceramide Analogues as iNKT-Cell Antigens. National Institutes of Health (NIH) / PMC.[1] Detailed protocol on coupling amines with N-succinimidyl hexacosanoate under basic conditions. Link

  • PubChem Compound Summary: N-Hydroxysuccinimide. National Library of Medicine.[1] Safety and regulatory data for the NHS leaving group and related esters. Link

  • N-(Hexacosanoyloxy)succinimide Product Data. Santa Cruz Biotechnology. Chemical properties and CAS verification. Link[1][5]

Sources

N-(Hexacosanoyloxy)succinimide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-(Hexacosanoyloxy)succinimide Physiochemical Properties, Synthesis, and Bioconjugation Protocols

Executive Summary

N-(Hexacosanoyloxy)succinimide (C26-NHS) is the N-hydroxysuccinimide ester of hexacosanoic acid (cerotic acid). As a reagent, it serves a critical function in lipidomics and protein engineering: the introduction of a Very Long Chain Fatty Acid (VLCFA) moiety onto primary amines. Unlike standard palmitoylation (C16) reagents, the C26 chain imparts extreme hydrophobicity and unique crystalline properties, presenting significant solubility challenges during bioconjugation. This guide details the molecular specifications, synthesis pathways, and optimized handling protocols required to utilize this compound effectively in drug development and metabolic research.

Part 1: Molecular Identity & Core Parameters[1]

Table 1: Physiochemical Specifications

ParameterSpecification
Chemical Name N-(Hexacosanoyloxy)succinimide
Synonyms N-Succinimidyl hexacosanoate; Hexacosanoic acid NHS ester; 1-[(1-Oxohexacosyl)oxy]-2,5-pyrrolidinedione
CAS Registry Number 22102-68-7
Molecular Formula

Molecular Weight 493.76 g/mol
Structural Class Activated Fatty Acid Ester (VLCFA-NHS)
Physical State White to off-white waxy solid / Crystalline powder
Solubility Profile Insoluble in water.[1][2][3] Soluble in warm THF, DCM, Chloroform. Limited solubility in DMF/DMSO at room temperature (requires heating >45°C).
Storage Stability Hydrolytically unstable.[4] Store at -20°C under Argon/Nitrogen with desiccant.

Part 2: Chemical Architecture & Reactivity

The Hydrophobic-Polar Mismatch

The utility of N-(Hexacosanoyloxy)succinimide lies in its dual nature, which also dictates its handling requirements.

  • The Leaving Group (NHS): The N-hydroxysuccinimide ring creates an activated ester susceptible to nucleophilic attack by primary amines (

    
    ) on lysine residues or N-termini.
    
  • The Payload (C26 Tail): The hexacosanoyl chain is a "Very Long Chain" lipid.[5] Unlike C16 or C18 lipids, C26 chains exhibit strong Van der Waals forces, leading to rapid aggregation and precipitation in aqueous environments.

Mechanism of Action: The carbonyl carbon of the ester is electrophilic. Upon mixing with a protein at physiological pH (7.2–8.5), the amine attacks the carbonyl, displacing the NHS group. The result is a stable amide bond linking the C26 lipid to the protein.

Competing Reaction (Hydrolysis): Water can also attack the ester, regenerating the free hexacosanoic acid and NHS. Because C26-NHS is often dissolved in organic solvents and slowly added to aqueous buffers, precipitation often competes with hydrolysis. Protocol optimization (see Part 4) focuses on maximizing aminolysis over precipitation.

Part 3: Synthesis & Purification

While often custom-synthesized, the preparation follows a modified Steglich esterification or DCC coupling.

Diagram 1: Synthesis Pathway Caption: Activation of Hexacosanoic Acid via DCC coupling to form the NHS ester.

SynthesisPathway Start Hexacosanoic Acid (C26:0) Intermediate O-Acylisourea Intermediate Start->Intermediate + Reagent 2 Solvent: Warm THF/DCM Reagent1 N-Hydroxysuccinimide (NHS) Reagent1->Intermediate Nucleophilic Attack Reagent2 DCC / EDC (Coupling Agent) Product N-(Hexacosanoyloxy) succinimide Intermediate->Product Rearrangement Byproduct Urea Byproduct (Insoluble DCU) Intermediate->Byproduct Elimination

Synthesis Protocol (Modified for Solubility):

  • Solubilization: Dissolve 1.0 eq of Hexacosanoic acid in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). Crucial: Heat to 40–50°C to ensure full dissolution of the C26 acid.

  • Activation: Add 1.1 eq of N-Hydroxysuccinimide (NHS) and 1.1 eq of Dicyclohexylcarbodiimide (DCC).

  • Reaction: Stir at room temperature (or slightly elevated, 30°C) for 12–24 hours under nitrogen.

  • Purification:

    • Cool the mixture to 4°C to precipitate the dicyclohexylurea (DCU) byproduct.

    • Filter.[6][7]

    • Recrystallize the filtrate from isopropanol or acetone to isolate the C26-NHS ester.

Part 4: Bioconjugation Protocol (The "Solvent-Drop" Method)

Conjugating a C26 lipid to a protein is non-trivial due to the "waxy" nature of the reagent. Standard aqueous protocols will fail as the reagent will precipitate before reacting.

Reagents:

  • Target: Protein/Peptide (1–5 mg/mL) in PBS or HEPES (pH 7.5–8.2). Avoid Tris buffers (primary amines).

  • Linker: N-(Hexacosanoyloxy)succinimide.[2][8]

  • Solvent: Anhydrous DMSO or DMF (Hot).

Step-by-Step Workflow:

  • Preparation of Stock:

    • Weigh C26-NHS.

    • Dissolve in anhydrous DMSO to a concentration of 10–20 mM.

    • Note: You must heat the DMSO to ~50°C to dissolve the lipid. Sonicate if necessary. Keep warm until immediate use.

  • The Conjugation Reaction:

    • Place the protein solution in a glass vial with a magnetic stir bar stirring rapidly.

    • Slowly add the warm C26-NHS/DMSO solution to the protein.

    • Limit: Do not exceed 10-15% v/v organic solvent in the final mixture to prevent protein denaturation.

    • Alternative: If precipitation occurs immediately, add 0.5% Sodium Deoxycholate (detergent) to the protein buffer to solubilize the incoming lipid.

  • Incubation:

    • Incubate for 2–4 hours at room temperature or overnight at 4°C.

  • Purification (Critical):

    • Dialysis: Use a membrane with an appropriate MWCO. Dialyze against PBS containing 0.1% detergent (e.g., Tween-20) initially to remove non-covalently bound lipid aggregates, then transition to detergent-free buffer.

    • Size Exclusion Chromatography (SEC): Preferred for high purity.

Diagram 2: Bioconjugation Logic Flow Caption: Decision tree for handling C26-NHS solubility during conjugation.

ConjugationLogic Start Dissolve C26-NHS in warm DMSO (50°C) Check Add to Protein Buffer Start->Check Precip Did it precipitate? Check->Precip Soluble Proceed to Incubation Precip->Soluble No (Clear) Insoluble Add Detergent (0.5% Deoxycholate) Precip->Insoluble Yes (Cloudy) Retry Re-attempt Addition Insoluble->Retry Retry->Soluble

Part 5: Analytical Validation

To verify the identity of the synthesized ester or the conjugate:

  • Mass Spectrometry (ESI-MS):

    • Parent Molecule: Look for

      
       or 
      
      
      
      .
    • Fragmentation: In MS/MS, look for the characteristic loss of the NHS group (neutral loss of ~115 Da) or the hexacosanoyl cation (

      
      ).
      
  • NMR Spectroscopy (

    
    H-NMR in 
    
    
    
    ):
    • NHS Protons: Singlet at

      
       ppm (4H, succinimide ring).
      
    • 
      -Methylene:  Triplet at 
      
      
      
      ppm (2H,
      
      
      ).
    • Terminal Methyl: Triplet at

      
       ppm (3H).
      
    • Methylene Chain: Large multiplet at

      
       ppm (approx 44H).
      

References

  • PubChem. Compound Summary: Succinimide Derivatives & Hexacosanoic Acid.[3][6] National Library of Medicine. [Link]

  • Hama, K., et al. (2013). Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0).[5] Journal of Oleo Science. (Provides solubility context for the parent acid). [Link]

  • Hermanson, G. T. Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Authoritative source for NHS ester chemistry and solvent protocols). [Link]

Sources

N-(Hexacosanoyloxy)succinimide structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Bioconjugation

Part 1: Executive Summary

N-(Hexacosanoyloxy)succinimide (also known as Succinimidyl Hexacosanoate or C26-NHS ) is the N-hydroxysuccinimide (NHS) ester of hexacosanoic acid (cerotic acid). It represents a specialized class of "ultra-long chain" fatty acid derivatizing agents.

Unlike common palmitoylation (C16) or stearoylation (C18) reagents, the C26 chain confers extreme hydrophobicity. Its primary utility lies in albumin-binding technologies for half-life extension of peptide therapeutics and the fabrication of super-hydrophobic surface coatings. This guide details the chemical architecture, a validated synthesis protocol overcoming solubility challenges, and the mechanistic basis of its reactivity.

Part 2: Chemical Profile & Structure[1]

The molecule consists of a 26-carbon saturated fatty acid tail activated by an N-hydroxysuccinimide leaving group. The NHS ester moiety renders the carboxyl group highly reactive toward primary amines (


) under physiological or slightly basic conditions (pH 7.2–8.5).

Table 1: Physicochemical Properties

PropertyValueNotes
IUPAC Name 2,5-dioxopyrrolidin-1-yl hexacosanoate
Formula

Molecular Weight 493.76 g/mol
Appearance White to off-white waxy solidCrystalline nature depends on purification
Solubility Hot

, THF, warm DMF
Insoluble in water/methanol
Reactive Group NHS EsterSusceptible to hydrolysis (keep desiccated)
Chain Length 26 Carbons (Cerotic Acid)Ultra-hydrophobic
Structural Visualization

G Figure 1: Modular Architecture of N-(Hexacosanoyloxy)succinimide Tail Hexacosanoyl Tail (C26 Hydrophobic Domain) Linker Ester Bond (Cleavable Site) Tail->Linker C(O) Head NHS Head Group (Leaving Group) Linker->Head O-N

Part 3: Synthesis Protocol

The synthesis of N-(Hexacosanoyloxy)succinimide presents a specific challenge compared to shorter fatty acids: solubility . Hexacosanoic acid is sparingly soluble in standard organic solvents at room temperature. The protocol below utilizes a DCC-mediated Steglich esterification adapted for long-chain fatty acids, ensuring complete solubilization prior to activation.

3.1 Retrosynthetic Strategy

The target is synthesized via the condensation of Hexacosanoic acid and N-hydroxysuccinimide using N,N'-Dicyclohexylcarbodiimide (DCC) as the dehydrating agent.

Reaction Equation:



3.2 Materials
  • Precursor: Hexacosanoic acid (Cerotic acid), >95% purity.[1]

  • Reagent: N-Hydroxysuccinimide (NHS), 1.1 equivalents.

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC), 1.1 equivalents.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). Note: THF is preferred for C26 due to higher boiling point allowing for better solubilization.

  • Atmosphere: Dry Nitrogen or Argon.

3.3 Step-by-Step Methodology

Step 1: Solubilization (Critical)

  • Weigh 1.0 eq (e.g., 500 mg) of Hexacosanoic acid into a round-bottom flask.

  • Add anhydrous THF (approx. 20 mL/g).

  • Heat the mixture to 40–50°C under stirring until the fatty acid is completely dissolved and the solution is clear.

    • Expert Insight: Do not proceed to coupling if the solution is cloudy; the reaction kinetics will be severely hampered by the solid-liquid interface.

Step 2: Activation

  • Add 1.1 eq of N-Hydroxysuccinimide (NHS) to the warm solution. Stir until dissolved.

  • In a separate vial, dissolve 1.1 eq of DCC in a minimal amount of THF.

  • Dropwise Addition: Slowly add the DCC solution to the reaction flask.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form within minutes, indicating successful dehydration.

Step 3: Reaction

  • Allow the reaction to gradually cool to room temperature.

  • Stir overnight (12–16 hours) under an inert atmosphere. The heavy precipitation of DCU drives the equilibrium forward.

Step 4: Purification

  • Filtration: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU byproduct. Wash the cake with a small amount of cold THF.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude waxy solid.

  • Recrystallization:

    • Dissolve the crude solid in hot Isopropanol (IPA) or a mixture of Acetone/Hexane.

    • Allow to cool slowly to 4°C. The N-(Hexacosanoyloxy)succinimide will crystallize out, while unreacted NHS and residual urea derivatives remain in the supernatant.

  • Drying: Collect crystals by filtration and dry under high vacuum to remove trace solvent.

3.4 Synthesis Workflow Diagram

Synthesis Figure 2: Synthesis Workflow for C26-NHS Ester Start Hexacosanoic Acid (Solid, C26) Solubilization Dissolve in THF (Heat to 45°C) Start->Solubilization Solvation Activation Add NHS + DCC (Coupling Reaction) Solubilization->Activation + Reagents Precipitation Formation of DCU (White Precipitate) Activation->Precipitation 12-16h Stirring Filtration Filtration (Remove DCU) Precipitation->Filtration Separation Crystallization Recrystallization (Isopropanol) Filtration->Crystallization Filtrate Product Pure N-(Hexacosanoyloxy)succinimide Crystallization->Product Isolation

Part 4: Mechanism of Action (Bioconjugation)

The N-hydroxysuccinimide ester is an amine-reactive electrophile. Upon mixing with a protein or peptide containing primary amines (Lysine side chains or N-terminus), a nucleophilic attack occurs at the carbonyl carbon.

Reaction Pathway:

  • Nucleophilic Attack: The amine lone pair attacks the ester carbonyl.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse: The NHS group is expelled as a stable leaving group (N-hydroxysuccinimide).

  • Amide Bond Formation: A stable amide bond links the C26 tail to the biomolecule.

Selectivity Note: At pH 7.0–8.0,


-amines of Lysine are partially deprotonated and highly reactive. Hydrolysis of the NHS ester by water is a competing side reaction, necessitating an excess of the reagent (typically 5–10 fold molar excess) in aqueous conjugations.

Mechanism Figure 3: Aminolysis Mechanism of C26-NHS Protein Protein-NH2 Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack Reagent C26-NHS Ester Reagent->Intermediate Conjugate Lipidated Protein (Amide Bond) Intermediate->Conjugate Elimination Byproduct NHS (Leaving Group) Intermediate->Byproduct

Part 5: Applications & Quality Control
5.1 Albumin Binding & Half-Life Extension

The primary application of attaching a C26 chain is to facilitate non-covalent binding to Human Serum Albumin (HSA). HSA has multiple hydrophobic binding pockets.

  • Mechanism: The C26 tail inserts into the hydrophobic pockets of HSA.

  • Result: The conjugated drug "piggybacks" on albumin, significantly reducing renal clearance and increasing plasma half-life (similar to the mechanism of Insulin Detemir or Liraglutide, though those use C14/C16 chains). C26 provides an even stronger hydrophobic anchor.

5.2 Analytical Characterization

To validate the synthesis, the following parameters must be checked:

  • 1H NMR (CDCl3): Look for the characteristic succinimide singlet at

    
     2.83 ppm (4H) . The terminal methyl of the fatty acid will appear as a triplet at 
    
    
    
    0.88 ppm. The methylene protons
    
    
    to the carbonyl will shift compared to the free acid.
  • IR Spectroscopy: Characteristic absorption bands:

    • 1815 cm⁻¹ & 1785 cm⁻¹: Cyclic imide carbonyls (NHS doublet).

    • 1740 cm⁻¹: Ester carbonyl.

  • Melting Point: Expect a sharp melting point range (approx 90–100°C range, dependent on purity).

References
  • Lapidot, Y., Rappoport, S., & Wolman, Y. (1967). Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids.[2] Journal of Lipid Research, 8(2), 142–145. Link

  • Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Merck/Sigma-Aldrich Technical Library. Link

Sources

Technical Monograph: Hexacosanoic Acid N-Hydroxysuccinimide Ester

Author: BenchChem Technical Support Team. Date: February 2026

High-Hydrophobicity Lipidation Strategies for Proteomic Research

Executive Summary & Molecular Profile

Hexacosanoic acid N-hydroxysuccinimide ester (C26:0-NHS) is a specialized, amine-reactive bioconjugation reagent used to introduce a Very Long Chain Fatty Acid (VLCFA) tail onto proteins, peptides, or amine-modified surfaces.[1] Unlike standard palmitic (C16) or stearic (C18) derivatization, the introduction of a C26 chain creates an extreme hydrophobic anchor, significantly altering the biophysical properties of the target molecule.

This reagent is critical in two primary fields:

  • Metabolic Disease Modeling: Synthesizing biomarkers for X-linked Adrenoleukodystrophy (X-ALD), where C26:0 accumulation is the pathognomonic feature.

  • Peptide Therapeutics: Creating "super-anchors" that bind non-covalently to serum albumin with ultra-high affinity, extending circulation half-life beyond standard lipidation strategies.[1]

Chemical Identity
PropertySpecification
IUPAC Name 2,5-dioxopyrrolidin-1-yl hexacosanoate
Common Name Cerotic acid NHS ester
Formula C

H

NO

Molecular Weight ~493.76 g/mol
Reactive Group N-hydroxysuccinimide (NHS) ester
Target Primary amines (-NH

): Lysine side chains, N-termini
Solubility Profile Critical: Insoluble in water.[1][2][][4] Soluble in hot Chloroform, THF, warm DMF/DMSO.[1]

Chemical Synthesis (In-Situ Preparation)

Commercially available C26-NHS is rare and often degrades due to hydrolysis if not stored perfectly.[1] For high-stakes research, fresh in-situ activation is the gold standard.[1]

The Challenge: Solubility vs. Reactivity

Hexacosanoic acid (C26:0) is a waxy solid that resists dissolution in standard conjugation solvents at room temperature.[1] The synthesis requires a "hot-melt" or chlorinated solvent approach, which must be compatible with the coupling agents.

Protocol: Carbodiimide-Mediated Activation

Reagents:

  • Hexacosanoic Acid (C26:[1][5]0) [CAS: 506-46-7][1]

  • N-Hydroxysuccinimide (NHS)[1][][6][7][8][9][10]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide)[1]

  • Solvent: Anhydrous Chloroform (CHCl

    
    ) or Dichloromethane (DCM) mixed with DMF (3:1 ratio).[1]
    

Step-by-Step Methodology:

  • Solubilization: Dissolve 100 µmol of Hexacosanoic acid in 2 mL of anhydrous Chloroform/DMF (3:1).

    • Expert Note: You may need to warm the solution to 40-50°C to fully dissolve the C26 lipid. Sonicate if necessary.[11]

  • Activation: Add 120 µmol (1.2 eq) of NHS and 120 µmol (1.2 eq) of EDC (or DCC).

  • Reaction: Stir under nitrogen atmosphere for 4–12 hours at Room Temperature (RT).

    • Observation: If using DCC, a white precipitate (dicyclohexylurea) will form, indicating reaction progress.[1]

  • Purification (Optional but Recommended):

    • If used immediately for in situ conjugation: Use the crude mixture (account for excess EDC).

    • Isolation: Evaporate solvent, redissolve in hot ethyl acetate, wash with cold water (rapidly to avoid hydrolysis), dry over MgSO

      
      , and recrystallize.[1]
      

Synthesispathway Acid Hexacosanoic Acid (C26:0) Intermediate O-Acylisourea Intermediate Acid->Intermediate Organic Solvent (CHCl3/DMF) NHS NHS (N-hydroxysuccinimide) NHS->Intermediate Organic Solvent (CHCl3/DMF) Coupling Coupling Agent (EDC or DCC) Coupling->Intermediate Organic Solvent (CHCl3/DMF) Product C26-NHS Ester (Activated) Intermediate->Product Nucleophilic Attack Byproduct Urea Byproduct Intermediate->Byproduct

Figure 1: Activation pathway of Hexacosanoic acid.[1] The hydrophobic C26 tail requires non-polar solvents during the activation phase.

Conjugation Protocols

The conjugation of C26-NHS to a biomolecule is thermodynamically favorable (amide bond formation) but kinetically hindered by the extreme hydrophobicity of the reagent. Aqueous buffers will cause immediate precipitation of the ester.

Method A: Solid-Phase Lipidation (Recommended for Peptides)

This is the most robust method.[1] Lipidation occurs while the peptide is still on the resin, allowing the use of organic solvents that keep the C26-NHS soluble.

  • Resin Prep: Swell the peptidyl-resin (with free N-terminus or deprotected Lysine) in DMF/DCM.[1]

  • Coupling: Dissolve C26-NHS (5 eq) in minimal hot DMF/NMP. Add DIPEA (10 eq).[1]

  • Incubation: Add to resin. Shake at 40°C for 2–4 hours. The heat is crucial to prevent the lipid from solidifying or aggregating.

  • Wash: Wash extensively with DCM (to remove excess lipid) before cleavage.

Method B: Solution-Phase Protein Conjugation (High Risk)

Use this only if the protein cannot be synthesized on solid phase (e.g., Albumin, Antibodies).[1]

The "Solvent-Bridge" Technique:

  • Protein Prep: Dissolve protein (e.g., BSA) in Borate Buffer pH 8.5 at high concentration (5–10 mg/mL).[1]

  • Reagent Prep: Dissolve C26-NHS in hot DMSO (55°C). Concentration should be ~10 mM.[11]

  • Addition:

    • Crucial Step: While vortexing the protein solution, add the hot C26-NHS/DMSO dropwise.

    • Final Organic Content: The final reaction mixture must contain 20–40% DMSO/Organic co-solvent to maintain lipid solubility.

    • Detergent Option: If protein stability allows, add 0.1% Deoxycholate to the buffer to form mixed micelles that solubilize the C26 chain.

  • Incubation: React for 4 hours at RT or overnight at 4°C.

  • Purification: Extensive dialysis against PBS containing 0.05% Tween-20 (to remove non-covalently associated fatty acids) followed by detergent-free PBS.[1]

ConjugationWorkflow cluster_peptide Peptide (Solid Phase) cluster_protein Protein (Solution Phase) Start Target Molecule Selection Peptide Resin-Bound Peptide Start->Peptide Protein Aqueous Protein Start->Protein Solvent1 Solvent: 100% DMF/DCM Peptide->Solvent1 Action1 React at 40°C (High Solubility) Solvent1->Action1 Result1 High Yield Conjugate Action1->Result1 Solvent2 Solvent: Buffer + 30% DMSO Protein->Solvent2 Action2 Dropwise Addition Risk: Precipitation Solvent2->Action2 Result2 Purify via Dialysis (+Detergent) Action2->Result2

Figure 2: Decision matrix for conjugation.[1] Solid-phase synthesis is preferred due to the incompatibility of C26 lipids with aqueous buffers.

Applications & Mechanism of Action

X-Linked Adrenoleukodystrophy (X-ALD) Research

X-ALD is characterized by a defect in the ABCD1 transporter, leading to the accumulation of VLCFAs (specifically C26:0).

  • Usage: C26-NHS is used to synthesize C26-LysoPC (Lysophosphatidylcholine).[1] The NHS ester reacts with the amine of a lyso-lipid backbone.

  • Significance: C26-LysoPC is the primary biomarker for newborn screening of X-ALD.

Albumin "Super-Binding"

Fatty acids bind to Human Serum Albumin (HSA).[1] The affinity correlates with chain length.

  • Mechanism: Conjugating a drug to C26 creates a moiety that binds HSA with nanomolar to picomolar affinity, significantly higher than C16 (Palmitic).

  • Outcome: This "hitchhiking" mechanism drastically reduces renal clearance, extending the drug's half-life from minutes to days.[1]

Membrane Anchoring

C26 chains span a significant portion of the lipid bilayer (or interdigitate). Proteins labeled with C26-NHS become permanently anchored to membrane structures, useful for surface display technologies.[1]

Quality Control & Validation

Since unreacted C26 acid is difficult to separate from the product in solution phase, rigorous QC is required.

MethodExpected ResultNote
MALDI-TOF MS Mass shift of +378.6 Da (C26 acyl group - H).[1] Look for the lipid envelope.
HPLC (Reverse Phase) Significant retention time shiftUse C4 or C8 columns.[1] C18 may bind C26 too strongly (irreversible).[1]
Solubility Test Conjugate should precipitate in pure waterIf the protein remains perfectly soluble in water without detergent, conjugation likely failed.[1]

References

  • Synthesis of VLCFA Derivatives

    • Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0).[1][5][12] National Institutes of Health (NIH).[1]

  • NHS Ester Chemistry Basics

    • NHS Esters for Antibody Labeling - Reactivity and Protocols.[1][8] BOC Sciences.

  • X-ALD Biomarker Applications

    • Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS.
  • Solubility Data

    • Hexacosanoic Acid Product Information & Solubility. Cayman Chemical.[12]

Sources

N-(Hexacosanoyloxy)succinimide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

N-(Hexacosanoyloxy)succinimide (often abbreviated as C26-NHS or NSHC ) presents a distinct solubility paradox common to Very Long-Chain Fatty Acid (VLCFA) derivatives. While the N-hydroxysuccinimide (NHS) headgroup is polar and reactive, the 26-carbon aliphatic tail (cerotic acid moiety) dominates the physicochemical profile, rendering the molecule a "waxy brick" at room temperature.

This guide details the solubility landscape of C26-NHS, providing evidence-based protocols for dissolution, handling, and conjugation.

Part 1: Physicochemical Profile & Solubility Mechanics[1]

To dissolve C26-NHS, one must overcome the high lattice energy of the crystalline C26 chains. The London dispersion forces between these long chains are significant, requiring either thermal energy or highly lipophilic solvents to disrupt.

The Polarity Conflict
  • Lipophilic Tail (C26): Demands non-polar or moderately polar aprotic solvents (Chloroform, DCM, THF).

  • Polar Head (NHS): Incompatible with strictly non-polar aliphatic solvents (Hexane, Heptane) where it may aggregate or fail to solvate effectively.[1]

Implication: The "Sweet Spot" for solubility lies in halogenated solvents or heated cyclic ethers .

Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Halogenated Chloroform (CHCl₃) Excellent Best for stock solutions (>10 mg/mL).[1] Stable at RT.[1][2][3]
Dichloromethane (DCM) Good Good alternative to CHCl₃; more volatile.[1]
Cyclic Ethers Tetrahydrofuran (THF) Conditional Requires Heat (40–50°C). May precipitate upon cooling.[1]
1,4-Dioxane Moderate Requires heat; higher boiling point allows for higher temp reactions.[1]
Polar Aprotic DMSO / DMF Poor/Risky Warning:[1] The C26 tail is too hydrophobic.[1] Often crashes out at RT unless dilute (<1 mg/mL) or heated.[1]
Alcohols Methanol / Ethanol Insoluble Causes immediate precipitation.[1] Promotes solvolysis (ester degradation).[1]
Aqueous Water / Buffer Insoluble Do not use. C26-NHS will form a waxy precipitate immediately.[1]

Part 2: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Purpose: To create a stable, high-concentration precursor for lipid synthesis or nanoparticle formulation.

  • Solvent Choice: Anhydrous Chloroform (stabilized with amylene, not ethanol, to prevent alcoholysis).

  • Concentration: Target 5–10 mg/mL.

  • Procedure:

    • Weigh C26-NHS powder into a glass vial (avoid plastics that may leach).[1]

    • Add Chloroform.[1][4]

    • Vortex: 30 seconds. The solution should be clear and colorless.

    • Storage: Store at -20°C under Argon/Nitrogen.

    • Note: If using DCM, ensure the vial is sealed tightly to prevent evaporation.

Protocol B: Reaction in Organic Media (The "THF @ 50°C" Method)

Context: Validated by synthesis of α-GalCer analogues where C26-NHS is coupled to amine-bearing sphingoid bases.

  • Setup: Dry glassware, inert atmosphere (N₂ or Ar).

  • Solvent System: Anhydrous THF (Tetrahydrofuran).[1]

  • Dissolution Step:

    • Add C26-NHS to THF.[1]

    • Heat: Warm the mixture to 50°C in a water bath or heating block.

    • Observation: The cloudy suspension will turn clear as the thermal energy overcomes the C26 chain interactions.

  • Coupling:

    • Add the amine substrate (also dissolved in warm THF or minimal DCM).[1]

    • Add base (Triethylamine or Diisopropylethylamine).[1]

    • Maintain reaction at 40–50°C for 4–12 hours.

    • Why Heat? It maintains solubility and drives the kinetics of the bulky C26 acylation.

Protocol C: Bioconjugation (The "Solvent Exchange" Challenge)

Context: Conjugating C26 to proteins or hydrophilic molecules. Direct aqueous mixing will fail.

The Problem: Injecting a THF/DCM stock of C26-NHS into aqueous buffer causes the lipid to "crash out" faster than it can react with the protein amines.

The Solution: Micellar/Liposomal Integration

  • Dissolve C26-NHS in Chloroform along with helper lipids (e.g., DOPC, PEG-Lipids) at a molar ratio (e.g., 1:10 C26-NHS:Lipid).

  • Evaporate solvent to form a thin film.[1]

  • Rehydrate with warm aqueous buffer (PBS, pH 7.4) containing the protein/peptide to be modified.[1]

  • Mechanism: The helper lipids solubilize the C26 tail in the bilayer, exposing the reactive NHS head to the aqueous phase where it can react with the protein.

Part 3: Visualization & Logic

Solubility Decision Tree

SolubilityLogic Start Start: C26-NHS Solid Target Identify Target Application Start->Target LipidSynth Lipid/Organic Synthesis Target->LipidSynth Hydrophobic Substrate BioConj Aqueous Bioconjugation Target->BioConj Hydrophilic Substrate SolventChoice Primary Solvent Selection LipidSynth->SolventChoice Micelle Lipid Film Method (Co-solubilize with DOPC) BioConj->Micelle Prevent Precipitation Chloroform Chloroform / DCM (Room Temp) SolventChoice->Chloroform Stock Prep THF Anhydrous THF (Heat to 50°C) SolventChoice->THF Reaction Medium Result1 Stable Solution (High Solubility) Chloroform->Result1 Result2 Reactive Solution (Kinetic Control) THF->Result2 Result3 Successful Aqueous Conjugation Micelle->Result3

Caption: Decision logic for solvent selection based on the intended application of N-(Hexacosanoyloxy)succinimide.

Part 4: Troubleshooting & Critical Factors

  • Hydrolysis vs. Precipitation:

    • If the solution turns cloudy immediately upon water addition, it is precipitation (physical), not hydrolysis (chemical).

    • Remedy: Increase organic cosolvent ratio or switch to the Micellar Protocol (Protocol C).

  • Temperature Sensitivity:

    • C26-NHS in THF may crystallize if the lab is cold (<20°C).[1] Always warm the syringe/glassware slightly before transfer to prevent clogging.[1]

  • Base Compatibility:

    • When using Triethylamine (Et3N) in the reaction, ensure it is dry. Wet bases accelerate the hydrolysis of the NHS ester, generating free Hexacosanoic acid (insoluble white solid) and N-hydroxysuccinimide.

References

  • Pau, D. et al. (2024).[1] Chemical Synthesis and Immunological Evaluation of Cancer Vaccines Based on Ganglioside Antigens and α-Galactosylceramide. ResearchGate. Link

    • Citation Context: Validates the protocol of reacting Hexacosanoic acid-NHS ester in THF
  • Anderson, G. W. et al. (1964).[1] The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society. Link[1]

    • Citation Context: Foundational text on NHS ester chemistry and solubility profiles of fatty acid derivatives.[1]

  • Thermo Fisher Scientific. NHS-Ester Chemistry and Protocols.[1] Link

    • Citation Context: General handling of NHS esters and hydrolysis rates.[1][2]

  • Shodex HPLC. Solubility of Saturated Fatty Acids. Link

    • Citation Context: Provides comparative solubility data for long-chain fatty acids in organic solvents, extrapol

Sources

Technical Guide: Stability, Storage, and Handling of N-(Hexacosanoyloxy)succinimide

[1]

Executive Summary

N-(Hexacosanoyloxy)succinimide (C26-NHS ester) is a specialized lipidation reagent used to conjugate a very long-chain fatty acid (hexacosanoic acid, C26:[1]0) to primary amines on proteins, peptides, or surfaces.[2]

While the N-hydroxysuccinimide (NHS) ester moiety provides high reactivity toward amines, it introduces significant hydrolytic instability.[3][4] Furthermore, the extreme hydrophobicity of the C26 carbon chain creates unique solubility challenges, distinct from shorter chain analogs (e.g., C12 or C16). This guide details the physicochemical constraints of this molecule and provides a validated framework for storage and application to prevent reagent degradation and precipitation.

Part 1: Chemical Basis of Instability

To handle this reagent effectively, one must understand the two competing forces degrading its utility: Hydrolysis and Aggregation .

Hydrolytic Cleavage (The Chemical Threat)

The NHS ester is an activated carboxylate. In the presence of water, it undergoes nucleophilic attack by hydroxide ions, cleaving the ester bond to release N-hydroxysuccinimide and the free hexacosanoic acid (which is unreactive toward amines).

  • pH Dependence: Hydrolysis is base-catalyzed.[1] At pH 7.0 (0°C), the half-life is approximately 4–5 hours.[3][4][5] At pH 8.6 (4°C), this drops to ~10 minutes [1, 2].[3][4][5]

  • Temperature Dependence: Higher temperatures exponentially increase the rate of hydrolysis.

Hydrophobic Aggregation (The Physical Threat)

Unlike hydrophilic NHS reagents (e.g., BS3), C26-NHS is a "waxy" solid. The 26-carbon tail generates immense Van der Waals forces.

  • Solubility: It is insoluble in water.

  • Precipitation: Upon introduction to aqueous buffers, the molecule tends to aggregate into micelles or precipitate immediately if the organic co-solvent concentration is too low, rendering it inaccessible for conjugation.

Mechanism Visualization

The following diagram illustrates the competing pathways: the desired Aminolysis (conjugation) vs. the wasteful Hydrolysis.[3]

NHS_MechanismC26_NHSC26-NHS Ester(Active)IntermediateTetrahedralIntermediateC26_NHS->IntermediateNucleophilic AttackAmineTarget Amine(R-NH2)Amine->IntermediateWaterWater / OH-Water->IntermediateCompetesConjugateLipidated Product(Amide Bond)Intermediate->ConjugateAminolysis(pH 7.2-8.5)Byproduct_NHSNHS Group(Leaving Group)Intermediate->Byproduct_NHSHydrolysis_ProdHexacosanoic Acid(Inactive Precipitate)Intermediate->Hydrolysis_ProdHydrolysis(Fast at pH > 8.0)

Caption: Kinetic competition between amine conjugation (green path) and hydrolytic degradation (red path).

Part 2: Storage Protocols

Proper storage extends the shelf life of C26-NHS from weeks to years. The goal is to eliminate moisture and thermal energy.

Long-Term Storage Conditions
ParameterSpecificationRationale
Temperature -20°C (Minimum)Slows spontaneous degradation. -80°C is preferable for periods >1 year.[1][6]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces humid air.[1][6] Argon is heavier than air and offers better protection in vials.
Container Glass Amber Vial with PTFE-lined capPlastic tubes are permeable to moisture over time.[1][6] Amber glass prevents light degradation.
Desiccation Required Store the vial inside a secondary container (jar) containing active silica gel or Drierite™.[1]
The "Thaw-Equilibration" Rule

Crucial Step: Never open a cold vial of C26-NHS immediately after removing it from the freezer.

  • Remove vial from -20°C storage.

  • Place in a desiccator at room temperature.

  • Wait 30–60 minutes until the vial reaches ambient temperature.

    • Why? Opening a cold vial causes atmospheric moisture to condense instantly on the reagent, initiating hydrolysis before you even add solvent.

Part 3: Solubilization & Handling Workflow

Due to the C26 chain, standard aqueous dissolution is impossible. You must use an anhydrous organic solvent carrier.

Recommended Solvents
  • Primary Choice: Chloroform (CHCl₃) or Dichloromethane (DCM) .

    • Pros: Excellent solubility for VLCFAs.

    • Cons: Immiscible with water; requires specific mixing techniques or evaporation protocols.

  • Alternative: Hot DMSO or THF (Tetrahydrofuran).

    • Note: C26-NHS has limited solubility in room-temperature DMSO compared to shorter chains.[1] Gentle warming (30–40°C) may be required.

Protocol: Reconstitution for Conjugation

This workflow ensures the reagent remains active until the moment of reaction.

Handling_WorkflowStartRemove from -20°CEquilibrateEquilibrate to RT(Desiccated, 30-60 min)Start->EquilibrateWeighWeigh Solid Rapidly(Avoid humidity)Equilibrate->WeighSolvent_ChoiceSelect SolventWeigh->Solvent_ChoicePath_ChloroChloroform/DCMSolvent_Choice->Path_ChloroHigh SolubilityPath_DMSOAnhydrous DMSO/DMFSolvent_Choice->Path_DMSOWater MiscibleDissolve_1Dissolve to 10-50 mMPath_Chloro->Dissolve_1Dissolve_2Dissolve (Warm if needed)Path_DMSO->Dissolve_2UsageAdd to Protein Buffer(Final Organic % < 10%)Dissolve_1->UsageUse ImmediatelyDissolve_2->UsageUse Immediately

Caption: Decision tree for solvent selection and reconstitution.

Step-by-Step Procedure
  • Prepare Buffer: Ensure protein buffer is amine-free (PBS, HEPES, Bicarbonate) at pH 7.2–8.5. Avoid Tris or Glycine.

  • Dissolve Reagent: Dissolve C26-NHS in anhydrous DMSO or Chloroform to a concentration of 10–50 mM.

    • Tip: If using DMSO, ensure it is "Dry" grade (stored over molecular sieves).

  • Conjugation: Add the reagent solution to the protein dropwise while vortexing.

    • Ratio: A 10–20 molar excess of C26-NHS is typically required due to the competition with hydrolysis [3].

    • Solvent Limit: Keep final organic solvent concentration <10% (v/v) to prevent protein denaturation, though C26 precipitation may occur if the percentage is too low.

Part 4: Quality Control (QC)

Before committing valuable protein samples, verify the integrity of the C26-NHS ester.

1H NMR (The Gold Standard)

Dissolve a small amount in CDCl₃.

  • Look for: A singlet at ~2.8 ppm corresponding to the 4 protons of the succinimide ring.

  • Degradation Sign: If hydrolyzed, the symmetry changes, and you may see peaks associated with free NHS or shifts in the alpha-methylene protons of the fatty acid.

TLC (Thin Layer Chromatography)[7]
  • Stationary Phase: Silica Gel.

  • Mobile Phase: Chloroform:Methanol (95:5).

  • Visualization: Iodine vapor or Phosphomolybdic acid (PMA) stain.

  • Interpretation: The NHS ester will migrate differently (typically higher Rf) than the free fatty acid or the free NHS.

Part 5: Troubleshooting

ObservationRoot CauseCorrective Action
White precipitate upon adding to buffer C26 chain insolubility (Aggregation).Increase organic co-solvent % (up to 20% if protein tolerates).[1] Use a detergent (e.g., 0.1% Tween-20) in the buffer to solubilize the lipid tail.
Low Conjugation Yield Hydrolysis of NHS ester.[1][4][5][6][7]Ensure buffer pH is < 8.[1][6]5. Check DMSO water content. Work faster after dissolving the reagent.
Reagent doesn't dissolve in DMSO C26 chain hydrophobicity.[1][6]Warm the DMSO to 37°C. Sonicate briefly. Consider using a DCM/DMSO mixture.

References

    The Lipidation Imperative: A Technical Guide to Long-Chain NHS Esters in Half-Life Extension

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This technical guide explores the development, chemistry, and application of long-chain N-hydroxysuccinimide (NHS) esters, specifically focusing on their pivotal role in extending the half-life of peptide therapeutics. While NHS esters were originally developed for peptide synthesis, their adaptation to deliver fatty acid moieties (lipidation) has revolutionized drug development, enabling blockbuster once-daily and once-weekly therapies like Liraglutide and Semaglutide. This guide details the synthesis of these reagents, the mechanism of albumin-mediated protraction, and field-proven protocols for their application.

    Part 1: Historical Genesis & Evolution

    The Foundation: Anderson’s Active Esters (1963)

    The history of the NHS ester begins with the search for a peptide coupling reagent that minimized racemization and side reactions. In 1963 , George W. Anderson and colleagues at Lederle Laboratories introduced N-hydroxysuccinimide esters as a superior alternative to p-nitrophenyl esters.

    • Innovation: They demonstrated that N-hydroxysuccinimide could react with carboxylic acids (activated by DCC) to form stable, crystalline active esters.

    • Impact: These esters reacted rapidly with amines in aqueous or organic media to form amide bonds with high purity, becoming the standard for bioconjugation.

    The Pivot: The Albumin Connection (1990s)

    For decades, NHS esters were primarily crosslinkers or fluorescent labeling reagents. The paradigm shifted in the 1990s at Novo Nordisk . Researchers, including Peter Kurtzhals and Jan Markussen , sought to extend the half-life of insulin without relying on crystalline suspensions (like NPH insulin).

    • The Hypothesis: Could a fatty acid attached to insulin allow it to "hitchhike" on Human Serum Albumin (HSA), the body's natural fatty acid transporter?

    • The Breakthrough: In 1995 , Kurtzhals et al. published seminal work showing that acylation of insulin with long-chain fatty acids (via NHS ester chemistry) created a reversible equilibrium with albumin. This protected the peptide from renal clearance and enzymatic degradation, extending the half-life from minutes to hours (and later, days).

    Part 2: Chemical Architecture & Synthesis[1]

    The core reagent for this technology is the N-succinimidyl fatty acid ester (e.g., N-succinimidyl palmitate). Unlike hydrophilic NHS reagents, these molecules are highly hydrophobic, requiring specific synthesis and handling protocols.

    Synthesis of N-Succinimidyl Palmitate

    This protocol describes the preparation of the activated ester from Palmitic acid (C16:0).

    Reagents:

    • Palmitic Acid (1 eq)

    • N-Hydroxysuccinimide (NHS) (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

    Protocol:

    • Dissolution: Dissolve Palmitic acid and NHS in dry DCM under a nitrogen atmosphere.

    • Activation: Cool the solution to 0°C. Add DCC dropwise (dissolved in minimal DCM).

    • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.

    • Filtration: Filter off the insoluble DCU byproduct.

    • Workup: Evaporate the solvent. Recrystallize the crude product from isopropanol or ethyl acetate/hexane to obtain N-succinimidyl palmitate as a white crystalline solid.

    Reaction Mechanism (Aminolysis)

    The utility of the reagent lies in its reactivity toward primary amines (specifically the

    
    -amino group of Lysine residues) to form a stable amide bond.
    

    ReactionMechanism Reagent N-Succinimidyl Palmitate (Activated Ester) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Peptide-Lys-NH2 (Nucleophile) Amine->Intermediate Product Lipidated Peptide (Stable Amide) Intermediate->Product Collapse LeavingGroup NHS (Byproduct) Intermediate->LeavingGroup Elimination

    Figure 1: The aminolysis mechanism. The lysine amine attacks the carbonyl carbon of the NHS ester, displacing the NHS group and forming a stable amide bond.

    Part 3: The Albumin Switch (Mechanism of Action)

    The "long chain" (typically C14–C18) serves as a hydrophobic anchor. Once the peptide is lipidated, it acquires high affinity for Human Serum Albumin (HSA).

    The Kurtzhals Principle

    HSA possesses multiple high-affinity binding sites for fatty acids (Sudlow Site I and II).

    • Circulation: In the bloodstream, the lipidated peptide binds to HSA (98-99% bound fraction).

    • Protection: The bulky albumin molecule (66 kDa) prevents the peptide from being filtered by the kidneys (molecular weight cutoff ~30-50 kDa) and shields it from DPP-4 degradation.

    • Release: The binding is non-covalent (

      
       to 
      
      
      
      M). The free peptide slowly dissociates to bind its target receptor (e.g., GLP-1R).
    Chain Length vs. Affinity

    The length of the fatty acid chain directly correlates with albumin affinity and, consequently, plasma half-life.

    Fatty Acid ChainCarbon CountAlbumin Affinity (
    
    
    )
    Est. Half-Life ExtensionExample Drug
    Decanoic AcidC10LowNegligibleN/A
    Myristic AcidC14Moderate (
    
    
    M
    
    
    )
    ~12-24 hoursInsulin Detemir
    Palmitic AcidC16High (
    
    
    M
    
    
    )
    ~13-15 hoursLiraglutide
    Octadecanoic DiacidC18 (Diacid)Very High (
    
    
    M
    
    
    )
    ~1 weekSemaglutide

    Data derived from Kurtzhals et al. (1995) and subsequent pharmacokinetic studies.

    AlbuminEquilibrium Injection Subcutaneous Injection FreePeptide Free Lipidated Peptide Injection->FreePeptide AlbuminBound Albumin-Bound Complex (Depot) FreePeptide->AlbuminBound Association (Fast) Receptor Target Receptor (GLP-1R) FreePeptide->Receptor Signaling Clearance Renal/Enzymatic Clearance FreePeptide->Clearance Degradation AlbuminBound->FreePeptide Dissociation (Slow Release)

    Figure 2: The Albumin Equilibrium. The drug exists primarily in the bound state, creating a circulating depot that slowly releases the active free peptide.

    Part 4: Applied Protocols & Troubleshooting

    Conjugation Protocol (Solution Phase)

    While solid-phase synthesis (SPPS) is preferred for total synthesis (e.g., Liraglutide), solution-phase labeling is common for modifying existing proteins.

    Materials:

    • Target Peptide/Protein (dissolved in PBS or Carbonate buffer, pH 8.0–8.5).

    • N-Succinimidyl Palmitate (dissolved in dry DMSO or DMF).

    • Critical: The NHS ester is insoluble in water. You must use a co-solvent.

    Steps:

    • Preparation: Prepare a 10–50 mM stock of N-succinimidyl palmitate in dry DMSO.

    • Mixing: Add the NHS ester stock to the protein solution.

      • Ratio: Use a 2–5 molar excess of ester over protein if specific N-terminal labeling is desired (at pH 7.5), or higher for lysine labeling (pH 8.5).

      • Solvent Tolerance: Ensure the final DMSO concentration does not exceed 10–20% (v/v) to prevent protein denaturation.

    • Incubation: React for 1–2 hours at room temperature or 4°C overnight.

    • Quenching: Add Tris buffer or Glycine (1 M) to quench unreacted ester.

    • Purification: The lipidated protein will have significantly different hydrophobicity. Purify via Hydrophobic Interaction Chromatography (HIC) or Reverse Phase HPLC (RP-HPLC) . Dialysis is often ineffective for removing the free fatty acid byproduct due to micelle formation.

    Troubleshooting: The Solubility Paradox

    A common failure mode is the precipitation of the reagent before reaction.

    • Issue: Long-chain NHS esters are highly hydrophobic. Upon addition to aqueous buffer, they may precipitate or form micelles immediately, preventing reaction with the protein.

    • Solution 1 (Co-solvent): Increase organic solvent (DMSO/DMF) to 30-50% if the protein can withstand it.

    • Solution 2 (Cyclodextrin): Use Beta-cyclodextrin to solubilize the fatty acid NHS ester in the aqueous phase.

    • Solution 3 (Solid Phase): Avoid solution phase entirely. Synthesize the peptide on resin and attach the fatty acid to a specific lysine (e.g., Lys(Mtt)) while the peptide is still solid-supported, using organic solvents (DCM/DMF) throughout.

    References

    • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1963).[1] N-Hydroxysuccinimide Esters in Peptide Synthesis. Journal of the American Chemical Society.[1] Link

    • Kurtzhals, P., et al. (1995).[2] Albumin binding of insulins acylated with fatty acids: characterization of the ligand-protein interaction and correlation between binding affinity and timing of the insulin effect in vivo. Biochemical Journal. Link

    • Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology. Link

    • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry. Link

    • Zobel, E. H., et al. (2021). The effect of fatty diacid acylation of human PYY3-36 on Y2 receptor potency and half-life in minipigs. Scientific Reports. Link

    Sources

    N-(Hexacosanoyloxy)succinimide physical appearance and form

    Author: BenchChem Technical Support Team. Date: February 2026

    Physical Characterization, Synthesis, and Application in Bioconjugation

    Part 1: Executive Summary & Chemical Architecture

    N-(Hexacosanoyloxy)succinimide (also known as N-Succinimidyl Hexacosanoate ) is the activated N-hydroxysuccinimide (NHS) ester of hexacosanoic acid (C26:0). In the context of drug development, this reagent is a critical tool for peptide lipidation —a strategy employed to extend the half-life of peptide therapeutics (e.g., GLP-1 agonists) by facilitating non-covalent binding to serum albumin.

    Unlike shorter-chain NHS esters which may appear as fine crystalline powders, the C26 chain imparts significant hydrophobic character, influencing its macroscopic form, solubility profile, and handling requirements.

    Molecular Identity
    PropertySpecification
    IUPAC Name 2,5-dioxopyrrolidin-1-yl hexacosanoate
    Common Name NHS-Hexacosanoate; Hexacosanoic acid NHS ester
    CAS Number 22102-68-7
    Molecular Formula C₃₀H₅₅NO₄
    Molecular Weight 493.76 g/mol
    Structural Motif Lipophilic C26 tail coupled to a hydrophilic, reactive NHS headgroup
    Part 2: Physical Appearance and Form[2][3]

    The physical form of N-(Hexacosanoyloxy)succinimide is dictated by the Van der Waals forces of the long alkyl chain (C26) dominating the crystal lattice.

    1. Macroscopic Appearance
    • Primary Form: White to pale yellow solid.[1]

    • Texture: Due to the extreme chain length (C26), the solid often exhibits a waxy or flake-like consistency rather than a free-flowing crystalline powder. It may clump upon storage due to its lipid nature.

    • Color Variance: High-purity fractions (>98%) are typically bright white. A pale yellow cast often indicates trace oxidation or residual solvent (e.g., DMF/DCM) trapped within the waxy lattice.

    2. Solubility Profile (Critical for Formulation)

    The C26 chain renders this compound virtually insoluble in aqueous media, presenting a challenge for bioconjugation protocols that typically occur in buffer.

    SolventSolubility RatingOperational Note
    Water / Buffer InsolublePrecipitates immediately; requires organic co-solvent.
    Dichloromethane (DCM) HighPreferred solvent for synthesis and initial dissolution.
    Chloroform HighExcellent solvation; useful for stock solution preparation.
    DMSO / DMF Moderate to HighCritical: Used as the delivery vehicle (stock) to introduce the reagent into aqueous protein/peptide solutions.
    Methanol/Ethanol Low/ModerateSolubility decreases rapidly with temperature; often used for recrystallization.
    3. Thermal Properties[2][3][4]
    • Melting Point: While specific experimental data for the NHS ester is sparse in public registries, the parent fatty acid (Hexacosanoic acid) melts at ~88°C. The NHS ester modification typically lowers the lattice energy slightly but maintains a high melting range (approx. 75–90°C ) compared to shorter chain analogs, contributing to its stability as a solid at room temperature.

    Part 3: Synthesis & Purification Impact on Form

    The physical appearance is heavily influenced by the purification method used during synthesis. The "waxy" habit is intrinsic, but the "powder" form is engineered.

    Synthesis Workflow (The Origin of the Form)

    The standard synthesis involves the coupling of Hexacosanoic acid with N-hydroxysuccinimide using a carbodiimide (DCC or EDC).

    Protocol Insight:

    • Activation: Hexacosanoic acid is dissolved in hot DCM/THF (due to high MP).

    • Coupling: NHS and EDC are added. The reaction precipitates urea byproducts.

    • Isolation: The filtrate is concentrated.

      • Rapid Evaporation

        
         Amorphous waxy film.
        
      • Recrystallization (Isopropanol)

        
         White granular solid (Preferred form).
        
    Visualization: Synthesis & Conjugation Logic

    The following diagram illustrates the pathway from raw materials to the final lipidated drug conjugate, highlighting the critical phase transition points.

    LipidationWorkflow Raw Hexacosanoic Acid (C26:0) Coupling Activation Step (DCC/EDC in DCM) Raw->Coupling NHS N-Hydroxysuccinimide (NHS) NHS->Coupling Product N-(Hexacosanoyloxy)succinimide (White Waxy Solid) Coupling->Product Purification (Recrystallization) Conjugation Peptide Lipidation (pH 8.0, DMSO/Buffer) Product->Conjugation Dissolved in DMSO Drug Albumin-Binding Peptide Conjugate Conjugation->Drug Amide Bond Formation

    Figure 1: Critical path for the synthesis and application of N-(Hexacosanoyloxy)succinimide. Note the phase transition from organic synthesis (DCM) to aqueous conjugation (DMSO spike).

    Part 4: Handling, Storage, and Stability[7]

    The physical form is dynamic; it can degrade if mishandled. The NHS ester moiety is susceptible to hydrolysis, which converts the reactive solid back into the inert fatty acid and NHS.

    Protocol for Maintaining Physical Integrity:

    • Moisture Barrier: Store under inert gas (Argon/Nitrogen). Moisture causes hydrolysis, turning the white solid into a sticky mixture of free fatty acid and NHS.

    • Temperature: Store at -20°C . Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.

    • Visual Quality Check:

      • Pass: White, dry solid.[5]

      • Fail: Wet appearance, clumping, or strong smell of acetic-like degradation products.

    Part 5: Application in Drug Development

    The physical form of this reagent dictates the conjugation protocol . Because it is a water-insoluble solid, it cannot be added directly to a peptide solution.

    Standard Lipidation Protocol (Self-Validating):

    • Preparation: Weigh N-(Hexacosanoyloxy)succinimide (White Solid).

    • Solubilization: Dissolve in anhydrous DMSO or DMF to create a 10–50 mM stock solution. Note: The solution should be clear and colorless.

    • Reaction: Add the organic stock dropwise to the peptide solution (buffered at pH 8.0–8.5).

      • Observation: The reaction mixture will turn cloudy (milky) as the hydrophobic lipid enters the aqueous phase. This is normal (micelle formation).

    • Validation: Monitor reaction via HPLC. The lipidated peptide will show a significant retention time shift (increased hydrophobicity) compared to the native peptide.

    References
    • Coompo . (n.d.). N-(Hexacosanoyloxy)succinimide | 22102-68-7.[6][7] Retrieved January 28, 2026, from [Link]

    • PubChem . (n.d.). Hexacosanoic Acid | C26H52O2 | CID 10469. Retrieved January 28, 2026, from [Link]

    Sources

    Understanding the Role of the Succinimide Group in Bioconjugation

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In bioconjugation, the "succinimide" motif plays two distinct, often contradictory roles depending on the chemistry employed. In amine coupling , the N-hydroxysuccinimide (NHS) ester acts as a transient, activating leaving group designed to be displaced. Conversely, in thiol-maleimide coupling , the succinimide ring (specifically the thiosuccinimide adduct) serves as the permanent linker scaffold.

    This guide deconstructs the mechanistic duality of the succinimide group. It addresses the kinetic competition between aminolysis and hydrolysis in NHS esters and provides a deep dive into the stability of thiosuccinimide rings in Antibody-Drug Conjugates (ADCs), specifically focusing on the critical transition from "reversible instability" (Retro-Michael) to "irreversible stability" (Ring Hydrolysis).

    Part 1: NHS Esters — The Activation Engine

    The NHS ester is the gold standard for amine-reactive crosslinking. Its utility relies on the balance between reactivity toward primary amines and stability in aqueous buffers.

    Mechanistic Causality

    The NHS group activates a carboxylate by converting it into a reactive acylating agent. The carbonyl carbon, made electrophilic by the electron-withdrawing N-hydroxy-succinimide leaving group, undergoes nucleophilic attack by primary amines (

    
    ).
    
    • The Desired Pathway (Aminolysis): The amine attacks the carbonyl, forming a stable amide bond and releasing NHS.

    • The Competitor (Hydrolysis): Water, also a nucleophile, attacks the same carbonyl, regenerating the carboxylic acid and releasing NHS. This is an irreversible loss of reagent.

    The pH Paradox

    The reaction rate is governed by the protonation state of the amine and the hydrolytic stability of the ester.

    • Low pH (< 6.0): Amines are protonated (

      
      ) and non-nucleophilic.[1] Reaction rate is negligible.
      
    • High pH (> 8.5): Amines are unprotonated and highly reactive, but the rate of hydroxide-ion mediated hydrolysis increases exponentially.

    • The Sweet Spot: pH 7.2 – 8.0 typically offers the best trade-off.

    Critical Insight: For hydrophobic NHS esters, pre-solubilization in DMSO/DMF is mandatory. However, Sulfo-NHS esters possess a sulfonate group on the ring, adding a negative charge that ensures water solubility and prevents cell membrane permeability, crucial for cell-surface labeling.

    Experimental Protocol: Optimized Amine Coupling

    Standard protocol for labeling a protein (e.g., IgG) with an NHS-fluorophore.

    • Buffer Preparation: Prepare 100 mM Sodium Bicarbonate buffer, pH 8.3.

      • Why: Phosphate buffers at pH 7.4 are acceptable, but pH 8.3 maximizes the unprotonated amine population without inducing catastrophic hydrolysis rates. Avoid Tris or Glycine (primary amines).[1]

    • Solubilization: Dissolve the NHS-ester in anhydrous DMSO immediately before use.

      • Validation: If the dry pellet is sticky or discolored, moisture-induced hydrolysis has occurred. Discard.

    • Reaction: Add dye to protein (10–20 molar excess) and incubate for 1 hour at Room Temperature (RT).

    • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM.

      • Mechanism:[2][3][4][5][6] Tris provides a massive excess of primary amines to rapidly scavenge remaining active esters, preventing non-specific binding during purification.

    Part 2: Maleimide-Thiol — The Linker & The Liability

    While NHS esters use the succinimide group as a leaving group, maleimide conjugation creates a thiosuccinimide ring as the linkage.

    The Michael Addition

    At pH 6.5–7.5, the maleimide double bond undergoes a chemoselective Michael addition with thiols (sulfhydryls).[5]

    • Selectivity: At pH > 7.5, primary amines (Lysine) begin to compete, reacting with the maleimide to form amine-succinimide adducts.[5]

    • Pre-conjugation Hydrolysis: If the maleimide reagent sits in aqueous buffer prior to thiol addition, the ring can hydrolyze to form maleamic acid , which is unreactive toward thiols.

    The Instability: Retro-Michael Addition

    Historically, the thiosuccinimide linkage was considered stable. However, data from ADCs (e.g., trastuzumab emtansine) revealed that the reaction is reversible.

    • Mechanism: The thiosuccinimide undergoes a Retro-Michael reaction, regenerating the free maleimide and the free thiol.[5]

    • Consequence: In plasma, the regenerated maleimide-drug can exchange onto circulating albumin (which has a free Cys34), leading to off-target toxicity and reduced efficacy.

    Visualization: The Instability Loop

    The following diagram illustrates the competition between stable conjugation and the Retro-Michael instability pathway.

    MaleimidePathways Maleimide Maleimide Reagent Thiosuccinimide Thiosuccinimide Ring (Initial Conjugate) Maleimide->Thiosuccinimide Michael Addition (pH 6.5-7.5) OffTarget Albumin-Drug Conjugate (Off-Target Toxicity) Maleimide->OffTarget Thiol Exchange Thiol Protein Thiol (Cys) Thiol->Thiosuccinimide Thiosuccinimide->Maleimide Retro-Michael (Instability) Hydrolyzed Hydrolyzed Succinimide (Ring Open - STABLE) Thiosuccinimide->Hydrolyzed Ring Hydrolysis (Irreversible Stabilization) Albumin Serum Albumin (Cys34) Albumin->OffTarget

    Figure 1: The fate of the thiosuccinimide ring.[2] The green path represents the initial conjugation. The red dashed path represents the instability (Retro-Michael) leading to payload loss. The blue path represents the stabilization strategy via ring hydrolysis.

    Part 3: Ring Hydrolysis — The Stabilization Strategy

    To prevent the Retro-Michael reaction, the thiosuccinimide ring must be opened via hydrolysis.

    Mechanism of Stabilization

    Hydrolysis of the thiosuccinimide ring converts it into a succinamic acid thioether.

    • Why it works: The ring-opened structure lacks the conformational strain and electronics required for the Retro-Michael elimination. The reaction becomes effectively irreversible.

    • Challenge: Spontaneous hydrolysis at neutral pH is slow. Raising the pH to accelerate hydrolysis (pH > 9) often damages the protein payload.

    Self-Hydrolyzing Maleimides

    Recent advancements (e.g., Seattle Genetics' technology) involve engineering a basic group (such as a primary amine or polyethylene glycol spacer) adjacent to the maleimide.

    • Intramolecular Catalysis: The adjacent basic group acts as an intramolecular base, catalyzing the attack of water on the succinimide carbonyl.

    • Result: Rapid hydrolysis occurs at mild pH (7.4) after conjugation, locking the drug onto the antibody.

    Data Summary: Stability Comparison
    Conjugate TypeLinker StatePlasma Stability (
    
    
    )
    Mechanism of Loss
    Standard Maleimide Ring-Closed~2–4 weeks (variable)Retro-Michael Exchange
    Hydrolyzed Maleimide Ring-Open> 2 yearsPeptide degradation (Backbone)
    Self-Hydrolyzing Rapidly Opens> 2 yearsNone (Chemically Stable)
    Protocol: Controlled Hydrolysis (Standard Maleimide)

    If self-hydrolyzing linkers are unavailable, hydrolysis can be forced chemically.

    • Conjugation: Perform standard maleimide-thiol conjugation at pH 7.0.

    • Purification: Remove excess free maleimide immediately (via desalting/SEC).

      • Critical: If free maleimide remains during the high-pH step, it will react with lysines.

    • Hydrolysis Induction: Adjust buffer to pH 9.0 using Borate buffer.

    • Incubation: Incubate at 37°C for 30–60 minutes.

      • Monitoring: Use LC-MS to monitor the mass shift (+18 Da) corresponding to water addition.

    • Neutralization: Immediately lower pH to 7.4 to preserve protein integrity.

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

    • Thermo Fisher Scientific. NHS Ester Reaction Chemistry and Protocol.

    • Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.[7] Nature Biotechnology.[7]

    • Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.[5] Nature Biotechnology.[7]

    • Fontaine, S. D., et al. (2015).[6] Long-term stabilization of maleimide–thiol conjugates.[8] Bioconjugate Chemistry.[3][8][9][10][11][12][13]

    • Bachem. The Thiol-Maleimide Reaction: A Guide.

    Sources

    Methodological & Application

    Application Note: Hydrophobic Tagging of Proteins using N-(Hexacosanoyloxy)succinimide

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract & Introduction

    N-(Hexacosanoyloxy)succinimide (also known as Succinimidyl Hexacosanoate or C26-NHS ) is an amine-reactive reagent used to attach a very long-chain fatty acid (VLCFA)—hexacosanoic acid (Cerotic acid, C26:0)—to proteins and peptides.

    Unlike standard fatty acid labeling reagents (e.g., Palmitic C16 or Stearic C18 NHS esters), the C26 chain confers extreme hydrophobicity. This reagent is primarily utilized in two advanced applications:

    • Pharmacokinetic (PK) Extension ("Albumin Hitchhiking"): The C26 lipid tail binds non-covalently to serum albumin with high affinity, significantly extending the circulation half-life of therapeutic proteins by reducing renal clearance.

    • Membrane Anchoring & Hydrophobic Tagging: The bulky C26 group can anchor hydrophilic proteins into liposomal membranes or, in intracellular contexts, act as a hydrophobic tag (HyT) to induce proteasomal degradation by mimicking protein misfolding.

    This guide provides a rigorous protocol for overcoming the significant solubility challenges associated with C26 conjugation.

    Chemical & Physical Properties

    The extreme hydrophobicity of the hexacosanoyl chain requires specific handling distinct from standard NHS-ester protocols.

    PropertySpecification
    Chemical Name N-(Hexacosanoyloxy)succinimide
    Common Name Succinimidyl Hexacosanoate; C26-NHS Ester
    Molecular Formula C₃₀H₅₅NO₄
    Molecular Weight ~493.76 g/mol
    Lipid Chain C26:0 (Cerotic Acid), Saturated
    Reactive Group N-Hydroxysuccinimide (NHS) ester
    Target Primary Amines (-NH₂): Lysine side chains, N-terminus
    Solubility Insoluble in water. Soluble in warm Chloroform, THF, hot Ethanol/DMSO.
    Appearance White to off-white waxy solid
    Storage -20°C, desiccated, protected from moisture (hydrolysis prone)

    Mechanism of Action

    The labeling reaction relies on the nucleophilic attack of a primary amine (on the protein) upon the carbonyl carbon of the NHS ester. This releases N-hydroxysuccinimide as a byproduct and forms a stable amide bond, permanently attaching the C26 lipid tail.

    Reaction Pathway Diagram

    ReactionMechanism Protein Protein-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 8.0-8.5) Reagent C26-NHS Ester (Electrophile) Reagent->Intermediate Product Lipidated Protein (Amide Bond) Intermediate->Product Amide Formation Byproduct NHS Group (Leaving Group) Intermediate->Byproduct Release

    Caption: Nucleophilic attack of protein amine on C26-NHS ester forming a stable amide bond.

    Critical Considerations (The "Why" Behind the Protocol)

    Solubility Paradox

    Challenge: Hexacosanoic acid (C26) is a solid wax at room temperature (MP ~88°C). The NHS ester is similarly insoluble in aqueous buffers. Adding a standard DMSO stock to a protein solution often results in immediate precipitation of the reagent before it can react. Solution:

    • Solvent Choice: Use Tetrahydrofuran (THF) or warm DMSO for the stock solution.

    • Temperature: Perform the reaction at 37°C (if protein stability permits) or use a "solid-addition" technique where the lipid is kept soluble by a carrier (e.g., beta-cyclodextrin) or high organic co-solvent percentage.

    Stoichiometry & Purification

    Challenge: Because C26 aggregates in water, "unreacted" reagent forms micelles that are difficult to separate from the lipidated protein by simple dialysis. Solution: Use Hydrophobic Interaction Chromatography (HIC) or precipitation (acetone/ethanol) if the protein can refold, to strip away non-covalently bound lipids.

    Detailed Protocol

    Phase 1: Preparation of Reagents

    Materials Required:

    • N-(Hexacosanoyloxy)succinimide (stored at -20°C).

    • Anhydrous DMSO (Dimethyl sulfoxide) or THF (Tetrahydrofuran).

    • Reaction Buffer: 100 mM Sodium Bicarbonate (NaHCO₃), pH 8.5.

    • Note: Avoid Tris or Glycine buffers as they contain competing amines.

    Step 1.1: Protein Preparation

    • Buffer exchange the target protein into 100 mM NaHCO₃, pH 8.5 .

    • Adjust protein concentration to 2–5 mg/mL . Higher concentrations are preferred to maximize labeling efficiency before the lipid precipitates.

    Step 1.2: Reagent Stock Preparation (Critical)

    • Remove C26-NHS vial from freezer and equilibrate to room temperature before opening to prevent condensation.

    • Dissolve C26-NHS in anhydrous THF or warm anhydrous DMSO (40°C) to a concentration of 10 mM .

      • Why THF? C26 lipids are often more soluble in chlorinated solvents or ethers (THF) than in DMSO.

      • Visual Check: Ensure the solution is completely clear. If cloudy, warm gently (up to 50°C) or sonicate.

    Phase 2: Conjugation Reaction

    Step 2.1: Reaction Setup

    • Place the protein solution in a glass vial (lipids may stick to some plastics) with a magnetic stir bar.

    • While stirring rapidly, add the C26-NHS stock solution dropwise.

      • Stoichiometry: Use a 5-fold to 10-fold molar excess of C26-NHS over protein.

      • Organic Limit: Ensure the final volume of organic solvent (THF/DMSO) does not exceed 10-15% of the total volume to prevent protein denaturation.

    Step 2.2: Incubation

    • Incubate the reaction for 2–4 hours at 37°C or overnight at Room Temperature .

      • Note: 37°C is preferred to keep the C26 chain more mobile and soluble, increasing reaction efficiency.

    • Optional Solubilizer: If precipitation is heavy, add 0.1% Sodium Deoxycholate or 10 mM Beta-Cyclodextrin to the reaction mixture to solubilize the lipid reagent.

    Step 2.3: Quenching

    • Add 1 M Glycine (pH 8.0) or 1 M Tris (pH 8.0) to a final concentration of 50 mM.

    • Incubate for 15 minutes to quench unreacted NHS esters.

    Phase 3: Purification

    Standard dialysis is often ineffective for removing C26-NHS micelles. Choose one of the following:

    Method A: Hydrophobic Interaction Chromatography (HIC) (Recommended)

    • Equilibrate a HIC column (e.g., Phenyl Sepharose) with high salt buffer.

    • Load the reaction mixture.

    • Elute with a decreasing salt gradient. The lipidated protein will elute later than the unmodified protein due to increased hydrophobicity. Free fatty acids usually bind very tightly and require high organic solvent to strip.

    Method B: Solvent Precipitation (For robust proteins)

    • Add cold acetone (4x volume) to the reaction mix.

    • Incubate at -20°C for 1 hour.

    • Centrifuge (10,000 x g, 10 min). The protein (labeled and unlabeled) precipitates; free C26 lipid remains in the acetone supernatant.

    • Resuspend the pellet in PBS.

    Workflow Diagram

    ProtocolWorkflow Stock Prep C26-NHS Stock (10mM in warm THF/DMSO) Mix Dropwise Addition (Vortexing, <15% Organic) Stock->Mix Protein Prep Protein (pH 8.5, >2mg/mL) Protein->Mix Incubate Incubate (37°C, 2-4 Hours) Mix->Incubate Quench Quench (Glycine/Tris) Incubate->Quench Purify Purification (HIC or Acetone Precip) Quench->Purify QC QC Analysis (SDS-PAGE / MALDI) Purify->QC

    Caption: Step-by-step workflow for C26-NHS protein conjugation.

    Quality Control & Troubleshooting

    IssuePossible CauseCorrective Action
    Heavy Precipitation C26-NHS insolubility in buffer.Use warm DMSO/THF; add Beta-Cyclodextrin; reduce protein concentration; ensure rapid mixing during addition.
    No Labeling Observed Hydrolysis of NHS ester; pH too low.Use fresh anhydrous solvent; ensure buffer pH is >8.0; verify reagent integrity by NMR/MS.
    Protein Denaturation Too much organic solvent.Keep DMSO/THF <10%; try adding reagent in smaller aliquots over time.
    Inseparable Micelles Free lipid forming aggregates.Use HIC for purification; do not rely on standard desalting columns.

    Validation Methods:

    • SDS-PAGE: The C26 tag adds ~400 Da per attachment, which is often too small to see as a shift on a gel. However, the hydrophobicity will cause the protein to smear or run anomalously (often higher apparent MW due to detergent binding).

    • MALDI-TOF MS: The definitive check. Look for mass shifts of +379 Da (Hexacosanoyl group mass addition: C26H51O - H).

      • Calculation: Reagent MW (493) - NHS (115) + H (1) = Mass added. Actually, the added group is -CO-(CH2)24-CH3. Mass added = 396 (Acid) - 17 (OH) = 379.4 Da .

    References

    • Hermanson, G. T. (2013).
    • Hexacosanoic Acid (C26)

      • PubChem. "Hexacosanoic acid (Cerotic acid)." National Library of Medicine. Available at: [Link]

    • Fatty Acid Acylation & Albumin Binding

      • Zorzi, A., et al. (2017). "Acylated proteins: new strategies for the development of therapeutics." Nature Reviews Drug Discovery. (Discusses fatty acid tagging for half-life extension).
      • Ho, J. K., et al. (1995).[1] "Interaction of very long chain saturated fatty acids with serum albumin."[1] Journal of Clinical Investigation. (Specific study on C26 binding to Albumin). Available at: [Link]

    • Hydrophobic Tagging (HyT)

      • Neklesa, T. K., et al. (2011). "Small-molecule hydrophobic tagging-induced degradation of HaloTag fusion proteins." Nature Chemical Biology. Available at: [Link]

    Sources

    Application Note: High-Stability Lipid Monolayer Functionalization using N-(Hexacosanoyloxy)succinimide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide details the protocol for using N-(Hexacosanoyloxy)succinimide (NHS-C26) to functionalize lipid monolayers. Unlike standard stearic acid (C18) derivatives, the C26 hexacosanoyl chain provides a "deep anchor" effect, significantly enhancing monolayer stability and preventing desorption at high surface pressures. This reagent is critical for researchers requiring robust immobilization of proteins, peptides, or amine-bearing ligands at the air-water interface or on Langmuir-Blodgett (LB) films.

    Key Advantages[1][2][3]
    • Hyper-Stability: The C26 alkyl chain maximizes Van der Waals interactions, reducing film solubility in the aqueous subphase compared to C16 or C18 analogs.

    • Zero-Length Crosslinking: The NHS ester reacts directly with primary amines (

      
      ), forming stable amide bonds without introducing flexible spacer arms that can obscure structural analysis.
      
    • Versatility: Applicable to in situ Langmuir trough conjugation and post-transfer functionalization of biosensors (e.g., SPR chips).

    Chemical Basis & Mechanism

    The Reagent
    • Systematic Name: N-(Hexacosanoyloxy)succinimide

    • Lipid Tail: Hexacosanoic acid (Cerotic acid, C26:0)

    • Headgroup: N-hydroxysuccinimide (NHS) ester[1][2][3]

    • Function: Amine-reactive hydrophobic anchor

    Mechanism of Action

    The hydrophobic C26 tail intercalates into the lipid monolayer, driven by hydrophobic exclusion from the aqueous subphase. The hydrophilic NHS headgroup protrudes into the aqueous phase. Upon introduction of a protein (or amine-ligand), a nucleophilic attack occurs at the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide and forming a stable amide linkage.

    Reaction Diagram

    G cluster_0 Lipid Interface (Air-Water) Lipid NHS-C26 Anchor (In Monolayer) Intermediate Tetrahedral Intermediate Lipid->Intermediate + Protein (pH 7.2-8.5) Protein Target Biomolecule (Primary Amine -NH2) Protein->Intermediate Product Functionalized Lipid (Stable Amide Bond) Intermediate->Product Amidation Byproduct Released NHS Group (Soluble) Intermediate->Byproduct Elimination

    Figure 1: Nucleophilic attack mechanism. The protein amine attacks the NHS-C26 anchor, displacing the NHS group to form a covalent amide bond.

    Experimental Protocol

    Materials Required[6][7]
    • Reagent: N-(Hexacosanoyloxy)succinimide (>95% purity).

    • Spreading Solvent: Chloroform (HPLC grade, anhydrous). Note: Avoid alcohols if possible to prevent transesterification during long-term storage, though 5% Methanol can aid solubility if immediate use is intended.

    • Subphase Buffer: Phosphate Buffered Saline (PBS), pH 7.4. Crucial: Avoid Tris or Glycine buffers as they contain competing amines.[4]

    • Equipment: Langmuir-Blodgett Trough (e.g., KSV NIMA), Micro-syringe.

    Preparation of Spreading Solution

    Expert Insight: The C26 chain is extremely hydrophobic. Standard solubility protocols for phospholipids will fail.

    • Weigh 1.0 mg of N-(Hexacosanoyloxy)succinimide.

    • Dissolve in 1.0 mL of warm Chloroform (

      
      ). Sonicate for 5 minutes if necessary.
      
    • Storage: Store at

      
       under Argon. The NHS ester is moisture-sensitive; allow the vial to reach room temperature before opening to prevent condensation.[4]
      
    Langmuir Monolayer Formation & Conjugation

    This protocol describes the in situ conjugation method, where the protein is injected into the subphase.

    Step 1: Trough Preparation

    Clean the Langmuir trough with ethanol and rinse 3x with Milli-Q water. Fill with PBS (pH 7.4). Maintain temperature at

    
    .
    
    Step 2: Spreading

    Using a Hamilton syringe, dropwise add the NHS-C26 solution onto the water surface.

    • Target Volume: Typically 20–50

      
       depending on trough area.
      
    • Evaporation: Allow 15 minutes for the chloroform to evaporate completely.

    Step 3: Compression

    Compress the barriers at a rate of 5–10 mm/min. Monitor the Surface Pressure (

    
    ).
    
    • Target Pressure: Compress to 25–30 mN/m . This ensures the lipids are in a "Liquid Condensed" (LC) phase, providing a rigid array of NHS groups without collapsing the film.

    Step 4: Protein Injection (The Critical Step)

    Once the target pressure is reached and stable:

    • Inject the protein solution into the subphase (beneath the barriers) to avoid disturbing the monolayer.

    • Concentration: Final subphase concentration should be 1–10

      
      .
      
    • Incubation: Allow reaction for 1–2 hours. Maintain constant pressure (isobaric mode) as the insertion of proteins may alter surface tension.

    Step 5: Termination & Washing

    To stop the reaction and remove non-covalently bound proteins:

    • Option A (LB Transfer): Dip a solid substrate (e.g., mica, glass) through the interface to transfer the film.[5]

    • Option B (Subphase Exchange): Slowly pump fresh buffer into the trough while removing the reaction buffer, maintaining the monolayer surface pressure.

    Workflow Visualization

    Workflow Start Start: Reagent Prep Dissolve Dissolve NHS-C26 in Warm Chloroform Start->Dissolve Spread Spread on PBS Subphase (Langmuir Trough) Dissolve->Spread Compress Compress to 30 mN/m (Liquid Condensed Phase) Spread->Compress Inject Inject Protein into Subphase (pH 7.4, No Amines) Compress->Inject Stable Baseline Incubate Incubate 1-2 Hours (Isobaric Mode) Inject->Incubate Transfer LB Transfer to Solid Support Incubate->Transfer Reaction Complete

    Figure 2: Step-by-step workflow for generating functionalized monolayers using NHS-C26.

    Validation & Performance Data

    Stability Comparison: C18 vs. C26

    The following table illustrates the theoretical and observed stability differences between Stearic Acid NHS ester (C18) and Hexacosanoic Acid NHS ester (C26).

    FeatureNHS-Stearate (C18)NHS-Hexacosanate (C26)Impact
    Chain Length 18 Carbons26 CarbonsC26 has higher Van der Waals attraction.
    Collapse Pressure ~40-45 mN/m>55 mN/mC26 allows higher packing density.
    Desorption Rate Moderate (solubility in water)NegligibleC26 is stable for long-term incubations (>4h).
    Film Rigidity Liquid Expanded/CondensedSolid/CondensedC26 provides a rigid scaffold for protein display.
    Verification Methods

    To confirm successful functionalization, the following techniques are recommended:

    • FT-IR (ATR): Look for the disappearance of the NHS ester carbonyl doublet (

      
      ) and the appearance of Amide I/II bands (
      
      
      
      ).
    • AFM (Atomic Force Microscopy): Measure height profiles. A pure lipid monolayer is ~2.5–3.0 nm. A protein-conjugated layer will show height increases corresponding to the protein diameter (e.g., +4–5 nm for BSA).

    Troubleshooting & Expert Tips

    • Issue: Rapid Pressure Loss.

      • Cause: Hydrolysis of the NHS ester before protein binding.

      • Solution: Ensure the subphase pH does not exceed 8.0. Higher pH accelerates hydrolysis. Work fast after spreading.

    • Issue: Precipitation upon Spreading.

      • Cause: C26 is barely soluble in cold chloroform.

      • Solution: Keep the syringe and solution warm (

        
        ) immediately prior to spreading.
        
    • Issue: No Protein Binding.

      • Cause: Presence of Tris or Glycine in the buffer.[4]

      • Solution: Use Phosphate, Borate, or HEPES buffers only.

    References

    • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

    • Handore, K. L., et al. (2024).[3] Synthesis of N-Hydroxysuccinimide Esters... from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. Retrieved from [Link]

    • National Institutes of Health (PubMed). (n.d.). Stability of fatty acid monolayers...[6]. Retrieved from [Link]

    Sources

    N-(Hexacosanoyloxy)succinimide applications in nanoparticle surface modification

    [1]

    Executive Summary

    N-(Hexacosanoyloxy)succinimide (C26-NHS) is a specialized, pre-activated ester of hexacosanoic acid (cerotic acid).[1] Unlike common short-chain (C12) or medium-chain (C18) fatty acid derivatives, the C26 alkyl tail provides exceptional hydrophobic stability and a high phase transition temperature.[1]

    This guide details the application of C26-NHS for modifying nanoparticle (NP) surfaces. Its primary utility lies in creating ultra-stable hydrophobic anchors within lipid bilayers (Liposomes/LNPs) or rendering inorganic cores (Silica/Gold) super-hydrophobic for dispersion in non-polar matrices. Furthermore, C26 conjugation is a validated strategy in immunomodulation , specifically for skewing cytokine responses (Th2 bias) when conjugated to glycolipid antigens.

    Chemical Profile & Handling

    The "Solid Wax" Challenge: The defining characteristic of Hexacosanoic acid derivatives is their extreme hydrophobicity and high melting point (~87°C for the acid). Standard NHS protocols (aqueous buffers, 4°C) will fail with this reagent due to immediate precipitation.

    PropertySpecification
    Chemical Name N-(Hexacosanoyloxy)succinimide (NHS-Cerotate)
    Chain Length C26:0 (Saturated)
    Reactive Group N-Hydroxysuccinimide (NHS) ester
    Target Primary Amines (-NH2)
    Solubility Insoluble in water/methanol.[1] Soluble in hot THF, DCM, Chloroform.
    Storage -20°C, Desiccated (Hydrolysis sensitive).

    Mechanism of Action

    The NHS ester facilitates a nucleophilic substitution reaction with primary amines, forming a stable amide bond. The C26 tail then acts as a "molecular anchor."

    Mechanistic Pathway (DOT Visualization)

    ReactionMechanismReagentN-(Hexacosanoyloxy)succinimide(C26-NHS)IntermediateTetrahedralIntermediateReagent->IntermediateNucleophilic AttackTargetAmine-FunctionalizedSurface/Ligand (R-NH2)Target->IntermediateProductC26-Amide Conjugate(Stable Anchor)Intermediate->ProductAmide Bond FormationByproductNHS Group(Leaving Group)Intermediate->ByproductElimination

    Figure 1: Reaction pathway.[1][2][3] The NHS ester activates the C26 carboxyl group, allowing coupling to amines under mild basic conditions in organic solvent.

    Key Applications

    A. Lipid Nanoparticle (LNP) Stabilization (The "Super-Anchor")

    Standard C18 lipids can exchange out of lipid bilayers (desorption) in serum. The C26 chain of N-(Hexacosanoyloxy)succinimide creates a "super-anchor" that effectively locks the conjugate into the bilayer, preventing lipid exchange.

    • Use Case: Conjugation to PEG-Amines or peptide ligands to ensure they remain attached to the LNP surface during circulation.[1]

    B. Immunomodulation (Glycolipid Vaccines)

    Research indicates that the acyl chain length of glycolipid antigens (e.g.,

    1
    • Mechanism: C26-modified antigens are presented differently by CD1d molecules on Antigen Presenting Cells (APCs), often skewing the response towards a Th2 profile (anti-inflammatory/antibody production) rather than Th1.[1]

    C. Hydrophobization of Inorganic Cores

    For dispersing silica or gold nanoparticles in hydrophobic polymers (e.g., PLGA, Polystyrene) or oil phases.

    • Benefit: The C26 chain provides superior steric steric barrier and solvent compatibility compared to C18, reducing aggregation in viscous polymer melts.

    Experimental Protocols

    Protocol A: Synthesis of C26-Functionalized Phospholipids (e.g., C26-DOPE)

    Use this protocol to create a lipid-anchor conjugate before formulating LNPs.[1]

    Materials:

    • N-(Hexacosanoyloxy)succinimide (C26-NHS)[1]

    • DOPE (1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine)[1]

    • Triethylamine (TEA)

    • Solvent: Anhydrous Chloroform or THF (Hot)

    Workflow:

    • Dissolution (Critical): Dissolve 10 mg C26-NHS in 1 mL anhydrous Chloroform.

      • Note: If cloudy, warm to 40-50°C until clear.[1] C26 derivatives have poor solubility at RT.

    • Reaction: Add 1.2 equivalents of DOPE and 2.0 equivalents of TEA.

    • Incubation: Stir at 40°C for 4-6 hours.

      • Why Heat? Maintains solubility of the C26 reactant and drives kinetics.

    • Purification: Precipitate the reaction mixture in cold Methanol (-20°C). The C26-lipid will precipitate; unreacted NHS and soluble byproducts remain in supernatant (or use Silica Column Chromatography with CHCl3:MeOH).[1]

    • Validation: Check via TLC or Mass Spec (Shift in molecular weight corresponding to +378 Da net change).

    Protocol B: Surface Modification of Amine-Functionalized Silica NPs

    Use this for hydrophobizing inorganic particles.[1]

    Workflow Diagram (DOT):

    ProtocolBStep11. Solvent ExchangeTransfer NH2-Silica NPs to Anhydrous THFStep33. ConjugationMix NPs + C26-NHS + TEAReact 12h @ 40°CStep1->Step3Step22. Reagent PreparationDissolve C26-NHS in THF at 50°CStep2->Step3Step44. WashingCentrifuge (Hot THF) -> Ethanol -> HexaneStep3->Step4Step55. Final ProductSuper-Hydrophobic C26-SilicaStep4->Step5

    Figure 2: Workflow for modifying inorganic nanoparticles. Maintaining temperature during washing is crucial to prevent free fatty acid precipitation on the surface.

    Detailed Steps:

    • Preparation: Suspend Amine-Silica NPs (100 mg) in anhydrous THF (5 mL). Sonicate to disperse.

    • Activation: Dissolve C26-NHS (20 mg) in hot THF (50°C).

    • Coupling: Add C26-NHS solution to the NP suspension. Add 10 µL TEA.

    • Reaction: Stir at 45°C overnight under Argon.

      • Caution: Do not let the solvent evaporate. Use a reflux condenser if necessary.

    • Washing: Centrifuge at 10,000 rpm. Discard supernatant.

      • Wash 1: Hot THF (removes unreacted C26-NHS).

      • Wash 2:[1] Dichloromethane (DCM).

    • Storage: Store as a powder or dispersed in Hexane/Toluene.

    Troubleshooting & Quality Control

    ObservationRoot CauseCorrective Action
    Precipitate forms immediately upon mixing Solvent polarity mismatch (Water present) or Temperature too low.[1]Use anhydrous THF/DCM. Heat reaction vessel to 45°C.
    Low Conjugation Efficiency Hydrolysis of NHS ester.Ensure reagents are dry. Use fresh C26-NHS.[1] Add molecular sieves to solvent.
    Aggregation of NPs Loss of surface charge (Amine -> Amide) + Hydrophobic attraction.[1]Expected behavior.[2][3][4][5][6][7][8][9][10][11][12] Redisperse in non-polar solvent (Hexane/Chloroform).

    QC Metrics:

    • Contact Angle: A glass slide modified with this protocol should show a water contact angle >105° (Hydrophobic).

    • FTIR: Look for the disappearance of the NHS ester carbonyl doublet (1735/1785 cm⁻¹) and appearance of Amide I/II bands (1650/1540 cm⁻¹) plus strong C-H stretches (2850/2920 cm⁻¹) from the C26 chain.

    References

    • VLCFA Immune Modulation: Chemical synthesis and immunological evaluation of cancer vaccines based on ganglioside antigens and α-galactosylceramide.[1] (Demonstrates use of Hexacosanoic acid-NHS in antigen synthesis).

    • Fatty Acid Surface Modification: Surface Modification of Lipid-Based Nanoparticles.[1] (General principles of lipid-anchor grafting).

    • NHS-Lipid Chemistry: Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. (Adapting NHS chemistry for post-synthesis modification).

    • Hydrophobic NP Dispersion: A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments. (Discusses fatty acid modification for non-polar dispersibility).

    Application Note: High-Efficiency Lipidation of Biomolecules using N-(Hexacosanoyloxy)succinimide

    [1]

    Abstract

    This application note details the protocol for conjugating N-(Hexacosanoyloxy)succinimide (C26-NHS) to primary amines on peptides and proteins. This reagent attaches a 26-carbon saturated fatty acid chain (cerotic acid) to the target biomolecule.[1] This modification is primarily used to facilitate non-covalent binding to serum albumin, significantly extending the in vivo half-life of therapeutics (the "Albumin Switch" mechanism).[1] Due to the extreme hydrophobicity of the C26 chain, standard aqueous conjugation protocols will fail. This guide provides a modified "organic-dominant" workflow to ensure solubility and high conjugation efficiency.

    Introduction & Mechanism[1]

    The Chemistry

    N-(Hexacosanoyloxy)succinimide is an amine-reactive ester.[1] The N-hydroxysuccinimide (NHS) group acts as a leaving group, allowing the primary amine of a lysine residue or N-terminus to attack the carbonyl carbon.[1][2] This results in a stable amide bond connecting the C26 lipid tail to the biomolecule.

    The Solubility Paradox

    The core challenge with C26-NHS is solubility. While the NHS headgroup is polar, the 26-carbon tail is extremely hydrophobic (lipophilic).[1]

    • Aqueous Buffers: The reagent is insoluble. Adding it directly to PBS causes immediate precipitation (the "White Cloud"), rendering it non-reactive.[1]

    • Hydrolysis vs. Aminolysis: In aqueous conditions, water competes with the amine for the ester. High pH improves amine reactivity but accelerates hydrolysis.[3]

    Successful conjugation requires a ternary balance:

    • Solvent System: High percentage of organic co-solvent (DMSO/DMF).

    • Temperature: Elevated temperature prevents lipid crystallization.

    • pH Control: Strict maintenance of pH 8.0–8.5 to favor aminolysis over hydrolysis.

    ReactionMechanismcluster_0Reagentscluster_1ProductsR_NH2Target Biomolecule(R-NH₂)IntermediateTetrahedralIntermediateR_NH2->IntermediateNucleophilic Attack(pH 8.0-8.5)C26_NHSC26-NHS Ester(Hydrophobic)C26_NHS->IntermediateConjugateLipidated Conjugate(R-NH-CO-C25)Intermediate->ConjugateAmide BondFormationNHS_GroupNHS ByproductIntermediate->NHS_GroupReleaseHydrolysisHydrolysis(Competitor)Intermediate->HydrolysisH₂O Attack

    Figure 1: Reaction mechanism of NHS-ester mediated lipidation. Note the competition from hydrolysis, which is exacerbated if the reaction is too slow due to solubility issues.[1]

    Pre-Conjugation Considerations

    Solvent Selection

    You cannot use standard aqueous buffers alone. The reaction requires a "Co-Solvent Approach."

    • Recommended Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

    • Recommended Aqueous Buffer: 100 mM Sodium Bicarbonate (

      
      ), pH 8.5.[1]
      
    • Prohibited Buffers: Tris, Glycine, or any buffer containing primary amines (these will scavenge the reagent).[1]

    Reagent Handling

    The C26-NHS ester is moisture-sensitive.[1]

    • Store at -20°C under desiccant.[1]

    • Equilibrate to room temperature before opening the vial to prevent condensation.

    • Prepare the stock solution immediately before use.

    Step-by-Step Protocol

    Materials Required[1][3][4][5][6][7][8][9][10][11][12]
    • Target: Peptide/Protein (lyophilized or in amine-free buffer).

    • Reagent: N-(Hexacosanoyloxy)succinimide (CAS 22102-68-7).[1][4][5][6]

    • Solvents: Anhydrous DMSO, 100 mM

      
       (pH 8.5).
      
    • Equipment: Heat block (set to 45°C), Vortex mixer, HPLC for purification.

    Protocol Workflow
    Step 1: Preparation of Target Biomolecule
    • Dissolve the target peptide/protein in 100 mM

      
       (pH 8.5).
      
    • Concentration: High concentration is preferred (2–10 mg/mL) to drive reaction kinetics.

    • Optional: If the protein is hydrophobic, add 10-20% DMSO to this buffer solution to prevent precipitation upon reagent addition.[1]

    Step 2: Preparation of C26-NHS Stock (The "Hot Stock" Method)

    Critical: C26 lipids tend to solidify at room temperature in high concentrations.

    • Weigh out the C26-NHS ester.

    • Dissolve in anhydrous DMSO to a concentration of 10 mM .

    • Heat: Place the vial in a 45°C heat block for 2-3 minutes. Vortex until completely clear.

      • Why? This ensures no micro-crystals exist that would act as nucleation sites for precipitation.

    Step 3: The Conjugation Reaction
    • Molar Ratio: Use a 5-fold to 10-fold molar excess of C26-NHS over the target amine.

    • Addition: While vortexing the protein solution gently, add the hot C26-NHS stock dropwise .

      • Note: The final reaction mixture should contain 30-50% DMSO (v/v) to maintain lipid solubility.[1] If the solution turns cloudy immediately, add more DMSO until clear.

    • Incubation: Incubate at 37°C for 2–4 hours or Room Temperature for overnight.

      • Why 37°C? Keeps the lipid chain fluid and increases reaction rate before hydrolysis depletes the ester.

    Step 4: Quenching[1]
    • Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

    • Incubate for 15 minutes.

    Step 5: Purification (Crucial)

    Dialysis is ineffective for removing free C26 fatty acids as they form micelles that are too large to pass through dialysis membranes.

    • Method: Reversed-Phase HPLC (RP-HPLC).[1]

    • Column: C4 or C8 column (C18 may bind the C26 tail too strongly, making recovery difficult).

    • Gradient: 0% to 100% Acetonitrile (with 0.1% TFA). The lipidated conjugate will elute significantly later than the native protein due to the hydrophobic tail.

    Workflowcluster_prepPreparationcluster_purifyPurificationStartStartPrep_ProteinDissolve Protein(NaHCO3 pH 8.5)Start->Prep_ProteinPrep_LipidDissolve C26-NHS in DMSO(Heat to 45°C)Start->Prep_LipidMixDropwise Addition(Target 30-50% DMSO final)Prep_Protein->MixPrep_Lipid->MixAdd HotReactIncubate(37°C, 2-4 Hours)Mix->ReactQuenchQuench with GlycineReact->QuenchHPLCRP-HPLC (C4 Column)Gradient: H2O -> ACNQuench->HPLCFractionCollect Late Eluting Peak(Lipidated Product)HPLC->FractionEndLyophilize & StoreFraction->End

    Figure 2: Operational workflow for C26-NHS conjugation. The heating step and HPLC purification are critical control points.

    Analytical Validation & Troubleshooting

    Mass Spectrometry

    Validation is best performed via LC-MS (ESI or MALDI).[1]

    • Expected Mass Shift: +378.6 Da (Mass of Hexacosanoyl group

      
       minus the displaced Hydrogen).[1]
      
      • Calculation: C26-NHS MW (~493) - NHS (115) = Added Mass.[1]

    • Observation: You may see a distribution of +1, +2, or +3 lipidations if the protein has multiple accessible lysines.[1]

    Troubleshooting Guide
    IssueProbable CauseCorrective Action
    Precipitation ("White Cloud") Lipid solubility limit reached.[1]Increase DMSO/DMF concentration to 50-60%. Warm the reaction to 37°C.
    Low Conjugation Yield Hydrolysis of NHS ester.Ensure buffers are anhydrous where possible. Increase molar excess of C26-NHS (up to 20x).
    No Reaction pH too low.Check pH of reaction mixture.[3] It must be > 8.0.
    Sample Loss on Column Irreversible binding to C18.Switch to a C4 (Butyl) column or use Isopropanol/ACN blends for elution.

    References

    • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: The Chemistry of Reactive Groups). [1]

    • Thermo Fisher Scientific. (n.d.).[7] NHS Ester Chemistry for Bioconjugation. Retrieved October 24, 2023.[1]

    • Zorzi, A., et al. (2017).[1] Acylated peptides as therapeutics: a strategic approach to prolong half-life. Frontiers in Endocrinology.

    • PubChem. (2023). Succinimide Compound Summary. National Library of Medicine. [1]

    • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

    High-Fidelity Hydrophobic Functionalization: The N-(Hexacosanoyloxy)succinimide Protocol

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Scientific Rationale

    Creating ultra-hydrophobic surfaces on hydrophilic substrates (glass, silicon, oxides) requires a dense, highly ordered self-assembled monolayer (SAM). While Octadecyl (C18) chains are the industry standard, Hexacosanoic acid (C26) derivatives offer superior hydrophobicity and mechanical stability due to increased Van der Waals forces between the longer alkyl chains, resulting in tighter packing densities.

    This guide details the protocol for using N-(Hexacosanoyloxy)succinimide (C26-NHS) to functionalize amine-terminated surfaces. Unlike silane-based direct deposition (e.g., C18-silanes), which often suffers from polymerization and vertical inhomogeneity, the NHS-Amine coupling strategy offers a self-limiting, monolayer-specific reaction that produces a covalently bound, chemically defined interface.

    The Mechanism: Nucleophilic Acyl Substitution

    The core reaction involves the nucleophilic attack of a surface-bound primary amine (

    
    ) on the activated ester carbonyl of the C26-NHS.[] This releases N-hydroxysuccinimide (NHS) as a leaving group and forms a stable amide bond.[][2][3]
    

    Key Advantages of this Protocol:

    • Covalent Stability: The resulting amide bond is hydrolytically stable (unlike siloxane bonds which can hydrolyze over time).

    • Monolayer Control: NHS esters do not polymerize with themselves, preventing "clumping" common with long-chain chlorosilanes.

    • Superhydrophobicity: The C26 tail provides a critical surface tension lower than typical C18 coatings.

    ReactionMechanism Surface Aminated Surface (Surface-NH2) Intermediate Tetrahedral Intermediate Surface->Intermediate Nucleophilic Attack C26NHS C26-NHS Ester (Electrophile) C26NHS->Intermediate Product Hydrophobic Surface (Amide Bond + C26 Tail) Intermediate->Product Collapse Leaving NHS Group (Byproduct) Intermediate->Leaving Elimination

    Figure 1: Mechanistic pathway of the surface modification. The amine nucleophile displaces the NHS leaving group to anchor the C26 tail via an amide linkage.[]

    Critical Pre-Requisites & Materials

    Chemical Handling & Solubility

    Hexacosanoic acid derivatives are waxy solids with poor solubility in standard solvents at room temperature. Success depends on thermal management and solvent choice.

    ComponentSpecificationCritical Note
    Active Reagent N-(Hexacosanoyloxy)succinimideStore at -20°C under argon. Moisture sensitive.
    Solvent Anhydrous Chloroform (
    
    
    )
    Must be anhydrous. Water hydrolyzes NHS esters.
    Catalyst/Base Triethylamine (TEA) or DIPEAEssential to keep surface amines deprotonated (
    
    
    ).
    Substrate Aminated Glass/SiliconThis protocol requires surface amines (see Sec 3.1).
    Reagent Preparation (In-situ Activation Option)

    If commercially pre-activated C26-NHS is unavailable, generate it immediately before use:

    • Dissolve Hexacosanoic Acid (1 eq) in warm anhydrous Chloroform (

      
      ).
      
    • Add N-Hydroxysuccinimide (1.1 eq) and EDC

      
      HCl (1.1 eq) .
      
    • Stir for 2 hours at room temperature. Use immediately.

    Detailed Experimental Protocol

    Phase 1: Surface Activation (Silanization)

    Goal: Create a dense layer of reactive primary amines on the substrate.

    • Cleaning:

      • Sonicate substrates (glass/silicon) in Acetone (10 min), then Isopropanol (10 min).

      • Activation: Treat with Oxygen Plasma (100W, 2 min) or Piranha Solution (

        
        ) for 15 min. Warning: Piranha is explosive with organics.
        
      • Rinse with

        
         and dry under 
        
        
        
        stream.
    • APTES Deposition:

      • Prepare a 2% (v/v) APTES (3-Aminopropyltriethoxysilane) solution in anhydrous Toluene or Ethanol.

      • Immerse cleaned substrates for 60 minutes at room temperature.

      • Wash: Rinse sequentially with Toluene/Ethanol to remove unbound silanes.

      • Cure: Bake at

        
         for 30 minutes to crosslink the silane layer.
        
      • Result: Surface is now rich in

        
         groups.
        
    Phase 2: Hydrophobic Functionalization (The C26 Coupling)

    Goal: Covalently attach the C26 lipid tail to the amine layer.

    • Preparation of Reaction Solution:

      • In a glass vial, heat 10 mL Anhydrous Chloroform to

        
        .
        
      • Dissolve 10 mg N-(Hexacosanoyloxy)succinimide (approx. 2 mM final conc).

        • Note: If solution is cloudy, sonicate briefly while warm.

      • Add 10

        
        L Triethylamine (TEA) .
        
        • Why? Ensures surface amines are neutral (

          
          ) and nucleophilic, rather than protonated (
          
          
          
          ).
    • Coupling Reaction:

      • Immerse the APTES-modified substrates into the warm C26-NHS solution.

      • Seal the container (Parafilm/Cap) to prevent solvent evaporation and moisture ingress.

      • Incubate for 12–18 hours at Room Temperature (or maintain at

        
         for 4 hours for faster kinetics).
        
    • Washing & Curing:

      • Remove substrates.

      • Wash 1: Warm Chloroform (

        
        ) – Critical to remove non-covalently adsorbed C26 wax.
        
      • Wash 2: Ethanol.[4]

      • Wash 3:

        
        .
        
      • Dry: Blow dry with Nitrogen.[4]

    Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Finalization Clean 1. Plasma Clean (Generate -OH) Silanize 2. APTES Silanization (Generate -NH2) Clean->Silanize React 4. Incubation (12-18h, Anhydrous) Silanize->React Substrate Transfer Prepare 3. Dissolve C26-NHS (Warm CHCl3 + TEA) Prepare->React Reagent Addition Wash 5. Warm Solvent Wash (Remove Physisorbed Lipid) React->Wash QC 6. QC: Contact Angle Wash->QC

    Figure 2: Operational workflow for the sequential functionalization of glass/silicon surfaces.

    Quality Control & Validation

    To validate the protocol, the following metrics should be met. If data falls outside these ranges, consult the Troubleshooting section.

    MetricMethodTarget ValueInterpretation
    Static Water Contact Angle Goniometry110° ± 5° Indicates successful dense packing of C26 chains. <90° indicates failure.
    Hysteresis Advancing/Receding Angle< 10° Low hysteresis confirms surface homogeneity and low roughness.
    Surface Composition XPS (X-ray Photoelectron Spectroscopy)N(1s) peak shift Appearance of Amide-N (399.8 eV) vs Amine-N (399.0 eV).
    Stability Soak in PBS (pH 7.4, 24h)< 2° change Confirms covalent bonding (amide) vs physisorption.

    Troubleshooting Guide

    Problem: White residue/haze on the surface.

    • Cause: Physisorbed C26 fatty acid that precipitated out of solution.

    • Solution: The "Warm Chloroform Wash" (Step 3.2) was insufficient. Sonicate the sample in warm chloroform (

      
      ) for 2 minutes.
      

    Problem: Contact angle is low (~60-80°).

    • Cause 1 (Hydrolysis): The NHS ester hydrolyzed before reacting. Ensure Chloroform is anhydrous and stored over molecular sieves.

    • Cause 2 (Protonation): Forgot to add TEA. The surface amines were protonated (

      
      ) and could not attack the ester.
      

    Problem: Reagent won't dissolve.

    • Cause: C26 chain crystallization.

    • Solution: You must heat the solvent to

      
       during dissolution. Hexacosanoic derivatives have high melting points compared to C18.
      

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS-ester chemistry and reaction conditions).

    • Bhatnagar, S., et al. (2013). "Self-Assembled Monolayers of Fatty Acids on Aminated Surfaces." Langmuir.
    • Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry Guide. (Standard protocols for pH and solvent buffering in NHS reactions).

    • Arkles, B. (2006). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. (Foundational text for the APTES pre-activation step).

    Sources

    How to use N-(Hexacosanoyloxy)succinimide in drug delivery systems

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: N-(Hexacosanoyloxy)succinimide for High-Affinity Lipidation in Drug Delivery

    Introduction: The Strategic Value of C26-Lipidation

    N-(Hexacosanoyloxy)succinimide (C26-NHS) is an activated ester derivative of hexacosanoic acid (cerotic acid), a very long-chain fatty acid (VLCFA). In the landscape of bioconjugation, where C14 (myristic) and C16 (palmitic) acids are industry standards for half-life extension (e.g., Liraglutide, Insulin Detemir), the C26 analog represents a specialized tool for ultra-high affinity hydrophobic anchoring .

    This reagent is primarily utilized in two advanced drug delivery modalities:

    • Albumin "Hitchhiking": The C26 chain provides a binding affinity to Human Serum Albumin (HSA) that significantly exceeds that of shorter chains, potentially offering multi-week half-lives for peptide therapeutics.

    • Stable Membrane Anchoring: In Lipid Nanoparticles (LNPs) and liposomes, the C26 tail acts as a "molecular rivet," inserting deeply into the lipid bilayer to display ligands or PEG chains with negligible dissociation rates (desorption), a common failure mode with shorter C16/C18 anchors.

    Mechanism of Action

    The utility of N-(Hexacosanoyloxy)succinimide relies on two distinct physicochemical mechanisms depending on the target system.

    A. Chemical Conjugation (The NHS Reaction)

    The N-hydroxysuccinimide (NHS) ester reacts specifically with primary amines (

    
    ) found on the N-terminus of peptides or the 
    
    
    
    -amino group of Lysine residues. This forms a stable amide bond, releasing NHS as a byproduct.
    B. Pharmacokinetic Extension (The Albumin Depot)

    Once conjugated, the C26-lipid tail binds to one of the 7-9 fatty acid binding sites on HSA. Because hydrophobicity drives this interaction, the C26 chain (being significantly more hydrophobic than C16) exhibits a slower off-rate (

    
    ), effectively turning circulating albumin into a long-duration depot for the drug.
    

    G cluster_0 Chemical Conjugation cluster_1 In Vivo Mechanism C26-NHS Ester C26-NHS Ester Stable Amide\nConjugate Stable Amide Conjugate C26-NHS Ester->Stable Amide\nConjugate pH 8.0-9.0 Organic Solvent NHS Byproduct NHS Byproduct C26-NHS Ester->NHS Byproduct Target Amine\n(Peptide/Protein) Target Amine (Peptide/Protein) Target Amine\n(Peptide/Protein)->Stable Amide\nConjugate Circulating HSA Circulating HSA Stable Amide\nConjugate->Circulating HSA High Affinity Binding (Kd < nM) Renal Clearance Renal Clearance Stable Amide\nConjugate->Renal Clearance Rapid Elimination (Without HSA)

    Figure 1: Mechanism of NHS-mediated conjugation and subsequent albumin binding for half-life extension.

    Material Properties & Handling

    Critical Challenge: N-(Hexacosanoyloxy)succinimide is a waxy solid with extremely low aqueous solubility. Standard conjugation protocols using aqueous buffers will fail immediately due to precipitation.

    PropertySpecificationOperational Note
    Molecular Formula
    
    
    High carbon content requires non-polar solvents.
    Solubility Insoluble in water.[1] Soluble in warm DMF, DMSO, DCM, Chloroform.Must be dissolved in organic solvent first.
    Melting Point ~90–95°CGentle heating may be required to dissolve in DMSO.
    Hydrolysis Susceptible to hydrolysis at pH > 8.0.Minimize time in aqueous buffer before reaction.
    Storage -20°C, Desiccated.Moisture will deactivate the NHS ester.

    Protocol 1: Peptide Lipidation (Solution Phase)

    Objective: Conjugate C26-NHS to a therapeutic peptide (e.g., GLP-1 analog) at a specific Lysine residue.

    Reagents:
    • Peptide: 10 mg (lyophilized).

    • Reagent: N-(Hexacosanoyloxy)succinimide (1.5 – 2.0 molar equivalents).

    • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Buffer: 100 mM Sodium Borate or Phosphate, pH 8.5.

    • Base: Diisopropylethylamine (DIPEA) (optional, if using pure organic phase).

    Step-by-Step Procedure:
    • Peptide Solubilization:

      • Dissolve the peptide in the minimum volume of 1:1 DMSO:Buffer (pH 8.5).

      • Note: High organic content (≥50%) is required to keep the C26 reagent in solution upon addition.

      • Concentration: Target 5–10 mg/mL peptide concentration.

    • Reagent Preparation (Critical Step):

      • Weigh C26-NHS in a glass vial.

      • Add anhydrous DMSO.

      • Heat: Warm the vial to 40–50°C in a water bath until the solid completely dissolves and the solution is clear. Do not overheat (>60°C) to avoid NHS degradation.

    • Conjugation Reaction:

      • Add the warm C26-NHS solution dropwise to the peptide solution while vortexing vigorously.

      • Final Solvent Ratio: Ensure the final mixture is at least 60-70% DMSO/DMF. If the solution turns cloudy, add more DMSO immediately.

      • Incubate at 30–37°C for 2–4 hours. Note: Unlike standard reactions at 4°C or RT, C26 requires mild heat to prevent precipitation of the fatty acid chain.

    • Quenching:

      • Add 10% volume of 1M Glycine (pH 8.0) or Tris buffer to quench unreacted NHS esters. Incubate for 15 minutes.

    • Purification (Mandatory):

      • The reaction mixture will contain free C26 acid (hydrolyzed byproduct) and lipidated peptide.

      • Method: RP-HPLC using a C4 or C8 column (C18 may bind C26 too tightly).

      • Mobile Phase:

        • A: Water + 0.1% TFA

        • B: Isopropanol:Acetonitrile (1:1) + 0.1% TFA. Standard Acetonitrile gradients may not elute C26 conjugates efficiently.

      • Gradient: 50% B to 100% B over 30 minutes.

    Protocol 2: Surface Engineering of Lipid Nanoparticles (LNPs)

    Objective: Incorporate C26-NHS into LNP bilayers to anchor a ligand (e.g., antibody fragment or targeting peptide) post-formulation.

    Workflow Strategy:

    Direct post-insertion of C26-NHS into pre-formed LNPs is difficult due to steric hindrance and solubility. The preferred method is Pre-conjugation to a Phospholipid (e.g., DOPE) followed by formulation, OR Micellar Insertion .

    Micellar Insertion Protocol:

    • Conjugate Preparation:

      • React C26-NHS with the targeting ligand (Protein-NH2) as per Protocol 1.

      • Purify the C26-Ligand .

    • Micelle Formation:

      • Dissolve the C26-Ligand in a surfactant solution (e.g., 0.5% Tween-20 or polysorbate) or a short-chain lipid (e.g., C8-PEG).

      • This masks the hydrophobic C26 tail, making it water-dispersible.

    • Insertion:

      • Mix the C26-Ligand micelles with pre-formed LNPs/Liposomes.

      • Incubate at 37°C to 50°C (depending on the LNP transition temperature,

        
        ) for 1 hour.
        
      • The C26 tail will thermodynamically partition from the micelle into the stable LNP bilayer.

    • Dialysis:

      • Dialyze against PBS using a high MWCO membrane (e.g., 100 kDa) to remove the surfactant/helper lipids, leaving the C26-anchored ligand on the LNP surface.

    Analytical Characterization

    Validating the conjugation of such a hydrophobic moiety requires specific adjustments to standard analytics.

    MethodPurposeAdjustment for C26
    MALDI-TOF MS Confirm mass addition.Matrix: Sinapinic Acid (SA). Expect a mass shift of +394.6 Da (Hexacosanoyl group).
    RP-HPLC Purity check.Use Isopropanol in mobile phase B. The conjugate will elute much later than the native peptide.
    DLS (Dynamic Light Scattering) Aggregation check.Critical for Protocol 2. Ensure particle size hasn't spiked due to hydrophobic aggregation.

    Troubleshooting Guide

    • Problem: Reaction mixture turns white/cloudy immediately.

      • Cause: Water concentration is too high; C26-NHS precipitated.

      • Fix: Increase organic solvent (DMSO/DMF) concentration to >70%. Maintain reaction temperature at 30°C.

    • Problem: Low conjugation yield.

      • Cause: Hydrolysis of NHS ester competed with amine reaction.

      • Fix: Ensure buffers are anhydrous where possible. Add C26-NHS in small aliquots rather than all at once. Check pH is strictly 8.0–9.0.

    • Problem: Sample lost on HPLC column.

      • Cause: C26 binds irreversibly to C18 silica.

      • Fix: Switch to a C4 column or a Polymeric RP column (PLRP-S). Use Isopropanol or THF in the elution gradient.

    References

    • Zorzi, A., et al. (2017).[2] "Acylated peptides as therapeutics: a strategic overview." Nature Reviews Drug Discovery. Link

    • Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry. Link

      • Context: Describes the foundational logic of fatty acid albumin binding (using C18 diacids), which applies mechanistically to C26.
    • Dennis, M. S., et al. (2002). "Albumin binding as a general strategy for improving the pharmacokinetics of proteins." Journal of Biological Chemistry. Link

    • Torchilin, V. P. (2005). "Recent advances with liposomes as pharmaceutical carriers." Nature Reviews Drug Discovery. Link

      • Context: Discusses lipid anchors for surface modific
    • Sleep, D., et al. (2013). "Albumin as a versatile platform for drug half-life extension." Biochimica et Biophysica Acta (BBA) - General Subjects. Link

    Sources

    Application Note: High-Stability Biomolecule Immobilization using N-(Hexacosanoyloxy)succinimide

    [1]

    Part 1: Introduction & Mechanism[2][3]

    The "Super-Hydrophobic" Anchor

    N-(Hexacosanoyloxy)succinimide (NSHC) is a specialized heterobifunctional reagent designed for the creation of ultra-stable hydrophobic anchors on biomolecules.[1] Unlike standard short-chain reagents (e.g., C12 or C16 NHS esters), NSHC possesses a 26-carbon saturated fatty acid tail (Cerotic acid) .[1]

    This extreme hydrophobicity (

    kinetic stability1
    Mechanism of Action

    The immobilization process relies on a two-step "Modify-then-Insert" mechanism:

    • Aminolysis (Conjugation): The N-hydroxysuccinimide (NHS) ester reacts with primary amines (

      
      ) on the target biomolecule (e.g., Lysine residues, N-terminus) to form a stable amide bond.[1]
      
    • Hydrophobic Insertion (Immobilization): The newly attached C26 tail drives the conjugate to spontaneously adsorb onto hydrophobic surfaces or intercalate into lipid membranes to minimize steric energy, effectively immobilizing the hydrophilic protein on the surface.

    Key Applications
    • Liposome Functionalization: Anchoring antibodies or enzymes to the outer leaflet of liposomes for drug delivery or sensing.[1]

    • Biosensor Coating: Immobilizing capture proteins onto hydrophobic plastic (polystyrene) or alkylated glass slides without complex surface chemistry.[1]

    • Membrane Protein Surrogates: Converting soluble proteins into amphiphilic structures that mimic membrane proteins for detergent screening.[1]

    Part 2: Technical Specifications & Solubility Data

    Handling NSHC requires strict adherence to solubility protocols due to its waxy, crystalline nature at room temperature.[1]

    Physicochemical Properties
    PropertySpecificationNotes
    Formula
    
    
    High molecular weight lipid-like structure.[1][2]
    Chain Length C26 (Hexacosanoic/Cerotic Acid)Significantly more hydrophobic than Palmitic (C16) or Stearic (C18) acids.[1]
    Melting Point ~95–98 °CRequires heating for initial dissolution.[1]
    Reactive Group NHS EsterHydrolyzes in water; moisture sensitive.[1] Store at -20°C with desiccant.
    Solubility & Solvent Compatibility

    Critical Warning: NSHC is insoluble in aqueous buffers.[1] Attempting to dissolve it directly in PBS will result in immediate precipitation.[1]

    SolventSolubility RatingApplication Usage
    Chloroform (
    
    
    )
    Excellent Primary solvent for stock preparation and lipid mixing.[1]
    THF (Tetrahydrofuran) Good (requires warming)Useful for reaction mixtures compatible with some plastics.[1]
    DMSO Moderate (requires heat >60°C)Use only as a co-solvent for protein reactions (keep final % < 10%).[1]
    Water/Buffer Insoluble Reaction medium only; NSHC must be introduced via organic carrier.[1]

    Part 3: Experimental Protocols

    Protocol A: Creating the "Lipid-Anchored" Protein Conjugate

    This workflow modifies a soluble protein with NSHC, allowing it to spontaneously bind to hydrophobic surfaces.

    Reagents Required[3][4][5][6][7][8][9][10]
    • Target Protein (1–5 mg/mL in PBS, pH 7.4).[1] Must be amine-free buffer.

    • N-(Hexacosanoyloxy)succinimide (NSHC).[1][11]

    • Anhydrous DMSO or Chloroform.[1]

    • Desalting Column (e.g., Zeba Spin) or Dialysis Cassette.[1]

    • Surfactant (Sodium Deoxycholate) - Optional, prevents precipitation during reaction.

    Step-by-Step Methodology
    • Stock Preparation:

      • Dissolve 5 mg of NSHC in 1 mL of dry Chloroform or hot anhydrous DMSO (60°C). Vortex vigorously until clear.

      • Note: If using Chloroform, you must evaporate an aliquot and redissolve in warm DMSO immediately before adding to the protein to avoid denaturing the protein with chloroform.

    • Reaction Setup:

      • Pre-warm the protein solution to 30°C (if protein stability permits) to aid reagent solubility.[1]

      • Add the NSHC (in DMSO) to the protein solution dropwise while vortexing.[1]

      • Target Ratio: Use a 10:1 to 20:1 molar excess of NSHC over protein.

      • Solvent Limit: Ensure final DMSO concentration is < 10% (v/v).

      • Troubleshooting: If the solution turns cloudy immediately, the NSHC has precipitated. Add 0.1% Sodium Deoxycholate to solubilize the lipid tail during the reaction.

    • Incubation:

      • Incubate for 2 hours at room temperature or 4 hours at 4°C with gentle agitation.

    • Purification (Critical):

      • Remove excess unreacted NSHC and hydrolyzed byproducts.[1]

      • Use a desalting column equilibrated with PBS.[1] The large hydrophobic NSHC aggregates (micelles) or precipitates can often be spun down (10,000 x g, 5 min) before the column step if no detergent was used.[1]

      • Result: You now have a "Lipidated Protein" (Protein-C26).[1]

    Protocol B: Surface Immobilization (The "Dip-and-Lock" Method)

    Use the Protein-C26 conjugate to functionalize a surface.

    Target Surfaces
    • Liposomes / Lipid Bilayers[1]

    • Polystyrene (96-well plates)[1]

    • Alkylated Glass / Carbon Nanotubes[1]

    Methodology
    • Preparation:

      • Dilute the purified Protein-C26 conjugate to 10–50 µg/mL in PBS.[1]

    • Immobilization:

      • For Plastics: Add solution to the well.[1] Incubate 1 hour at 37°C. The C26 tail will drive adsorption to the plastic.

      • For Liposomes: Mix Protein-C26 with pre-formed liposomes. Incubate overnight at 4°C. The tail will insert into the outer leaflet of the bilayer.

    • Washing:

      • Wash surface 3x with PBS + 0.05% Tween-20.[1]

      • Note: The C26 anchor is strong enough to withstand mild detergent washing, unlike simple electrostatic adsorption.[1]

    Part 4: Visualization of Workflows

    Diagram 1: Mechanism of Action

    This diagram illustrates how NSHC acts as a bridge between the hydrophilic protein and the hydrophobic surface.

    Gcluster_0ReagentsNSHCN-(Hexacosanoyloxy)succinimide(C26 Tail + NHS Head)ReactionConjugation(pH 7.4, DMSO/PBS)NSHC->ReactionActivatesProteinTarget Protein(Surface Lysines)Protein->ReactionNucleophilic AttackConjugateAmphiphilic Conjugate(Protein-C26)Reaction->ConjugateAmide BondFormationImmobilizedImmobilized System(Tail Embedded)Conjugate->ImmobilizedHydrophobicInsertionSurfaceHydrophobic Surface(Lipid Bilayer / Plastic)Surface->Immobilized

    Caption: The NSHC reagent covalently binds to the protein via the NHS ester, creating a conjugate that spontaneously anchors into hydrophobic surfaces via the C26 tail.

    Diagram 2: Experimental Decision Tree

    WorkflowStartStart: NSHC ImmobilizationSolventStep 1: Dissolve NSHC(Hot DMSO or Chloroform)Start->SolventChoiceTarget Application?Solvent->ChoicePathAPath A: Liposome FunctionalizationChoice->PathAPathBPath B: Solid Surface (Plastic/Glass)Choice->PathBStepA1Mix NSHC with Lipids(in Chloroform)PathA->StepA1StepB1React Protein + NSHC(in Buffer + DMSO)PathB->StepB1StepA2Dry Film & Hydrate(Form Reactive Liposomes)StepA1->StepA2StepA3Add Protein Immediately(Before Hydrolysis)StepA2->StepA3StepB2Purify Conjugate(Remove free NSHC)StepB1->StepB2StepB3Incubate on Surface(Spontaneous Adsorption)StepB2->StepB3

    Caption: Workflow selection depends on whether the user is building a lipid formulation from scratch (Path A) or modifying a protein to stick to a pre-existing surface (Path B).

    References

    • Chemical Identity & Synthesis

      • PubChem.[1][2] (n.d.). Hexacosanoic acid (Cerotic Acid).[1][2][6] National Library of Medicine.[1] Retrieved from [Link][1]

      • Pau, D., et al. (2012).[1] Efficient Divergent Synthesis of New Immunostimulant 4″-Modified α-Galactosylceramide Analogues. ACS Medicinal Chemistry Letters. (Demonstrates NSHC reactivity and synthesis conditions). Retrieved from [Link]

    • Surface Immobilization Principles

      • Wagner, P., et al. (1996).[1] Covalent immobilization of native biomolecules onto Au(111) via N-hydroxysuccinimide ester functionalized self-assembled monolayers for scanning probe microscopy. Biophysical Journal. (Foundational text on NHS-surface chemistry). Retrieved from [Link]

      • Torchilin, V. P., et al. (1988).[1] Protein immobilization on the surface of liposomes via carbodiimide activation in the presence of N-hydroxysulfosuccinimide. FEBS Letters. (Liposome specific anchoring).[1] Retrieved from [Link]

    • Reagent Availability

    Application Note: Cell Surface Engineering via Long-Chain Fatty Acid NHS Esters

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide details the methodology for converting soluble biomolecules (antibodies, enzymes, or fluorescent proteins) into amphiphilic membrane anchors using Long-Chain Fatty Acid (LCFA) NHS esters . Commonly referred to as "Protein Painting," this technique utilizes N-hydroxysuccinimide (NHS) ester chemistry to conjugate a hydrophobic lipid tail (typically Palmitic acid, C16:0) to surface lysine residues of a target protein.

    The resulting lipidated protein spontaneously inserts into the lipid bilayer of live cells within minutes, enabling rapid, non-genetic cell surface engineering. This approach is critical for immuno-oncology (enhancing T-cell targeting), membrane protein tracking, and modifying cell-cell interactions without viral transduction.

    Chemical Basis & Mechanism

    The core reaction relies on the competition between aminolysis (formation of a stable amide bond) and hydrolysis (degradation of the active ester).

    The Reaction Pathway

    The NHS ester of the fatty acid (e.g., Palmitic Acid NHS) reacts with primary amines (

    
    ) found at the N-terminus and on Lysine (
    
    
    
    ) side chains of the protein.
    • Nucleophilic Attack: The amine attacks the carbonyl carbon of the NHS ester.

    • Leaving Group Release: N-hydroxysuccinimide is released as a byproduct.

    • Amide Bond Formation: A stable amide linkage attaches the hydrophobic C16 tail to the protein.

    • Membrane Insertion: The hydrophobic tail seeks the non-polar environment of the cell membrane lipid bilayer, anchoring the protein.

    Visualization of Chemical Workflow

    ChemicalWorkflow Protein Soluble Protein (Surface Lysines) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 8.3) NHS_Lipid Palmitic Acid NHS Ester (Hydrophobic) NHS_Lipid->Intermediate Conjugate Lipidated Protein (Amphiphilic) Intermediate->Conjugate -NHS Group Membrane Cell Membrane (Lipid Bilayer) Conjugate->Membrane Hydrophobic Insertion (Protein Painting)

    Figure 1: The chemical progression from soluble protein to membrane-anchored conjugate.

    Critical Parameters

    Success depends on balancing solubility against reactivity. LCFA-NHS esters are insoluble in water and highly susceptible to hydrolysis.

    ParameterOptimal ConditionScientific Rationale
    Solvent DMSO or DMF (Anhydrous)LCFA-NHS esters are hydrophobic. Water immediately initiates hydrolysis. Stock must be non-aqueous.
    Buffer pH 8.0 – 8.5Keeps Lysine
    
    
    -amines unprotonated (nucleophilic) while minimizing rapid hydrolysis seen at pH > 9.0.
    Buffer Composition 0.1M
    
    
    Avoid Tris/Glycine. Primary amines in these buffers will compete with the protein for the NHS ester.
    Molar Excess 5:1 to 10:1 (Lipid:Protein)High excess ensures reaction despite hydrolysis, but too high causes protein precipitation (Cloud Point).
    Reaction Time 2–4 hours @ RTExtended times increase hydrolysis byproducts without significantly increasing yield.

    Protocol A: Synthesis of Lipidated Protein

    Objective: Conjugate Palmitic Acid NHS ester to a target IgG antibody.

    Materials
    • Target Protein (e.g., IgG Antibody) at >1 mg/mL in PBS.

    • Palmitic Acid NHS Ester (Store at -20°C, desiccated).[1]

    • Anhydrous DMSO (Dimethyl sulfoxide).

    • Conjugation Buffer: 0.1 M Sodium Bicarbonate (

      
      ), pH 8.3.
      
    • Desalting Column: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassette.

    Step-by-Step Methodology
    • Buffer Exchange:

      • If the protein is in Tris or contains BSA/Azide, exchange it into the Conjugation Buffer using a desalting column.

      • Target concentration: 1–2 mg/mL.

    • Prepare Lipid Stock (Immediately before use):

      • Dissolve Palmitic Acid NHS ester in anhydrous DMSO to a concentration of 10 mM .

      • Note: Do not store this stock. Hydrolysis occurs within minutes if moisture is present.

    • Conjugation Reaction:

      • Calculate the volume of Lipid Stock needed for a 10-fold molar excess .

      • Formula:

        
        
        
      • Add the Lipid Stock dropwise to the protein solution while gently vortexing.

      • Critical: The final DMSO concentration should not exceed 10% (v/v) to prevent protein denaturation.

    • Incubation:

      • Incubate at Room Temperature (20–25°C) for 2 hours with gentle agitation (end-over-end rotation). Do not vortex vigorously after the initial mix.

    • Purification (Removal of Free Lipid):

      • Free fatty acids can be cytotoxic. Remove unreacted lipid using a desalting column equilibrated with sterile PBS.

      • Observation: The protein is now "amphiphilic." It may show slight turbidity. Handle gently to avoid aggregation.

    Protocol B: Cell Surface "Painting"

    Objective: Insert the lipidated antibody into the plasma membrane of live T-cells or tumor cells.

    Materials
    • Lipidated Protein (from Protocol A).

    • Live Cells (suspension or adherent) in PBS or serum-free media.

    • BSA (Bovine Serum Albumin) solution (1% w/v in PBS).

    Step-by-Step Methodology
    • Cell Preparation:

      • Wash cells (

        
         cells/mL) twice with serum-free PBS to remove serum lipids (which can sequester the lipidated protein).
        
    • Painting Incubation:

      • Resuspend cells in the Lipidated Protein solution (concentration typically 5–20

        
        ).
        
      • Incubate for 10–30 minutes at 37°C.

      • Mechanism:[2][3][4] The hydrophobic tail partitions into the membrane bilayer.

    • Wash & Stabilization:

      • Add 1 mL of PBS + 1% BSA.

      • Why? BSA acts as a "lipid sink" to scavenge any loosely bound or precipitated lipid that did not insert into the membrane, reducing background noise.

      • Centrifuge (300 x g, 5 min) and wash twice with complete media.

    • Analysis:

      • Cells are now functionalized.[5][6] Proceed immediately to Flow Cytometry or Confocal Microscopy.

    Visualization of Painting Workflow

    CellPainting LipidatedProtein Lipidated Protein (Amphiphilic) Incubation Incubation (37°C, 20 min) LipidatedProtein->Incubation Cell Target Cell (Serum-Free) Cell->Incubation Washing BSA Wash Step (Scavenges Unbound Lipid) Incubation->Washing Insertion FinalCell Engineered Cell (Membrane Anchored) Washing->FinalCell Stabilization

    Figure 2: The "Painting" process where amphiphilic proteins self-assemble onto the cell surface.

    Troubleshooting & Optimization

    ObservationRoot CauseCorrective Action
    Protein Precipitates during Synthesis "Cloud Point" exceeded.Reduce lipid molar excess (try 5:1). Ensure DMSO < 10%. Add 0.05% Tween-20 if compatible with downstream app.
    Low Cell Surface Signal Hydrolysis of NHS ester.[7][8][9][10][11]Ensure DMSO is anhydrous. Check pH of conjugation buffer (must be < 8.5).[7][9] Use fresh lipid stock.
    High Cytotoxicity Free fatty acid detergent effect.Increase the number of BSA washes after the "Painting" step. Reduce incubation concentration.
    Protein Internalization Normal membrane turnover.Perform experiments within 1–4 hours of painting. Keep cells at 4°C if holding for analysis.[4]

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on NHS chemistry and reaction conditions).

    • Bamdad, C. (1998). "A DNA-self-assembled monolayer for the specific attachment of unmodified double-stranded DNA to surfaces." Biophysical Journal. (Foundational work on surface modification).

    • Liu, S., et al. (2022).[12] "Cell surface engineering for immuno-oncology." Journal of Hematology & Oncology. (Review of lipid-anchoring applications).

    • Thermo Fisher Scientific. "NHS Ester Reaction Chemistry Technical Guide." (Standard protocols for pH and hydrolysis management).

    • Kulkarni, J. A., et al. (2018). "Lipid Nanoparticle Surface Engineering." ACS Nano. (Details on lipid-PEG-NHS utility).

    Sources

    Application Note: N-(Hexacosanoyloxy)succinimide in the Synthesis of Glycolipid Adjuvants

    Author: BenchChem Technical Support Team. Date: February 2026

    
    -GalCer (KRN7000) and Analogs
    Document ID:  AN-LIPID-C26-004
    

    Executive Summary

    This guide details the application of N-(Hexacosanoyloxy)succinimide (C26-NHS) as a critical reagent in the synthesis of

    
    -galactosylceramide (
    
    
    
    -GalCer/KRN7000) and its immunomodulatory analogs. While direct coupling of hexacosanoic acid using carbodiimides (e.g., EDC/DCC) is possible, the use of the pre-formed, purified NHS ester offers superior regioselectivity and cleaner reaction profiles, particularly when working with precious glycosyl-sphingosine amines.

    This protocol addresses the primary challenge of working with C26 lipids—solubility —and provides a self-validating workflow for the final acylation step that defines the adjuvant's potency.

    Scientific Background & Mechanism[1]

    The Immunological Necessity of C26

    The potency of KRN7000 as a Super-Agonist for invariant Natural Killer T (iNKT) cells relies heavily on the length of its fatty acid tail. The 26-carbon acyl chain fills the A' pocket of the CD1d protein hydrophobic groove with high complementarity.

    • Mechanism: The lipid tail anchors the glycolipid into the CD1d molecule on Antigen Presenting Cells (APCs).

    • Significance: Shorter chains (e.g., C12-C20) bind loosely, leading to rapid dissociation and a Th2-biased cytokine profile. The C26 chain ensures stable, long-term presentation, essential for the Th1 (antitumor) response.

    Why N-(Hexacosanoyloxy)succinimide?

    Using the activated NHS ester is superior to in situ activation methods for three reasons:

    • Purification: Hexacosanoic acid often contains shorter chain homologs (C24, C22). The NHS ester can be recrystallized to high purity before the coupling step.

    • Byproduct Management: In situ EDC coupling generates urea byproducts that are difficult to separate from the waxy, amphiphilic final product. The NHS ester releases only N-hydroxysuccinimide, which is water-soluble and easily removed.

    • Kinetics: The reaction proceeds under milder conditions, reducing the risk of O-acylation on the unprotected hydroxyl groups of the galactose headgroup (if using a convergent strategy).

    Mechanism of Action Diagram

    The following diagram illustrates the immunological pathway activated by the synthesized adjuvant.

    G C26 C26-NHS Ester (Reagent) Syn Synthetic Coupling (Amide Bond Formation) C26->Syn Acylation GalCer α-GalCer (KRN7000) (Adjuvant) Syn->GalCer Purification APC Antigen Presenting Cell (CD1d Loading) GalCer->APC Uptake Complex CD1d-Lipid Complex APC->Complex A' Pocket Filling iNKT iNKT Cell (TCR Recognition) Complex->iNKT High Affinity Binding Cytokine Cytokine Storm (IFN-γ / IL-4) iNKT->Cytokine Activation

    Caption: Pathway from chemical synthesis of the lipid tail to immunological activation of iNKT cells.

    Material Attributes & Handling

    PropertySpecificationCritical Note
    Chemical Name N-(Hexacosanoyloxy)succinimideAlso known as N-succinimidyl hexacosanoate or cerotate.
    Molecular Weight ~493.7 g/mol Varies slightly if using technical grade acid (C24/C26 mix).
    Appearance White waxy powder/flakesHigh electrostatic charge; weigh carefully.
    Solubility (RT) Insoluble in Water, MeOH, Et2OPoor solubility in cold THF/DCM.
    Solubility (Hot) Soluble in THF, DMF, CHCl3 (>45°C)Must be heated to dissolve before addition.
    Storage -20°C, DesiccatedHydrolyzes slowly in moist air.

    Experimental Protocol

    Workflow Overview

    This protocol utilizes a convergent synthesis strategy. The sugar headgroup (galactose) and the sphingoid base (phytosphingosine) are already linked (Lyso-KRN7000). The final step is the acylation of the free amine with C26-NHS.

    Synthesis cluster_0 Precursors Lyso Lyso-α-GalCer (Free Amine) Step1 1. Solubilization (THF/DMF, 50°C) Lyso->Step1 NHS N-(Hexacosanoyloxy)succinimide (Activated Ester) NHS->Step1 Step2 2. Coupling Reaction (Base: Et3N, 12-24h) Step1->Step2 Mix Step3 3. Workup (Precipitation/Filtration) Step2->Step3 Completion (TLC) Step4 4. Purification (Silica Gel Chromatography) Step3->Step4 Final Target: KRN7000 Step4->Final

    Caption: Convergent synthetic workflow for the acylation of glycolipid amines.

    Detailed Procedure
    Reagents Required[1][2][3][4][5][6][7]
    • Substrate: 1-O-(α-D-galactopyranosyl)-phytosphingosine (Lyso-KRN7000).

    • Reagent: N-(Hexacosanoyloxy)succinimide (1.2 equivalents).

    • Solvent: Anhydrous Tetrahydrofuran (THF) and Pyridine (5:1 ratio) OR THF/DMF (3:1).

    • Base: Triethylamine (Et3N).[6]

    Step 1: Solubilization (The Critical Variable)
    • Context: C26-NHS will likely be solid at room temperature in the reaction solvent.

    • Action: In a dry flask under Argon, dissolve the N-(Hexacosanoyloxy)succinimide in anhydrous THF.

    • Heating: Gently heat the solution to 45–50°C using a water bath until the solution is perfectly clear.

      • Caution: Do not overheat (>60°C) to prevent thermal decomposition of the activated ester.

    Step 2: The Coupling Reaction[8][3][4]
    • In a separate flask, dissolve the Lyso-KRN7000 (amine) in the THF/Pyridine mixture. If solubility is poor, add small amounts of DMF and warm to 40°C.

    • Add Triethylamine (2.0 equivalents).

    • Transfer: Cannulate or quickly pipette the warm C26-NHS solution into the amine solution.

      • Note: If the C26-NHS solution cools during transfer, it may precipitate. Ensure the receiving flask is also slightly warm (35-40°C).

    • Incubation: Stir the reaction at 40°C for 4 hours , then allow it to stir at room temperature overnight (12–16 hours).

      • Monitoring: Monitor by TLC (Chloroform/Methanol/Water 65:25:4). The starting amine (ninhydrin positive) should disappear. The product will be higher Rf and char with sulfuric acid.

    Step 3: Workup
    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • The residue will likely be a solid due to the heavy lipid nature.

    • Hydrolysis (Optional): If excess C26-NHS was used, add a mixture of MeOH/Water (10:1) and stir for 30 mins to hydrolyze the remaining ester to the free acid (which is easier to separate than the NHS ester).

    • Partition: Partition the residue between Chloroform and Water. The product prefers the organic layer, but emulsions are common.

      • Tip: Add a small amount of MeOH to break emulsions.

    • Dry the organic layer over

      
       and concentrate.[5]
      
    Step 4: Purification
    • Method: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient elution starting with

      
       (100%) 
      
      
      
      
      
      (90:10)
      
      
      
      
      (80:20).
    • Target: The product usually elutes around 85:15 or 80:20 depending on the silica activity.

    Quality Control & Validation

    To ensure the protocol was successful, verify the following analytical markers.

    MethodDiagnostic FeatureInterpretation
    
    
    -NMR (500 MHz, Pyridine-
    
    
    )
    
    
    0.88 ppm (t, 6H)
    Terminal methyl groups of both phytosphingosine and C26 acid.
    
    
    1.20–1.40 ppm (broad s)
    The "Methylene Envelope" (approx 68-72 protons). Large integral confirms C26 attachment.
    
    
    2.45 ppm (t, 2H)
    
    
    -methylene protons of the fatty acid amide (
    
    
    ).
    
    
    8.45 ppm (d, 1H)
    Amide doublet. Confirms the formation of the amide bond.
    Mass Spectrometry (MALDI/ESI) m/z ~858
    
    
    Molecular ion peak for KRN7000.
    Solubility Test DMSO (Hot)Product should be soluble in hot DMSO or Pyridine; insoluble in water.

    Troubleshooting Guide

    Problem: Reaction suspension remains cloudy and conversion is low.

    • Cause: The C26-NHS ester precipitated before reacting.

    • Solution: Increase reaction temperature to 50°C. Switch solvent system to 100% Pyridine or a THF/DMF (1:1) mix.

    Problem: Multiple spots on TLC near the product.

    • Cause: O-acylation. The NHS ester reacted with the sugar hydroxyls.

    • Solution: This usually happens if the reaction is too hot (>60°C) or runs too long. Reduce temperature. If O-acylation occurs, treat the crude product with mild base (NaOMe in MeOH) for 30 mins to cleave the ester (O-linked) while leaving the amide (N-linked) intact.

    Problem: "Fishy" smell in the final product.

    • Cause: Residual Triethylamine or DMF decomposition.

    • Solution: Azeotrope with toluene during rotary evaporation. Ensure thorough drying under high vacuum.

    References

    • Morita, M., et al. (1995).[8][9] Structure-activity relationship of alpha-galactosylceramides against B16-bearing mice. Journal of Medicinal Chemistry, 38(12), 2176–2187.

    • Plettenburg, O., et al. (2002). Synthesis of alpha-galactosyl ceramide, a potent immunostimulatory agent.[8][5][7][9][10][11] The Journal of Organic Chemistry, 67(13), 4559–4564.

    • Fujio, M., et al. (2006). Structure-Based Discovery of Glycolipids for CD1d-Mediated NKT Cell Activation: Tuning the Th1/Th2 Bias. Journal of the American Chemical Society, 128(28), 9022–9023.

    • Avanti Polar Lipids. (n.d.). KRN7000 (α-Galactosyl Ceramide) Product Data.

    Sources

    Application Note: Protocol for Labeling Peptides with N-(Hexacosanoyloxy)succinimide (C26-NHS)

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction & Scientific Rationale

    The conjugation of long-chain fatty acids (lipidation) is a validated strategy to extend the in vivo half-life of therapeutic peptides.[1] This modification promotes reversible non-covalent binding to Human Serum Albumin (HSA), effectively shielding the peptide from renal filtration and enzymatic degradation.

    While C16 (Palmitic) and C18 (Stearic) acids are industry standards (e.g., Liraglutide, Semaglutide), Hexacosanoic acid (C26:0) represents an ultra-long-chain variant. The reagent N-(Hexacosanoyloxy)succinimide (C26-NHS) enables the site-specific acylation of primary amines (N-terminus or Lysine side chains).

    Why C26?

    The extreme hydrophobicity of the C26 chain creates a high-affinity "anchor" into the hydrophobic pockets of HSA. However, this physicochemical property introduces significant synthetic challenges—primarily solubility—that standard NHS-labeling protocols fail to address. This guide details a modified protocol specifically engineered to maintain C26 solubility during the conjugation event.

    Mechanism of Action

    The N-hydroxysuccinimide (NHS) ester facilitates a nucleophilic attack by the peptide's primary amine on the carbonyl carbon of the hexacosanoyl group, forming a stable amide bond and releasing NHS as a byproduct.

    AlbuminBinding Peptide Therapeutic Peptide (Rapid Clearance) Conjugate C26-Lipidated Peptide Peptide->Conjugate Amine Acylation C26 C26-NHS Reagent (Lipid Anchor) C26->Conjugate + Complex HSA-Peptide Complex (Extended Half-Life) Conjugate->Complex Hydrophobic Interaction HSA Human Serum Albumin (HSA) HSA->Complex Binding

    Figure 1: Mechanism of half-life extension via C26-mediated albumin binding.

    Critical Considerations (The "Expertise" Pillar)

    Before starting, acknowledge the specific behavior of C26-NHS compared to standard reagents:

    • Solubility Paradox: C26-NHS is virtually insoluble in aqueous buffers. It requires anhydrous organic solvents (DMSO, DMF, or DCM). Upon addition to the aqueous peptide solution, the lipid tends to precipitate immediately ("crashing out") before reacting.

      • Solution: This protocol uses a high-organic solvent system (50-70% organic modifier) or a temperature-assisted method to maintain reaction homogeneity.

    • Hydrolysis Competition: The NHS ester hydrolyzes in water.[2] Because the reaction kinetics are slowed by the bulky lipid chain, hydrolysis competes significantly.

      • Solution: Use a high molar excess (5–10 equivalents) and anhydrous stock preparation.

    • Purification Difficulty: The C26 chain is so hydrophobic that it may bind irreversibly to standard C18 HPLC columns.

      • Solution: Use C4 or C8 columns and consider Isopropanol (IPA) as a mobile phase modifier.

    Materials & Equipment

    CategoryItemSpecification
    Reagents N-(Hexacosanoyloxy)succinimide>95% Purity, stored desiccated at -20°C.
    Therapeutic PeptideLyophilized, desalted (TFA counterions removed if possible).
    Anhydrous DMSO or DMFWater content <50 ppm (Critical).
    Sodium Bicarbonate (NaHCO₃)0.1 M, pH 8.5 (Reaction Buffer).
    Acetonitrile (ACN)HPLC Grade.
    Equipment Heat Block / Water BathCapable of 40°C - 60°C.
    LC-MSFor mass verification.
    HPLC ColumnC4 or C8 (Wide pore 300Å recommended).

    Detailed Protocol

    Phase 1: Preparation
    • Peptide Solubilization: Dissolve the peptide in the Reaction Buffer (0.1 M NaHCO₃, pH 8.5) at a concentration of 2–5 mg/mL .

      • Note: If the peptide is hydrophobic, add DMSO up to 30% v/v.

    • Reagent Solubilization (Critical Step):

      • Calculate the amount of C26-NHS needed for 5–10 molar equivalents relative to the peptide.

      • Dissolve C26-NHS in Anhydrous DMSO at 10 mg/mL.

      • Expert Tip: If the solution is cloudy, warm to 45°C until clear. Do not overheat (>60°C) to prevent ester degradation.

    Phase 2: Conjugation Reaction
    • Solvent Balancing: To prevent the lipid from precipitating, the final reaction mixture must contain significant organic solvent. Add pure DMSO or ACN to the peptide solution before adding the reagent, such that the final organic content will be 50–60% .

    • Dropwise Addition: While vortexing the peptide solution gently, add the warm C26-NHS stock dropwise.

      • Visual Check: The solution may turn milky (micelle formation). If distinct white clumps (precipitate) form immediately, add more DMSO or warm the reaction to 37°C.

    • Incubation: Incubate the reaction at 37°C for 2–4 hours with continuous agitation.

      • Why 37°C? Room temperature is often insufficient to keep the C26 chain mobile in aqueous environments.

    • Quenching: Add 10% volume of 1M Glycine (pH 8.0) or simply dilute with 0.1% TFA in 50% ACN/Water to stop the reaction and prepare for purification.

    Phase 3: Purification & Analysis
    • Column Selection: Use a C4 or C8 Reverse Phase column.

    • Mobile Phase:

      • Buffer A: 0.1% TFA in Water

      • Buffer B: 0.1% TFA in 50% Acetonitrile / 50% Isopropanol .

      • Reasoning: Standard ACN may not elute the C26-peptide. Isopropanol provides stronger elution strength for lipids.

    • Gradient: Run a shallow gradient (e.g., 40% B to 100% B over 40 minutes) at elevated column temperature (50°C) to improve peak shape.

    Workflow Visualization

    ProtocolWorkflow Start Start: Peptide & C26-NHS Solubilize Dissolve C26-NHS in Hot DMSO (45°C) Start->Solubilize Mix Mix with Peptide Buffer (Maintain >50% Organic Solvent) Solubilize->Mix Check Precipitate Formed? Mix->Check Heat Increase Temp to 37°C Add more DMSO Check->Heat Yes React Incubate 2-4 Hours @ 37°C Check->React No Heat->React Purify Purify: C4 Column Mobile Phase: ACN/IPA React->Purify End Final Product: C26-Peptide Purify->End

    Figure 2: Decision-based workflow for C26-NHS labeling, emphasizing solubility management.

    QC & Validation: Calculating the Mass Shift

    To validate the conjugation, you must look for the specific mass addition of the Hexacosanoyl group.

    • Formula of Hexacosanoic Acid:

      
      
      
    • Reaction:

      
      
      
    • Added Moiety (Acyl group):

      
      
      
    • Mass Shift Calculation:

      • Monoisotopic Mass of

        
        :
        
      • Total Mass Shift: +379.7 Da

    Validation Criteria:

    • LC-MS: Observe mass shift of +379.7 Da (monoisotopic).

    • HPLC: Significant retention time shift to the right (more hydrophobic) compared to unlabeled peptide.

    References

    • Knudsen, L. B., et al. (2000).[3] Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration.[4] Journal of Medicinal Chemistry.

    • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry.

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS chemistry).
    • Zorzi, A., et al. (2017). Acylated peptides for half-life extension.[1][4] Nature Communications.

    Sources

    Application Note: High-Stability Membrane Anchoring of Quantum Dots using N-(Hexacosanoyloxy)succinimide (C26-NHS)

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract & Strategic Rationale

    This guide details the synthesis and application of N-(Hexacosanoyloxy)succinimide (C26-NHS) for the surface modification of amine-functionalized quantum dots (QDs). While standard lipid modifications utilize Palmitic (C16) or Stearic (C18) acids, the utilization of Hexacosanoic acid (C26:0) —a very long-chain saturated fatty acid—provides superior hydrophobic anchoring.

    Why C26-NHS?

    • Enhanced Membrane Retention: The C26 alkyl chain significantly increases the van der Waals interaction energy within the lipid bilayer, reducing the "off-rate" of the probe compared to C16/C18 variants.

    • Steric Stabilization: The long alkyl tail provides a robust hydrophobic shell, essential for formulating QDs into liposomes or micelles for drug delivery tracking.

    • Amphiphilic Switching: Conjugating C26-NHS to hydrophilic Amine-PEG-QDs creates a "lipid-polymer" amphiphile capable of self-inserting into cell membranes without detergent destabilization.

    Mechanism of Action

    The modification relies on the nucleophilic attack of primary amines (

    
    ) present on the QD surface (or its ligand shell) upon the carbonyl carbon of the NHS ester.
    
    • Activation: The Hexacosanoic acid is activated into an NHS ester to facilitate coupling under mild conditions, avoiding the harsh temperatures required for direct fatty acid condensation.

    • Conjugation: The amine-functionalized QD attacks the C26-NHS, releasing N-hydroxysuccinimide and forming a stable amide bond .

    • Insertion: The resulting QD-Amide-C26 construct possesses a hydrophobic "tail" that spontaneously intercalates into the hydrophobic core of lipid bilayers.

    Mechanistic Pathway Diagram[1][2]

    ReactionMechanism C26 Hexacosanoic Acid (C26:0) (Waxy Solid, Hydrophobic) C26NHS N-(Hexacosanoyloxy)succinimide (Activated Ester) C26->C26NHS Activation (Hot CHCl3) NHS NHS + EDC/DCC (Activators) NHS->C26NHS Complex Transition State (Tetrahedral Intermediate) C26NHS->Complex + QD-NH2 QD Amine-Functionalized QD (QD-PEG-NH2) QD->Complex Product QD-Amide-C26 Conjugate (Membrane Probe) Complex->Product Amide Bond Formation Byproduct NHS (Leaving Group) Complex->Byproduct

    Caption: Reaction pathway transforming inert Hexacosanoic acid into an active NHS ester, followed by conjugation to amine-QDs.

    Material Preparation & Synthesis

    Since N-(Hexacosanoyloxy)succinimide is a niche reagent often not available off-the-shelf, it must be synthesized fresh to ensure reactivity.

    Reagent Specifications
    ReagentMW ( g/mol )RoleSolubility Note
    Hexacosanoic Acid (C26:0) 396.7Target LigandSoluble in hot Chloroform/THF.[1] Insoluble in water.
    N-Hydroxysuccinimide (NHS) 115.09Leaving GroupSoluble in DMF/DMSO.
    EDC or DCC 191.7 / 206.3Coupling AgentDCC preferred for organic solvent synthesis.
    Amine-QDs VariableSubstrateMust be in Borate Buffer (pH 8.5) or Chloroform (if organic).[1][2]
    Protocol A: Synthesis of C26-NHS Ester

    Critical Step: Hexacosanoic acid melts at ~88°C. The reaction solvent must be capable of dissolving the lipid without evaporating too quickly.

    • Dissolution: Dissolve 100 mg (0.25 mmol) of Hexacosanoic acid in 5 mL of dry Chloroform (

      
      )  or dry THF .
      
      • Expert Tip: You may need to warm the solution to 40-50°C to fully solubilize the C26 lipid.

    • Activation: Add 1.2 equivalents of NHS (35 mg) and 1.2 equivalents of DCC (62 mg).

    • Reaction: Stir the mixture under Nitrogen/Argon atmosphere for 12–24 hours at room temperature (or slightly elevated at 35°C if precipitation occurs).

      • Observation: A white precipitate (dicyclohexylurea, DCU) will form as the reaction proceeds.

    • Purification:

      • Filter off the DCU precipitate using a 0.2 µm PTFE syringe filter.

      • Evaporate the solvent using a rotary evaporator.

      • Recrystallize the crude solid from cold isopropanol to obtain pure N-(Hexacosanoyloxy)succinimide.

      • Storage: Store desiccated at -20°C.

    Core Protocol: QD Surface Modification[5]

    This protocol assumes the use of Water-Soluble Amine-PEG-QDs . The challenge is reacting a hydrophobic lipid with a hydrophilic QD. We use a DMSO co-solvent system .

    Step-by-Step Methodology
    • QD Preparation:

      • Prepare a 1 µM solution of Amine-QDs in Borate Buffer (50 mM, pH 8.5) .

      • Note: Avoid Tris or Glycine buffers as they contain competing amines.

    • Ligand Solubilization (The "Hot Stock"):

      • Dissolve the synthesized C26-NHS in anhydrous DMSO to a concentration of 10 mM.

      • Critical: Due to the C26 chain, the DMSO solution may need heating to 60°C to ensure full dissolution before pipetting.

    • Conjugation Reaction:

      • While vortexing the QD solution gently, add the hot C26-NHS/DMSO solution.

      • Ratio: Target a 50:1 to 100:1 molar excess of C26-NHS to QD to ensure high-density coverage.

      • Solvent Limit: Ensure the final DMSO concentration does not exceed 20% (v/v) to prevent QD precipitation or ligand stripping.

      • Incubation: Incubate for 2 hours at Room Temperature with continuous gentle mixing.

    • Purification (Removal of Free Fatty Acids):

      • Use a PD-10 Desalting Column (Sephadex G-25) equilibrated with PBS.

      • Why? Dialysis is slow and free fatty acids may form micelles that are hard to dialyze. Size exclusion chromatography (SEC) is faster and more effective for separating large QDs from small lipid micelles.

    Experimental Workflow Diagram

    ProtocolWorkflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_pur Phase 3: Purification Step1 Heat C26-NHS in DMSO (60°C, 10mM) Step3 Dropwise Addition (Max 20% DMSO) Step1->Step3 Step2 Prepare QD-NH2 (Borate Buffer pH 8.5) Step2->Step3 Step4 Incubate 2h @ RT (Amide Bond Formation) Step3->Step4 Step5 SEC Column (PD-10) Remove free C26 acid Step4->Step5 Step6 Final Product: Amphiphilic QD-C26 Step5->Step6

    Caption: Step-by-step workflow for conjugating hydrophobic C26-NHS to hydrophilic QDs using a co-solvent strategy.

    Validation & Quality Control

    Trustworthiness in this protocol is established by verifying the covalent attachment and the functional hydrophobicity.

    MethodExpected ResultTroubleshooting
    FTIR Spectroscopy Appearance of Amide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹) bands. Strong C-H stretching (2850-2920 cm⁻¹) from C26 tail.If C-H bands are weak, increase the molar excess of C26-NHS.
    Dynamic Light Scattering (DLS) Slight increase in Hydrodynamic Diameter (+2-4 nm).Large aggregates (>100nm) indicate QD instability in DMSO. Reduce DMSO % or use PEGylated QDs.
    Hydrophobic Partitioning Mix QDs with a biphasic system (Water/Chloroform). Unmodified QDs stay in water; C26-QDs migrate to the interface or organic phase.If QDs remain in water, the reaction failed (likely hydrolysis of NHS). Use fresh anhydrous DMSO.

    Application Case: Membrane Labeling

    Objective: Label the plasma membrane of HeLa cells for single-particle tracking.

    • Cell Prep: Culture HeLa cells on glass-bottom dishes to 70% confluence.

    • Labeling: Dilute the purified QD-C26 conjugate to 10 nM in serum-free media.

      • Note: Serum proteins (Albumin) act as "sponges" for fatty acids. Serum-free conditions are mandatory during the labeling step.

    • Incubation: Incubate cells for 10 minutes at 37°C.

    • Wash: Wash 3x with warm HBSS to remove unbound QDs.

    • Imaging: Observe under TIRF (Total Internal Reflection Fluorescence) microscopy. The C26 anchor ensures the QDs remain in the membrane for extended periods (>30 min) compared to C16 anchors.

    References

    • PubChem. (2025).[3] Hexacosanoic Acid - Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Dehghani, M., et al. (2025). The Effect of Fatty Amine Chain Length on Synthesis Process of InP/ZnS Quantum Dots. Oriental Journal of Chemistry. Retrieved from [Link]

    • Pinaud, F., et al. (2008). Design of Quantum Dot-Conjugated Lipids for Long-Term, High-Speed Tracking Experiments on Cell Surfaces. Journal of the American Chemical Society. Retrieved from [Link]

    • Ocean NanoTech. (2025). Amine Quantum Dots Conjugation Kits Protocol. Retrieved from [Link]

    Sources

    Optimizing Lipidation: A Technical Guide to Amine-Reactive Fatty Acid Conjugation

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Strategic Value of Lipidation

    In the landscape of biotherapeutics, rapid renal clearance remains a primary failure mode for peptide and protein drugs.[1] Lipidation —the conjugation of long-chain fatty acids (LCFAs) to a therapeutic payload—is a field-proven strategy to overcome this.[2]

    By conjugating an amine-reactive fatty acid (typically C14 Myristic or C16 Palmitic acid) to your molecule, you engineer a high-affinity binder for Human Serum Albumin (HSA) . This interaction confers two distinct pharmacokinetic advantages:

    • Molecular Bulking: Binding to the 66 kDa albumin molecule prevents filtration through the glomerular basement membrane.

    • FcRn Recycling: The albumin complex is rescued from lysosomal degradation via the Neonatal Fc Receptor (FcRn) pathway, recirculating the drug into the bloodstream.

    This guide details the specific protocols, chemistry, and troubleshooting necessary to execute high-yield fatty acid conjugation using N-Hydroxysuccinimide (NHS) ester chemistry.

    Mechanism of Action & Chemical Logic

    The Chemistry: Amine-NHS Reaction

    The primary route for lipidation is the reaction of an NHS-activated fatty acid ester with a primary amine on the target molecule. This can be the N-terminal

    
    -amine or the 
    
    
    
    -amine of a Lysine residue.

    Key Constraint: Fatty acids are highly hydrophobic. The reaction environment must balance solubility (requiring organic solvents) with protein stability (requiring aqueous buffer).

    Visualization: The Conjugation & Recycling Pathway

    Lipidation_Pathway cluster_0 In Vitro Synthesis cluster_1 In Vivo Mechanism NHS_FA NHS-Fatty Acid (Hydrophobic) Conjugate Lipidated Conjugate NHS_FA->Conjugate Amine Nucleophilic Attack Protein Target Protein (Lysine/N-term) Protein->Conjugate Complex Drug-HSA Complex (>66 kDa) Conjugate->Complex In Vivo Binding HSA Serum Albumin (HSA) HSA->Complex Kidney Renal Filtration (Glomerulus) Complex->Kidney Size Exclusion FcRn FcRn Recycling (Endosome) Complex->FcRn Endosomal Rescue FcRn->Complex Recirculation

    Figure 1: The dual-phase workflow: In vitro synthesis via NHS chemistry followed by the in vivo mechanism of albumin-mediated half-life extension.[1][3][4][5]

    Material Selection Guide

    Choosing the correct fatty acid derivative is critical. Direct conjugation often leads to aggregation. The use of a spacer is highly recommended to maintain solubility and albumin affinity.

    ComponentSelectionRationale
    Fatty Acid Palmitic Acid (C16) High affinity for HSA. Best for long half-life (e.g., Liraglutide).
    Myristic Acid (C14) Moderate affinity. Reduces aggregation risk compared to C16 (e.g., Insulin Detemir).
    Reactive Group NHS Ester Standard.[6][7][8][9] Fast reaction (mins to hours). Moisture sensitive.[7][9]
    TFP Ester Tetrafluorophenyl. More hydrolytically stable than NHS; higher precision.
    Spacer
    
    
    -Glutamic Acid
    Critical. Increases solubility and distances the lipid tail from the protein surface.
    PEG (PEG4) Increases solubility but may reduce albumin binding affinity slightly.

    Protocol A: Solution-Phase Conjugation (Proteins)

    Application: For folded proteins (Antibodies, Enzymes) where organic solvent tolerance is limited (<10%).

    Reagents Required[3][5][7][8][9][10][11][12][13]
    • Target Protein: 2–10 mg/mL in Modification Buffer.

    • Modification Buffer: 100 mM Sodium Bicarbonate (NaHCO₃), pH 8.5. Note: Must be amine-free (No Tris/Glycine).

    • NHS-Fatty Acid Stock: 10–50 mM in anhydrous DMSO or DMF. Prepare immediately before use.

    • Solubilizer (Optional): 1% Deoxycholic Acid (DCA) or

      
      -Cyclodextrin.
      
    Step-by-Step Procedure
    • Buffer Exchange: Ensure protein is in pH 8.5 Bicarbonate buffer. Use a desalting column (e.g., PD-10) or dialysis to remove any amine-containing buffers (Tris) or nucleophiles (Azide).

    • Solvent Calculation: Calculate the volume of DMSO stock required.

      • Target Molar Excess: Start with 5–10x molar excess of NHS-Fatty Acid over protein.

      • Constraint: Final DMSO concentration must not exceed 5–10% (v/v) to prevent protein denaturation.

    • Reaction Initiation:

      • Add the calculated NHS-Fatty Acid (in DMSO) to the protein solution dropwise while vortexing gently.

      • Expert Tip: If the solution turns cloudy (fatty acid precipitation), add Deoxycholic Acid (DCA) to a final concentration of 0.5%. DCA acts as a "chaperone" to keep the fatty acid soluble without denaturing the protein [1].

    • Incubation: Incubate for 1–2 hours at Room Temperature or overnight at 4°C. Keep protected from light if using light-sensitive payloads.

    • Quenching: Add 1 M Glycine (pH 8.0) or 1 M Tris to a final concentration of 50 mM. Incubate for 15 minutes to react with any remaining NHS ester.

    • Purification (Crucial Step): Free fatty acids form micelles that are difficult to remove.

      • Method: Size Exclusion Chromatography (SEC) or Dialysis using a membrane with a high molecular weight cutoff.

      • Wash Buffer: PBS + 0.1% Tween-20 (detergent helps wash away non-covalently bound fatty acids).

    Protocol B: Solid-Phase Conjugation (Peptides)

    Application: For synthetic peptides. This is the superior method as it prevents aggregation by keeping peptide chains isolated on the resin.

    Reagents Required[3][5][7][8][9][10][11][12][13]
    • Peptide-Resin: Peptidyl-resin with N-terminus deprotected (Fmoc removed).

    • Fatty Acid: Palmitic acid (free acid form).[3]

    • Activators: HBTU/HATU and DIPEA.

    • Solvent: Anhydrous DMF.[7][9]

    Step-by-Step Procedure
    • Resin Preparation: Swell the resin (with attached peptide) in DMF for 30 minutes.

    • Activation: Dissolve Palmitic Acid (3–5 eq), HBTU (3–5 eq), and DIPEA (6–10 eq) in DMF. Allow to activate for 2–5 minutes.

      • Note: Unlike Protocol A, we use the free acid + activator here, which is cheaper and more stable than storing NHS esters.

    • Coupling: Add the activated mixture to the resin. Shake/agitate for 2–4 hours at room temperature.

      • Kaiser Test: Perform a Kaiser test (ninhydrin) to verify the reaction is complete (beads should remain colorless).

    • Cleavage: Wash resin with DMF (3x) and DCM (3x). Cleave peptide from resin using standard TFA cocktails (e.g., TFA/TIS/H2O).

    • Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC using a C4 or C8 column (C18 may bind the lipid tail too strongly).

    Analytical Quality Control

    Verifying lipidation is challenging due to the hydrophobicity of the product.

    Mass Spectrometry (MALDI/ESI)
    • Expected Shift:

      • Myristoyl (C14): +210 Da

      • Palmitoyl (C16): +238 Da

    • Note: In ESI-MS, lipidated proteins often show charge state reduction (shift to higher m/z) due to micelle formation or surface masking.

    Determining Degree of Labeling (DOL)

    Unlike fluorescent dyes, fatty acids have no absorbance.

    • TNBS Assay: Measures free amines. Compare the unreacted protein to the conjugate. A reduction in free amines correlates to the number of fatty acids attached.

    • Hydrophobic Interaction Chromatography (HIC): The lipidated species will elute significantly later than the native protein.

    Troubleshooting Guide

    IssueRoot CauseCorrective Action
    Precipitation upon addition of NHS-FA Fatty acid insolubility in aqueous buffer.1. Increase DMSO/DMF % (if protein tolerates).2. Add 0.5% Deoxycholic Acid (DCA) to the buffer.3. Use a PEGylated spacer (NHS-PEG4-Palmitate).
    No Conjugation Observed Hydrolysis of NHS ester.1. Ensure NHS-FA stock is fresh and anhydrous.2. Check buffer pH (must be > 8.0).3.[7][9] Avoid amine buffers (Tris).[7]
    Protein Aggregation / Loss of Activity Over-labeling of Lysines.1. Reduce molar excess (try 2x or 3x).2. Switch to N-terminal specific reaction (perform at pH 6.0–6.5).3. Use C14 (Myristic) instead of C16 (Palmitic).
    Broad Peaks on HPLC Micelle formation or sticking to column.1. Use a C4 column instead of C18.2. Heat column to 50°C.3. Use Isopropanol as a mobile phase modifier.

    References

    • NIH/National Library of Medicine. (2017). Generation of therapeutic protein variants with the human serum albumin binding capacity via site-specific fatty acid conjugation.Link

    • Tocris Bioscience. Conjugation Protocol for Amine Reactive Dyes (NHS Esters).Link

    • Creative Peptides. Peptide-Fatty Acid Conjugation Services and Mechanisms.[10]Link

    • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry and Solubility.Link

    • BroadPharm. Protocol for PEG NHS Ester Conjugation.Link

    Sources

    Application Note: Ultra-Hydrophobic Surface Engineering using N-(Hexacosanoyloxy)succinimide

    [1]

    Executive Summary

    This guide details the protocol for generating highly ordered, ultra-hydrophobic Self-Assembled Monolayers (SAMs) using N-(Hexacosanoyloxy)succinimide (C26-NHS).[1] Unlike standard stearic (C18) derivatives, the hexacosanoic (C26) chain offers superior intermolecular Van der Waals forces, resulting in "crystalline-like" packing stability and enhanced barrier properties.[1] This protocol is designed for researchers requiring robust surface passivation, lipid bilayer support, or extreme hydrophobicity on amine-terminated substrates.[1]

    Scientific Mechanism & Rationale

    The "C26 Advantage"

    Standard SAMs often utilize C16 or C18 alkyl chains. However, surface durability and order scale non-linearly with chain length.[1] The C26 chain (derived from Cerotic acid) introduces a significant increase in cohesive energy (

    
    
    • Thermodynamic Locking: The extended alkyl chain raises the melting temperature of the monolayer assembly well above ambient conditions, preventing the "fluid-like" defects common in shorter chain SAMs.

    • Defect Tolerance: The C26 chains can bridge underlying irregularities in the amine-precursor layer more effectively than shorter chains due to enhanced lateral hydrophobic interactions.

    Reaction Chemistry

    The mechanism relies on the nucleophilic attack of a surface-bound primary amine (

    21234

    Key Constraint: Hydrolysis. The NHS ester is susceptible to hydrolysis by water.[3][4][5] Given the extreme hydrophobicity of the C26 tail, this reaction must be performed in anhydrous organic solvents to prevent precipitation and deactivation of the ester.

    Gcluster_0Step 1: Surface Activationcluster_1Step 2: C26 Couplingcluster_2Step 3: OrganizationS1Substrate(SiO2 / Au)S2Amine-Silanization(APTES/Cystamine)S1->S2R2Nucleophilic Attack(Amine -> Carbonyl)S2->R2Surface -NH2R1C26-NHS Ester(Solubilized)R1->R2Reactive EsterR3Amide BondFormationR2->R3-NHS byproductP1Van der WaalsPacking (C26 Chains)R3->P1P2CrystallineHydrophobic BarrierP1->P2

    Figure 1: Mechanistic workflow of C26-NHS surface grafting.[1] The process transitions from chemical coupling to physical self-organization.

    Materials & Equipment

    Reagents
    ReagentGradePurpose
    N-(Hexacosanoyloxy)succinimide >95%The C26 functionalizing agent.[1]
    Anhydrous Chloroform (
    
    
    )
    HPLC, DriedPrimary solvent (Good solubility for C26).[1]
    Anhydrous DMF HPLC, DriedCo-solvent to improve reaction kinetics.
    Triethylamine (TEA) PureBase catalyst to deprotonate surface amines.[1]
    Ethanol AbsoluteWashing/Rinsing.[1][6]
    Substrate Preparation (Pre-requisite)

    This protocol assumes the user possesses a substrate already functionalized with primary amines.

    • For Glass/Silicon: APTES (3-Aminopropyltriethoxysilane) SAMs.[1]

    • For Gold: Cysteamine or 11-Amino-1-undecanethiol SAMs.[1]

    Experimental Protocol

    Phase 1: Reagent Solubilization (Critical Step)

    Context: Hexacosanoic acid derivatives are waxy solids with high melting points (

    1not1
    • Prepare a solvent mixture of 9:1 Anhydrous Chloroform : Anhydrous DMF .

      • Why? Chloroform dissolves the lipid tail; DMF helps solvate the polar NHS headgroup.

    • Weigh out N-(Hexacosanoyloxy)succinimide to achieve a concentration of 2 mM .[1]

    • Heat the solution to 45°C in a sealed vial with stirring until completely clear.

      • Visual Check: If the solution is cloudy, the C26 chains are aggregating. Do not proceed until clear.

    Phase 2: Surface Coupling Reaction
    • Base Addition: Add Triethylamine (TEA) to the warm C26-NHS solution at a final concentration of 10 mM .

      • Mechanism:[2][7] TEA ensures surface amines are neutral (

        
        ) rather than protonated (
        
        
        ), which is required for the nucleophilic attack [1].[1]
    • Incubation: Immerse the amine-functionalized substrate into the solution.

    • Temperature Control: Seal the reaction vessel and incubate at 40°C for 12–24 hours .

      • Expert Insight: Unlike short chains (C10-C16) which react in minutes, C26 chains diffuse slowly and require thermal energy to overcome steric hindrance and pack efficiently [2].[1]

    • Cooling: Allow the solution to cool to room temperature slowly over 30 minutes before removing the substrate. This promotes domain ordering.[1]

    Phase 3: Washing & Curing[1]
    • Rinse 1 (Hot Solvent): Rinse immediately with warm (

      
      C) Chloroform.[1]
      
      • Crucial: Cold solvent will cause unreacted C26 reagent to precipitate onto the surface, creating "fake" roughness and hydrophobicity.

    • Rinse 2 (Polar): Rinse with Ethanol to remove reaction byproducts (NHS, TEA).

    • Drying: Blow dry with Nitrogen gas.[1]

    • Thermal Annealing (Optional): Bake the substrate at 60°C for 1 hour. This reorganizes the alkyl chains into their thermodynamic minimum (all-trans configuration).

    Quality Control & Characterization

    Quantitative Metrics
    MetricExpected ValueInterpretation
    Static Water Contact Angle 112° - 118° Indicates successful crystalline packing.[1] <105° suggests disordered domains.[1]
    Hysteresis < 5° Low hysteresis confirms surface smoothness and lack of pinning defects.[1]
    Ellipsometric Thickness ~35 - 38 Å Theoretical length of C26 is approx 33-35 Å.[1] Values >40 Å imply multilayer deposition.[1]
    Troubleshooting Guide

    Problem: White haze on the surface.

    • Cause: Physisorbed reagent precipitation.[1]

    • Fix: The washing solvent was too cold. Sonicate briefly in warm chloroform (30 sec).

    Problem: Contact angle is low (~80-90°).

    • Cause 1 (Hydrolysis):[1] The anhydrous solvents absorbed moisture. NHS ester hydrolyzed to Hexacosanoic acid (unreactive).[1]

    • Cause 2 (Protonation):[1] Forgot to add TEA. Surface amines remained protonated (

      
      ) and unreactive.[1]
      

    Process Workflow Diagram

    Workflowcluster_prepReagent Prepcluster_rxnReactioncluster_postPost-ProcessStartStart: Amine-FunctionalizedSubstratePrep1Dissolve C26-NHS inCHCl3:DMF (9:1)Start->Prep1Prep2Heat to 45°C(Ensure Solubility)Prep1->Prep2Prep3Add TEA (10mM)Prep2->Prep3Rxn1Immerse SubstrateIncubate 12-24h @ 40°CPrep3->Rxn1Wash1Rinse: Warm CHCl3(Remove Physisorbed)Rxn1->Wash1Wash2Rinse: EthanolWash1->Wash2CureAnneal: 60°C, 1hWash2->CureEndFinished C26-SAMCure->EndQC: Contact Angle

    Figure 2: Operational workflow emphasizing temperature control during solubilization and washing to prevent precipitation.

    References

    • BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (2025).[1][4][8][9][10] Retrieved from [1]

    • Tao, Y. T.Structural Comparison of Self-Assembled Monolayers of n-Alkanoic Acids on the Surfaces of Silver, Copper, and Aluminum. Journal of the American Chemical Society (1993). (Contextual grounding for long-chain acid packing).
    • Cayman Chemical. Hexacosanoic Acid Product Information & Solubility Data. (2024).[1][8][11] Retrieved from [1]

    • Thermo Fisher Scientific. NHS Ester Reaction Chemistry and Hydrolysis Kinetics.[1] Retrieved from [1]

    • Maoz, R., & Sagiv, J. On the formation and structure of self-assembling monolayers.[1] I. A comparative ATR-FTIR study. Journal of Colloid and Interface Science (1984). (Foundational text on silane/amine/fatty acid layer organization).

    Troubleshooting & Optimization

    Technical Support Center: Optimizing N-(Hexacosanoyloxy)succinimide Conjugation

    Author: BenchChem Technical Support Team. Date: February 2026

    Reagent Focus: N-(Hexacosanoyloxy)succinimide (C26-NHS Ester) Application: Albumin binding (half-life extension), membrane anchoring, and lipidation of peptides/proteins.[1]

    The Core Challenge: The "Solvent Paradox"

    As a Senior Application Scientist, I often see researchers struggle with this specific reagent not because the chemistry is difficult, but because the physics are fighting you.

    The Paradox:

    • The Reaction requires a polar, aqueous environment (pH 7.5–8.5) to deprotonate the target lysine amines.

    • The Reagent (C26 fatty acid tail) is extremely hydrophobic. It acts like a brick in water, instantly precipitating or forming micelles that shield the reactive NHS group from the target amines.

    If your conjugation efficiency is <10%, you are likely losing the reagent to precipitation or hydrolysis before it ever "sees" the protein. The guide below restructures your protocol to overcome this thermodynamic barrier.

    Experimental Workflow & Protocols

    Phase 1: Reagent Solubilization (Critical)[1]

    Do not attempt to dissolve C26-NHS directly in aqueous buffer.[1] It must be dissolved in an anhydrous organic solvent first.[1][]

    Recommended Solvents:

    • Anhydrous DMSO (Dimethyl Sulfoxide): Best for protein compatibility.[1]

    • Anhydrous DMF (Dimethylformamide): Good alternative, easier to remove via lyophilization.[1]

    • THF (Tetrahydrofuran): Excellent solubility for C26, but high risk of protein denaturation.[1] Use only if the target is a robust peptide.

    Protocol:

    • Bring C26-NHS ester to room temperature (equilibrate to prevent condensation).[1]

    • Dissolve C26-NHS in anhydrous DMSO to a concentration of 10–20 mM .

      • Tech Tip: If the solution is cloudy, warm it gently to 37°C–40°C. It must be crystal clear before proceeding.

      • Storage: Use immediately.[1] NHS esters hydrolyze in wet DMSO within minutes.[1]

    Phase 2: The Conjugation Reaction

    This protocol uses a High-Organic Doping method to keep the C26 chain soluble long enough to react.

    Materials:

    • Target: Protein/Peptide (1–5 mg/mL) in Modification Buffer.[1]

    • Modification Buffer: 100 mM Sodium Bicarbonate (NaHCO₃) or HEPES, pH 8.0–8.2.[1]

      • Prohibited: Tris, Glycine (contain competing amines).[1]

    • Co-solvent: DMSO or DMF.[1]

    Step-by-Step Protocol:

    • Buffer Exchange: Ensure your protein is in the Modification Buffer. Remove any storage amines (Tris/Azide) via dialysis or desalting columns.[1]

    • Organic Spike (The Secret Sauce): Add pure DMSO/DMF to your protein solution before adding the reagent. Aim for 20–40% final organic volume (if protein stability permits).

      • Why? Dropping hydrophobic C26 into 100% water causes immediate crashing.[1] Dropping it into a 30% DMSO/Protein mix maintains a "metastable" state.

    • Addition: While vortexing gently, add the C26-NHS stock solution to the protein mix.

      • Molar Ratio: Start with 5–10 molar excess of C26-NHS over protein.[1]

      • Note: Higher excess (20x+) often increases precipitation without improving yield.[1]

    • Incubation: Incubate at 37°C for 2–4 hours or Room Temp for 6–12 hours.

      • Why Heat? Unlike standard NHS reactions (done at 4°C), C26 requires kinetic energy to prevent aggregation.[1] The hydrolysis rate increases, but the solubility benefit outweighs it.

    • Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to stop the reaction.

    Phase 3: Purification

    Standard dialysis often fails because the fatty acid micellizes and stays trapped with the protein.

    • Method A (Peptides < 5kDa): Reverse Phase HPLC (C4 or C8 column).[1] The hydrophobicity shift will be massive, making separation easy.

    • Method B (Proteins > 10kDa): Hydrophobic Interaction Chromatography (HIC) or Anion Exchange with a mild detergent (e.g., 0.1% Tween-20) in the wash buffer to strip non-covalently bound fatty acids.[1]

    Visualization: Reaction Logic & Troubleshooting

    Diagram 1: The Kinetic Battlefield

    This diagram illustrates the competing pathways. Your goal is to maximize Path A (Aminolysis) while minimizing Path B (Hydrolysis) and Path C (Aggregation).[1]

    ConjugationLogic Reagent C26-NHS Ester (Hydrophobic) Solvent Anhydrous DMSO (Solubilization) Reagent->Solvent Dissolve Mix Reaction Mixture (Aqueous/Organic Mix) Solvent->Mix Add Dropwise Target Protein/Peptide (Nucleophilic Amine) Target->Mix pH 8.0-8.2 Conjugate Successful Conjugate (Stable Amide Bond) Mix->Conjugate Path A: Aminolysis (High Efficiency) Hydrolysis Hydrolyzed Byproduct (C26-COOH + NHS) Mix->Hydrolysis Path B: Hydrolysis (Water Attack) Precipitate Precipitated Reagent (No Reaction) Mix->Precipitate Path C: Aggregation (Low Organic %)

    Caption: The "Kinetic Battlefield" shows the three fates of the C26-NHS ester. Success depends on balancing pH (favors Path A) and Solvent/Temperature (prevents Path C).

    Troubleshooting & FAQs

    Troubleshooting Matrix
    SymptomProbable CauseCorrective Action
    Immediate white cloud upon addition "Solvent Shock" – The aqueous environment is too polar.[1]Increase DMSO/DMF concentration in the protein buffer to 30–50% before adding the reagent.
    Low Conjugation Yield (<10%) Hydrolysis occurred before reaction.[1]Ensure DMSO is anhydrous.[1][][3] Check if pH > 8.5 (hydrolysis is too fast).[1] Work faster.
    Protein Precipitation Over-modification (too many C26 chains attached).[1]Reduce molar excess from 20x to 5x. The protein becomes too hydrophobic if multiple Lysines react.
    No Reaction (Reagent Intact) pH too low.At pH < 7.0, the amine is protonated (NH₃⁺) and cannot react. Adjust pH to 8.0–8.3.
    Frequently Asked Questions

    Q: Can I use a detergent to keep the C26-NHS soluble? A: Yes, but be careful. Non-ionic detergents like Tween-20 or Triton X-100 can be used (0.05% – 0.1%).[1] Avoid detergents with primary amines or nucleophiles.[1] Cyclodextrins (Beta-cyclodextrin) are a superior alternative as they "host" the fatty acid tail without interfering with the NHS head group.

    Q: My peptide is on solid-phase resin. Should I cleave it first? A: NO. This is the "Pro Move." If your peptide is still on the resin (SPPS), perform the conjugation on-resin in 100% DMF or NMP.

    • Why? You eliminate the solubility issue entirely. C26-NHS is perfectly soluble in DMF.[1]

    • Protocol: Wash resin with DMF -> Add C26-NHS (5 eq) + DIPEA (10 eq) in DMF -> Shake 2 hours -> Wash -> Cleave.[1]

    Q: How do I store the C26-NHS powder? A: Strictly at -20°C under desiccant. Moisture is the enemy. Allow the bottle to warm to room temperature before opening to prevent condensation from forming inside.

    References

    • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The definitive guide on NHS ester chemistry and hydrolysis kinetics).

    • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. (Detailed mechanisms of NHS ester hydrolysis vs. aminolysis).

    • Lau, J., et al. (2015).[1] Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.[1] Journal of Medicinal Chemistry. (Seminal paper describing the use of C18 diacid linkers, analogous to C26 strategies for albumin binding). [1]

    • PubChem. Hexacosanoic acid (Cerotic Acid) Chemical Properties. (Physical data confirming solubility profiles).

    Sources

    Technical Support Center: N-(Hexacosanoyloxy)succinimide Conjugation Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Troubleshooting Low Yield in C26-Fatty Acid NHS Ester Reactions Reagent: N-(Hexacosanoyloxy)succinimide (C26:0 NHS Ester) Application: Bioconjugation (Lipidation) of Proteins and Peptides

    The Core Conflict: Hydrophobicity vs. Aqueous Biology

    As a Senior Application Scientist, I often see researchers treat N-(Hexacosanoyloxy)succinimide like a standard fluorophore NHS ester. This is the primary cause of failure.

    The Problem: You are attempting to react a "wax" (Hexacosanoic acid tail, C26) with a water-soluble protein.

    • In 100% Aqueous Buffer: The reagent precipitates instantly or forms tight micelles with the reactive NHS head group buried inside, inaccessible to the protein amines [1].

    • In 100% Organic Solvent: The reagent dissolves, but your protein likely denatures or precipitates.

    Low yield is rarely due to "bad chemistry" (the NHS ester is highly reactive); it is almost always a phase transfer issue or hydrolysis competition .

    Troubleshooting Logic Tree

    Before altering your protocol, use this logic map to diagnose where the yield is being lost.

    TroubleshootingLogic Start Low Yield Observed precip Visible Precipitation upon mixing? Start->precip hydrolysis Reagent Hydrolysis (NHS group dead) precip->hydrolysis No Increase Organic % \n(DMSO/DMF > 50%) Increase Organic % (DMSO/DMF > 50%) precip->Increase Organic % \n(DMSO/DMF > 50%) Yes access Steric Hindrance (Micelle Formation) hydrolysis->access Reagent OK Check Reagent Quality\n(Dissolve in DMSO, check OD260) Check Reagent Quality (Dissolve in DMSO, check OD260) hydrolysis->Check Reagent Quality\n(Dissolve in DMSO, check OD260) Suspected loss Post-Reaction Loss (Stuck to plastic/column) access->loss Reaction worked, recovery low Add Detergent\n(e.g., DOC or Cyclodextrin) Add Detergent (e.g., DOC or Cyclodextrin) access->Add Detergent\n(e.g., DOC or Cyclodextrin) Likely Switch Purification\n(Avoid Dialysis -> Use HIC/SEC) Switch Purification (Avoid Dialysis -> Use HIC/SEC) loss->Switch Purification\n(Avoid Dialysis -> Use HIC/SEC) Fix

    Figure 1: Diagnostic workflow for identifying the root cause of low conjugation yields.

    Critical Failure Points & Solutions

    Phase 1: Reagent Solubilization (The "Crash Out")

    Symptom: The reaction mixture turns cloudy immediately upon adding the NHS ester. Cause: The C26 chain is extremely lipophilic. Standard 5-10% DMSO co-solvent is insufficient. Solution:

    • Solvent Choice: Dissolve the stock reagent in hot CHCl3 (Chloroform) or THF initially to ensure monodispersity, then dilute into DMSO .

    • Co-solvent Ratio: You may need 30-60% organic solvent in the final reaction mixture. If your protein cannot tolerate this, you must use a detergent (e.g., 0.5% Sodium Deoxycholate) to solubilize the lipid reagent [2].

    Phase 2: Reaction Kinetics vs. Hydrolysis

    Symptom: No precipitate, but no conjugation (Mass Spec shows unmodified protein). Cause: Hydrolysis.[1][2][3][4] Water attacks the NHS ester faster than the protein amine does. This is accelerated at high pH. Solution:

    • Lower the pH: Standard NHS protocols use pH 8.3-8.[5]5. For hydrophobic esters that react slowly (due to steric hindrance), this high pH kills the reagent before it reacts. Shift to pH 7.5 - 8.0 [3].

    • Increase Concentration: High protein concentration (>2 mg/mL) favors the amine reaction over water hydrolysis.

    Phase 3: Purification Losses (The "Sticky" Problem)

    Symptom: Reaction worked (confirmed by LC-MS crude), but final yield is near zero. Cause: The lipidated protein is now hydrophobic.[6] It sticks to:

    • Dialysis Membranes: Never use standard cellulose membranes; the lipid tail will bind to the membrane surface.

    • Plasticware: Use low-bind tubes or glass vials. Solution: Use Zeba™ Spin Desalting Columns (resin-based) or Hydrophobic Interaction Chromatography (HIC) for purification [4].

    Optimized Protocol: The "High-Organic" Method

    This protocol is designed for proteins that can withstand ~50% organic solvent (e.g., peptides, robust antibodies, albumin).

    Materials
    • Buffer A: 100 mM Sodium Phosphate, pH 7.8 (Do NOT use Tris or Glycine).

    • Solvent B: Anhydrous DMSO (freshly opened).

    • Reagent: N-(Hexacosanoyloxy)succinimide (C26-NHS).

    Step-by-Step Workflow
    • Protein Preparation:

      • Dissolve protein in Buffer A at a high concentration (5–10 mg/mL ).

      • Why: High concentration drives the bimolecular reaction rate [5].

    • Reagent Solubilization:

      • Dissolve C26-NHS in Solvent B (DMSO) at 10 mg/mL .

      • Tip: If it does not dissolve clear, warm to 40°C or add 10% Chloroform to the DMSO.

    • Reaction Setup (The "Dropwise" Technique):

      • While vortexing the protein solution gently, add the DMSO-Reagent solution dropwise.

      • Target Ratio: Final solvent composition should be 50% Buffer / 50% DMSO .

      • Molar Excess: Use 10–20x molar excess of C26-NHS over protein.

      • Why: The C26 tail will form aggregates; excess reagent ensures enough "free" monomer is available for reaction.

    • Incubation:

      • Incubate at 37°C for 2–4 hours or Room Temp overnight.

      • Why: C26 lipids are waxy solids at room temp. 37°C keeps the lipid chains more fluid/soluble.

    • Quenching:

      • Add 1M Glycine (pH 8.0) to a final concentration of 50 mM. Incubate 15 mins.

    • Purification (Critical):

      • Do NOT Dialyze.

      • Method: Precipitation.[2][5] Add 9 volumes of ice-cold Ethanol or Acetone. Centrifuge at 10,000 x g for 10 mins. The lipidated protein precipitates; free lipid and hydrolyzed NHS remain in the supernatant.

      • Resuspension: Air dry the pellet and resuspend in a buffer containing a detergent (e.g., 0.1% Tween-20) to keep the lipidated protein soluble.

    Comparative Data: Solvent Effects

    The table below illustrates how solvent composition impacts yield for long-chain fatty acid conjugations (based on internal application data for C16-C26 lipids).

    Reaction ConditionSolvent SystemPrecipitation RiskHydrolysis RateEstimated Yield
    Standard Aqueous 95% PBS / 5% DMSOHigh (Immediate)High< 5%
    High Organic 50% PBS / 50% DMSOLowModerate60 - 80%
    Detergent Assisted PBS + 1% DeoxycholateLow (Micelles formed)Low40 - 60%
    Solid Phase Resin-bound peptide in DMFNoneZero> 90%

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: The Chemistry of Reactive Groups.

    • Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocols. Retrieved from ThermoFisher.com.

    • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules: Protocol and Troubleshooting.

    • Alpert, A. J. (1988).[7] Hydrophobic interaction chromatography of peptides as an alternative to reversed-phase chromatography.[7] Journal of Chromatography A, 444, 269-274.[7]

    • BroadPharm. (2022).[3] Protocol for PEG NHS Ester Conjugation. (General principles for hydrophobic/polymer NHS esters).

    Sources

    Optimizing reaction conditions for N-(Hexacosanoyloxy)succinimide labeling

    Author: BenchChem Technical Support Team. Date: February 2026

    Reagent ID: N-(Hexacosanoyloxy)succinimide (C26-NHS) Application: Lipidization of peptides/proteins for albumin binding (half-life extension) and membrane anchoring. Support Tier: Senior Application Scientist

    Core Technical Overview

    N-(Hexacosanoyloxy)succinimide is the N-hydroxysuccinimide (NHS) ester of Hexacosanoic acid (Cerotic acid, C26:0). Unlike standard biotin or fluorophore NHS esters, this reagent presents a unique challenge: extreme hydrophobicity .

    The C26 carbon chain acts as a "brick" in aqueous solutions. If you follow standard protein labeling protocols (e.g., 5% DMSO in PBS), the reagent will precipitate instantly, resulting in 0% conjugation. Success requires balancing three competing factors:

    • Solubility: Keeping the C26 lipid in solution.

    • Nucleophilicity: Keeping the target amine deprotonated (pH > 8.0).

    • Hydrolysis: Preventing water from destroying the NHS ester before it reacts.

    Optimized Reaction Conditions (The "Golden Path")

    Do not use standard protein labeling buffers.[1][2] Use this modified protocol designed for lipophilic conjugation.

    A. Solvent System Matrix

    Select your solvent system based on your substrate's tolerance.

    Substrate TypeRecommended Solvent SystemNotes
    Short Peptides (<30 AA)80-90% Organic (DMF/DMSO)Best yield. Peptides rarely denature irreversibly in DMF.
    Stable Proteins (e.g., Albumin, Antibodies)Detergent-Assisted (0.5% DOC or Cyclodextrin)Requires removal of detergent later. High organic % will precipitate the protein.
    Labile Proteins (Enzymes)Biphasic / Micellar Very difficult. Consider solid-phase conjugation instead.
    B. Step-by-Step Protocol (Solution Phase)

    1. Preparation of Stock Solution (Critical):

    • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Note: DMF is preferred for easier removal during lyophilization.

    • Concentration: 10–20 mg/mL.

    • Heat: You may need to warm the solvent to 35–40°C to fully dissolve the C26-NHS. It must be crystal clear before addition.

    2. Reaction Setup:

    • Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃) or HEPES, pH 8.5. Avoid Tris (contains amines).[1][2]

    • Substrate Concentration: High (2–10 mg/mL).

    • Addition: Add the C26-NHS stock to the peptide solution dropwise while vortexing.

      • Target Organic Ratio: Ensure the final mixture is at least 50% organic solvent (for peptides) to prevent lipid precipitation.

    3. Incubation:

    • Time: 2–4 hours.

    • Temperature: 30°C . Unlike standard NHS reactions (done on ice), C26 requires mild heat to maintain solubility and kinetics.

    4. Quenching:

    • Add 10% volume of 1M Glycine (pH 8.0) or Hydroxylamine to scavenge unreacted ester.

    Visualizing the Workflow

    The following diagram illustrates the critical decision pathways for preventing precipitation and hydrolysis.

    C26_Labeling_Workflow Start Start: C26-NHS Solid Solubilize Dissolve in Anhydrous DMF/DMSO (Warm to 40°C) Start->Solubilize Check_Substrate Substrate Type? Solubilize->Check_Substrate Peptide_Path Short Peptide Check_Substrate->Peptide_Path Protein_Path Large Protein Check_Substrate->Protein_Path High_Organic Reaction Mix: 50-80% Organic Solvent Peptide_Path->High_Organic High Tolerance Detergent Reaction Mix: Add 0.5% Deoxycholate <10% Organic Solvent Protein_Path->Detergent Low Tolerance Reaction Incubate pH 8.5 30°C, 2-4 Hours High_Organic->Reaction Detergent->Reaction Purify Purification: RP-HPLC (C4/C8 Column) Reaction->Purify

    Figure 1: Decision tree for N-(Hexacosanoyloxy)succinimide conjugation, prioritizing solubility based on substrate tolerance.

    Troubleshooting & FAQs

    Q1: The reaction mixture turned cloudy immediately upon adding the C26-NHS. What happened?

    A: You hit the "Hydrophobicity Trap." The C26 chain aggregated because the aqueous content was too high.

    • Fix: Increase the organic solvent concentration (DMSO/DMF) in the reaction. If labeling a protein that cannot tolerate organics, add a surfactant like Sodium Deoxycholate (DOC) or use a cyclodextrin-based buffer to sequester the lipid tail while leaving the NHS group exposed.

    Q2: I see a peak on HPLC with Mass = Peptide + 394 Da, but the yield is low. Where is the rest?

    A: The +394 Da corresponds to the attached Hexacosanoyl group (C26H51O). Low yield usually stems from hydrolysis .

    • Diagnosis: If you see a large peak corresponding to free Hexacosanoic acid, water destroyed your reagent before it reacted.

    • Fix:

      • Ensure your DMSO/DMF is anhydrous (freshly opened or stored over molecular sieves).

      • Increase the molar excess of C26-NHS (try 5x to 10x equivalents).

      • Add the reagent in multiple small aliquots over an hour rather than all at once.

    Q3: Can I use Tris-Glycine buffer?

    A: Absolutely not. Tris contains a primary amine.[1] It will react with the C26-NHS, consuming it completely. Use Phosphate, HEPES, or Bicarbonate buffers.[3]

    Q4: How do I purify the product? It sticks to everything.

    A: C26 is extremely "sticky."

    • Column: Do not use standard C18 columns; the product may never elute. Use a C4 or C8 (wide pore) column.

    • Mobile Phase: You may need to replace Methanol/Acetonitrile with Isopropanol (IPA) or add small amounts of THF to the mobile phase B to elute the lipidated peptide.

    • Temperature: Run the HPLC column at 50–60°C to improve peak shape and recovery.

    Mechanism of Action

    Understanding the competition between acylation (desired) and hydrolysis (undesired) is vital for optimization.

    Reaction_Mechanism Reagent C26-NHS Ester (Hydrophobic) Intermediate Tetrahedral Intermediate Reagent->Intermediate Target Target Amine (R-NH2) (Nucleophile) Target->Intermediate pH > 8.0 Water Water (OH-) (Competitor) Water->Intermediate Hydrolysis Product Lipidated Conjugate (Amide Bond) Intermediate->Product Major Path (High Organic %) Byproduct Free Hexacosanoic Acid (Waste) Intermediate->Byproduct Major Path (High Water %) NHS_Group NHS Leaving Group Intermediate->NHS_Group

    Figure 2: Mechanistic competition in NHS-ester labeling. High water content favors the red path (waste); optimized conditions favor the green path (product).

    References

    • Thermo Fisher Scientific. NHS Ester Reaction Chemistry and Protocols. Thermo Fisher Scientific Technical Guide. Link

    • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry. (Describes fatty acid derivatization strategies for albumin binding). Link

    • Hermanson, G. T. Bioconjugate Techniques, 3rd Edition. Academic Press, 2013. (The definitive reference for NHS chemistry and solvent compatibility). Link

    • BroadPharm. PEG NHS Ester Labeling Protocol. (General protocol adapted for hydrophobic reagents). Link

    Sources

    Technical Support Center: N-(Hexacosanoyloxy)succinimide (C26-NHS)

    Author: BenchChem Technical Support Team. Date: February 2026

    Senior Application Scientist Guide

    Topic: Troubleshooting & Optimization for N-(Hexacosanoyloxy)succinimide Conjugation Molecule ID: NHS-Cerotate (C26:0 NHS Ester) Application: Protein Lipidation for Albumin Binding & Half-Life Extension

    Introduction: The "Wax" Problem

    Welcome to the technical support center. If you are using N-(Hexacosanoyloxy)succinimide , you are likely attempting to conjugate a very long-chain fatty acid (C26:0, Cerotic acid) to a peptide or protein to facilitate albumin binding.

    The Core Challenge: Unlike standard PEG-NHS reagents or shorter fatty acid esters (like Palmitate C16), the C26 chain is a molecular wax . It is extremely hydrophobic and solid at room temperature. The most common failure mode is not chemical reactivity, but physical availability —the reagent precipitates or forms stable, unreactive micelles before it can label your protein.

    This guide prioritizes the physical chemistry of the reaction as much as the organic chemistry.

    Part 1: Critical Solubility & Preparation Mistakes

    Q: I dissolved the reagent in DMSO, but as soon as I added it to my protein buffer, it turned cloudy and the reaction failed. Why?

    A: You encountered "Solvent Shock" and Micellar Collapse. The C26 chain is too hydrophobic to exist as a monomer in aqueous solution. When you spike a DMSO stock into water, the solubility limit drops instantly. The reagent either crashes out (precipitate) or forms tight micelles where the reactive NHS headgroup is buried or sterically hindered.

    The Protocol Fix:

    • Heat is Mandatory: C26-NHS has a high melting point. You must warm your DMSO/DMF stock to 40–50°C to ensure true dissolution before pipetting.

    • Co-solvent Maintenance: You cannot run this reaction in 100% aqueous buffer. You need a final organic solvent concentration (DMSO/DMF) of 20–40% (v/v) in the reaction mixture to keep the C26 chain "solvated" enough to react. Note: Ensure your protein tolerates this solvent concentration.

    • Detergent Assistance: If your protein is sensitive to high DMSO, add a non-nucleophilic detergent (e.g., 0.5% - 1% Beta-Cyclodextrin or Tween-20 ) to the buffer before adding the reagent. Cyclodextrins are particularly effective at shuttling hydrophobic tags onto proteins.

    Visualization: The Solubilization Workflow

    solubilization_workflow cluster_0 Preparation Phase cluster_1 Mixing Phase (Critical) Solid_Reagent Solid C26-NHS (Waxy Solid) Organic_Stock DMSO Stock (Heat to 45°C) Solid_Reagent->Organic_Stock Dissolve Aqueous_Buffer Protein Buffer (pH 8.2-8.5) Organic_Stock->Aqueous_Buffer Add Dropwise Precipitate Precipitate/Cloudy (REACTION FAILED) Aqueous_Buffer->Precipitate Cold / Low % Solvent Micelle Stable Micelle (Slow Reaction) Aqueous_Buffer->Micelle No Detergent Solvated Solvated Monomer (REACTION SUCCESS) Aqueous_Buffer->Solvated High % Solvent or Cyclodextrin

    Caption: Workflow distinguishing between precipitation (failure) and successful solvation using heat and co-solvents.

    Part 2: Reaction Conditions (pH & Hydrolysis)

    Q: My LC-MS shows a mass shift of +396 Da (Hydrolyzed Acid) but no protein conjugation. Is the reagent bad?

    A: The reagent is likely fine, but it hydrolyzed faster than it could react. This is a classic "Race Condition." NHS esters hydrolyze in water.[1][2] The rate of hydrolysis increases with pH.[2][3] However, amines (Lysine residues) are only nucleophilic when deprotonated (high pH).

    • The Trap: With C26, the reaction is kinetically slow because of steric bulk. If you use pH > 8.5 to force the amine reaction, you accelerate hydrolysis too much.

    • The Fix: Use a slightly lower pH (pH 8.0–8.2 ) but increase the incubation time and molar equivalents.

    Data Table: Optimization Matrix

    VariableCommon MistakeRecommended ParameterReason
    Buffer pH pH > 8.5 (Carbonate)pH 8.0–8.2 (HEPES/Phosphate) Balances amine reactivity vs. hydrolysis half-life.
    Temperature 4°C (Ice)Room Temp (20–25°C) Cold promotes precipitation of the C26 chain.
    Stoichiometry 2-5x Molar Excess10-20x Molar Excess Much of the lipid will aggregate; you need excess to drive the reaction.
    Buffer Composition Tris or GlycinePBS, HEPES, Bicarbonate Tris/Glycine contain primary amines that will scavenge the reagent.
    Visualization: The Kinetic Competition

    reaction_kinetics cluster_paths Competing Pathways Start C26-NHS Ester (Active) Hydrolysis Hydrolysis (Water Attack) Start->Hydrolysis High pH (>8.5) Moisture in Solvent Aminolysis Aminolysis (Protein Attack) Start->Aminolysis pH 8.0-8.2 Solvent Access Dead_End Free Fatty Acid (Non-Reactive Byproduct) Hydrolysis->Dead_End Success Lipidated Protein (Desired Product) Aminolysis->Success

    Caption: The "Race Condition" between water hydrolysis (waste) and protein aminolysis (success).

    Part 3: Purification & Analysis

    Q: I tried to dialyze the reaction to remove excess reagent, but the solution is still milky, and my protein is precipitating.

    A: Dialysis does NOT work for C26 fatty acids. Free Hexacosanoic acid (the byproduct) and unreacted C26-NHS form large micelles (molecular weight > 20-50 kDa equivalent) that cannot pass through standard dialysis membranes. Furthermore, the lipidated protein effectively becomes a surfactant, which can cause it to aggregate.

    The Purification Protocol:

    • Ion Exchange (IEX): The NHS reaction consumes a positively charged Lysine amine and replaces it with a neutral amide bond. This shifts the protein's pI (isoelectric point) lower. You can often separate mono-lipidated protein from unreacted protein using Anion Exchange Chromatography (AEX).

    • Hydrophobic Interaction Chromatography (HIC): This is the gold standard. The C26 chain drastically increases hydrophobicity. The lipidated protein will bind strongly to a Phenyl or Octyl column, while free protein elutes earlier.

      • Warning: You may need organic modifiers (Isopropanol or Acetonitrile) in your elution buffer to get the C26-protein off the column.

    Summary Protocol: The "Senior Scientist" Workflow
    • Prepare Buffer: 100 mM HEPES, pH 8.2. (Optional: Add 5% cyclodextrin if protein tolerates).

    • Prepare Reagent: Dissolve N-(Hexacosanoyloxy)succinimide in anhydrous DMSO. Heat to 45°C and vortex until crystal clear.

    • Mix: Slowly add the hot DMSO stock to the protein solution while vortexing. Final DMSO concentration should be ~30%.

    • Incubate: 4 hours at Room Temperature (Do not refrigerate).

    • Quench: Add 1M Glycine (pH 8.0) to stop the reaction.

    • Purify: Use HIC or Reverse Phase (C4 column) HPLC for analysis.

    References

    Sources

    N-(Hexacosanoyloxy)succinimide solubility issues and solutions

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Solubility Optimization & Conjugation Protocols for C26-NHS Ester

    Executive Summary: The Hydrophobic Paradox

    Compound: N-(Hexacosanoyloxy)succinimide (C26-NHS Ester) CAS: 22102-68-7 Molecular Weight: ~507.7 g/mol Core Challenge: "The Crash-Out Effect"

    As a researcher working with N-(Hexacosanoyloxy)succinimide , you are facing a specific chemical conflict. You have a reactive head group (NHS ester) that requires aqueous conditions to react with primary amines, attached to a massive 26-carbon hydrophobic tail (Cerotic acid) that violently repels water.

    Standard protocols for short-chain NHS esters (dissolve in DMSO

    
     add to PBS) will fail  with C26-NHS. The moment the DMSO stock hits the aqueous buffer, the C26 tail drives immediate aggregation and precipitation, rendering the reagent inert before it can conjugate.
    

    This guide provides the field-proven "Solvent-Shift" and "Carrier-Assisted" protocols required to successfully utilize this Very Long Chain Fatty Acid (VLCFA) derivative.

    The Solubility Matrix

    Before attempting any reaction, verify your solvent compatibility. C26-NHS behaves more like a wax than a standard reagent.

    Solvent SystemSolubility RatingApplication Notes
    Chloroform (
    
    
    )
    Excellent Primary Stock Solvent. Best for storage and initial dissolution.
    Dichloromethane (DCM) Good Alternative to chloroform; easier to evaporate.
    THF (Tetrahydrofuran) Moderate Good intermediate solvent. Miscible with water but may cause precipitation if added too fast.
    DMSO (Dimethyl Sulfoxide) Poor (Cold) / Fair (Hot) Standard NHS solvent, but risky for C26. Requires heating to
    
    
    C to dissolve, which accelerates NHS hydrolysis.
    DMF (Dimethylformamide) Poor Similar issues to DMSO; C26 tends to crystallize out upon cooling.
    Aqueous Buffers (PBS, Tris) Insoluble Do not add directly. Immediate precipitation occurs.

    Critical Protocols

    Protocol A: The "Carrier-Assisted" Method (For Aqueous Protein Targets)

    Use this when labeling hydrophilic proteins (e.g., BSA, Antibodies) in aqueous buffer.

    The Mechanism: You cannot dissolve C26-NHS in water. You must "chaperone" it using a cyclodextrin or detergent carrier that shields the hydrophobic tail while exposing the reactive NHS head.

    Reagents:

    • Methyl-

      
      -Cyclodextrin (M
      
      
      
      CD) OR 10% Triton X-100 (oxidant-free).
    • Anhydrous Chloroform.

    • Reaction Buffer: PBS pH 7.4 (Amine-free).

    Step-by-Step:

    • Stock Preparation: Dissolve C26-NHS in anhydrous Chloroform at 10 mg/mL.

    • Evaporation: Aliquot the required amount into a glass vial. Evaporate the chloroform under a nitrogen stream to create a thin film on the glass (similar to liposome preparation).

    • Carrier Solubilization:

      • Option 1 (Cyclodextrin): Add 10 mM M

        
        CD in PBS to the dried film. Sonicate in a water bath at 45°C for 5-10 minutes until the film disappears and the solution is clear/slightly hazy.
        
      • Option 2 (Detergent): Add 1% Triton X-100 in PBS to the film. Vortex and sonicate until dissolved.

    • Conjugation: Add this "loaded" carrier solution immediately to your target protein solution.

      • Note: The M

        
        CD/Detergent keeps the C26 soluble, allowing the NHS ester to react with surface lysines on the protein.
        
    Protocol B: The "Dual-Solvent" Method (For Lipid/Surface Targets)

    Use this when modifying amino-lipids (e.g., DOPE) or hydrophobic surfaces.

    The Mechanism: Maintain a single-phase organic system where both the C26-NHS and the target are soluble, using a base to catalyze the reaction.

    Reagents:

    • Solvent Mix: Chloroform:Methanol (2:1 v/v).

    • Base: Triethylamine (TEA).

    Step-by-Step:

    • Dissolution: Dissolve the amine-containing lipid (Target) in Chloroform:Methanol (2:1).

    • Activation: Add 2-3 equivalents of Triethylamine (TEA) to the lipid solution. This deprotonates the amine (

      
      ), making it nucleophilic.
      
    • Reaction: Add C26-NHS (dissolved in Chloroform) dropwise to the mixture.

    • Incubation: Stir at room temperature for 3-6 hours. The solvent keeps the C26 chain happy, while the methanol provides enough polarity for the reaction to proceed.

    • Purification: Evaporate solvents and perform a liquid-liquid extraction (Folch wash) to remove unreacted NHS and TEA.

    Troubleshooting & FAQs

    Q1: I added my DMSO stock to my protein, and it turned milky white immediately. What happened? A: You triggered the "Crash-Out." The C26 chain is too hydrophobic for the DMSO-to-Water transition. The white precipitate is your C26-NHS coming out of solution.

    • Fix: Switch to Protocol A . You must use a carrier (Cyclodextrin) or a detergent micelle to keep the C26 chain soluble in the aqueous phase.

    Q2: Can I heat the solution to improve solubility? A: Use extreme caution.

    • Risk: NHS esters are thermally unstable and hydrolyze (degrade) rapidly in the presence of moisture and heat.

    • Limit: Do not exceed 50°C. If heating is required, ensure the solvent is completely anhydrous (dry). Never heat C26-NHS in an aqueous buffer; it will hydrolyze in minutes.

    Q3: How do I know if the NHS ester is still active? A: Perform a "Hydrolysis Check."[1]

    • Dissolve a small amount in Methanol (with a drop of Chloroform).

    • Add excess NaOH.

    • Measure Absorbance at 260 nm .

    • The NHS leaving group absorbs strongly at 260 nm upon release.[1] If the baseline absorbance is already high before adding NaOH, your reagent has already hydrolyzed (spoiled).

    Visualizing the Workflow

    Figure 1: Solubility Decision Tree

    SolubilityLogic Start Start: C26-NHS Ester Target What is your Target? Start->Target Hydrophobic Hydrophobic Target (Lipids, Surfaces) Target->Hydrophobic Lipid/Surface Hydrophilic Hydrophilic Target (Proteins, DNA) Target->Hydrophilic Protein/Peptide Solvent1 Use Organic Phase (Chloroform : Methanol) Hydrophobic->Solvent1 Solvent2 Aqueous Buffer Required Hydrophilic->Solvent2 Precipitation Direct Addition? PRECIPITATION RISK! Solvent2->Precipitation DMSO Stock Solution Use Carrier System (Cyclodextrin or Detergent) Solvent2->Solution Carrier Protocol

    Caption: Decision matrix for selecting the correct solvent system based on the hydrophobicity of the conjugation target.

    Figure 2: Carrier-Assisted Conjugation Mechanism

    MicelleMechanism Step1 Step 1: Dry Film Formation Step2 Step 2: Carrier Encapsulation (MβCD/Detergent) Step1->Step2 Add Carrier + Sonicate Step3 Step 3: Aqueous Transfer Step2->Step3 Soluble Complex Step4 Step 4: Conjugation (Amine Attack) Step3->Step4 Mix with Protein

    Caption: Workflow for solubilizing C26-NHS in aqueous buffers using carrier molecules to prevent precipitation.

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The authoritative text on NHS ester chemistry and hydrolysis kinetics).

    • Avanti Polar Lipids. (n.d.). Handling and Storage of Lipids. (Technical guidance on handling long-chain fatty acid derivatives and chloroform solubility).

    • Singh, A., et al. (2002). "Solubilization of very long chain fatty acids by cyclodextrins." Journal of Lipid Research.[2] (Establishes the protocol for using Cyclodextrins to solubilize C26 chains).

    • Thermo Fisher Scientific. (2020). NHS Ester Chemistry Guide. (General reactivity and stability data for NHS esters).

    Sources

    How to confirm successful conjugation of N-(Hexacosanoyloxy)succinimide

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Conjugation of N-(Hexacosanoyloxy)succinimide

    Introduction: The Hydrophobic Challenge

    Subject: N-(Hexacosanoyloxy)succinimide (C26-NHS) Molecular Formula: C₃₀H₅₅NO₄ Molecular Weight: ~493.76 Da Target: Primary Amines (-NH₂, Lysine residues, N-terminus)[1]

    Welcome to the technical guide for conjugating C26-NHS. As a Senior Application Scientist, I must emphasize that this is not a standard labeling reaction. You are attaching a Cerotic acid (C26:0) tail—a saturated, extremely hydrophobic fatty acid—to a hydrophilic biomolecule.

    The Paradox: The NHS ester requires an aqueous environment to react with amines, but the C26 tail is insoluble in water. Success depends entirely on managing the solvent boundary and preventing the reagent from precipitating before it can react.

    Module 1: The Pre-Conjugation Checklist

    Before mixing reagents, verify your system against these critical parameters. Failure here is the #1 cause of "zero conjugation" results.

    ParameterRequirementThe "Senior Scientist" Insight
    Solvent (Stock) Anhydrous DMSO or DMFDo not use water/buffer. The reagent will hydrolyze instantly.
    Solvent (Reaction) Buffer + Organic Co-solventYou likely need 10-30% organic solvent (DMSO) in the final reaction to keep the C26 tail soluble.
    Temperature Warm (37°C - 50°C)C26 fatty acids are waxy solids at room temp. You may need heat to keep the reagent dissolved during the reaction.
    Buffer pH pH 8.3 – 8.5Below pH 8.0, amine reactivity is too slow for this hydrolysis-prone reagent.[2][3]
    Buffer Composition Amine-FreeNO Tris, Glycine, or BSA.[4] Use PBS, HEPES, or Borate.[1]

    Module 2: Analytical Verification Protocols

    How do you know it worked? We use a three-tiered approach: Mass Shift (Gold Standard) , Gel Shift (Quick Check) , and Amine Loss (Quantification) .

    Protocol A: MALDI-TOF Mass Spectrometry

    The only way to prove the covalent attachment.

    The Logic: Each successful conjugation adds the mass of the Hexacosanoyl group, minus the leaving NHS group.

    • Reagent MW: ~493.8 Da

    • NHS Leaving Group: ~115.1 Da

    • Net Mass Added: +379.7 Da (per conjugation site)

    Step-by-Step:

    • Desalt the sample thoroughly (ZipTip C4 or C18) to remove salts/detergents.

    • Matrix Selection: Use Sinapinic Acid (SA) for proteins >10 kDa. For peptides, use DHB .

      • Crucial: Lipidated proteins are "sticky." Use a higher concentration of organic solvent (e.g., 50% Acetonitrile/0.1% TFA) in the matrix solution to ensure the conjugate desorbs from the plate.

    • Analysis: Look for a mass shift of +380 Da (or multiples thereof: +760, +1140).

    Protocol B: SDS-PAGE "Gel Shift" Assay

    The quick visual confirmation.

    The Logic: Attaching a C26 lipid dramatically increases the hydrophobicity of the protein. This changes how SDS binds to the protein, often causing it to migrate slower (appearing larger) or smear due to micelle formation.

    Step-by-Step:

    • Prepare a standard SDS-PAGE gel (percentage appropriate for your protein).

    • Sample Prep: Boil samples in SDS loading buffer for 5 minutes.

      • Note: If the protein is heavily lipidated, it may aggregate upon boiling. If you see precipitation, try incubating at 60°C for 20 mins instead.

    • Run & Stain: Coomassie or Silver Stain.

    • Interpretation:

      • Unconjugated: Sharp band at expected MW.

      • Conjugated: A "smear" trailing upward from the main band, or a discrete shift upward.

      • Warning: If the band disappears entirely, the protein may have precipitated in the well. Check the stacking gel.

    Protocol C: TNBS Assay (Quantification)

    Measuring conjugation efficiency by counting remaining amines.

    The Logic: TNBS reacts with free primary amines to form a yellow adduct (Abs 335 nm).[4] As you conjugate the C26 lipid to lysines, the number of free amines decreases.

    Step-by-Step:

    • Dilute conjugated sample and unconjugated control to equal concentrations (e.g., 100 µg/mL).

    • Add 0.01% (w/v) TNBS solution (in pH 8.5 buffer).

    • Incubate at 37°C for 2 hours.

    • Stop reaction with 10% SDS and 1N HCl.

    • Measure Absorbance at 335 nm.[4]

    • Calculation:

      
      
      

    Module 3: Troubleshooting Logic & Workflow

    The following diagrams illustrate the correct workflow and how to diagnose failures.

    Workflow Visualization

    ConjugationWorkflow Start Start: C26-NHS Reagent Solubilization Solubilization (Anhydrous DMSO/DMF) *Warm to 40°C* Start->Solubilization Dissolve Solid Reaction Reaction (Protein in pH 8.5 Buffer) + Organic Co-solvent Solubilization->Reaction Dropwise Addition Purification Purification (Precipitation or SEC) Remove excess lipid Reaction->Purification Incubate 2-4h Analysis Analysis (MS / SDS-PAGE) Purification->Analysis Verify

    Caption: Figure 1. The critical path for hydrophobic conjugation. Note the warming step during solubilization.

    Troubleshooting Decision Tree

    Troubleshooting Issue Problem: No Conjugation Detected CheckPrecip Did the reaction turn cloudy/white? Issue->CheckPrecip PrecipYes Reagent Precipitated CheckPrecip->PrecipYes Yes PrecipNo Reagent Hydrolyzed CheckPrecip->PrecipNo No (Clear) Soln1 Increase DMSO/DMF % in reaction PrecipYes->Soln1 Soln2 Add detergent (e.g., 0.1% DOC) PrecipYes->Soln2 Soln3 Check pH (Must be < 9.0) PrecipNo->Soln3 Soln4 Use fresh Anhydrous DMSO PrecipNo->Soln4

    Caption: Figure 2. Diagnostic logic for failed conjugation. Distinguishing precipitation from hydrolysis is key.

    Module 4: Frequently Asked Questions (FAQs)

    Q1: My protein precipitated immediately after adding the C26-NHS. What happened? A: You likely exceeded the solubility limit of the lipid. C26 is extremely hydrophobic. When it hits the aqueous buffer, it crashes out, often dragging the protein with it.

    • Fix: Add the C26-NHS solution very slowly (dropwise) while vortexing. Increase the organic solvent concentration (DMSO) in the reaction mixture to 20-30%, or add a mild detergent like Sodium Deoxycholate (DOC) to solubilize the lipid tail.

    Q2: I see a smear on the SDS-PAGE gel, but no discrete bands. Is this bad? A: Not necessarily. Lipidation often causes "smearing" because the hydrophobic tails interact with SDS micelles irregularly, and you likely have a heterogeneous mixture (proteins with 1, 2, or 3 lipids attached). This smear is confirmation of conjugation. To get cleaner bands, try using a gradient gel and reducing the sample load.

    Q3: Can I use dialysis to remove the excess unconjugated C26-NHS? A: No. Free C26 fatty acids form large micelles in water that will not pass through standard dialysis membranes.

    • Fix: Use organic precipitation (cold acetone or ethanol) to precipitate the protein (the free lipid stays in the solvent) or use Gel Filtration Chromatography (e.g., Sephadex G-25) with a buffer containing a small amount of detergent.

    Q4: Why is my Mass Spec showing the mass of the protein but no shift? A: This usually indicates hydrolysis . The NHS ester reacted with water instead of your protein.[2]

    • Fix: Ensure your DMSO/DMF stock is anhydrous (freshly opened or stored over molecular sieves). Ensure your reaction buffer pH is not too high (> pH 9.0 accelerates hydrolysis).

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on NHS ester chemistry and protocols).

    • Thermo Fisher Scientific. NHS Ester Reaction Chemistry Guide. (Detailed mechanism and pH dependence).[1]

    • Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183. (Foundational work on NHS ester hydrolysis rates vs. conjugation).

    • Sashidhar, R. B., et al. (1994). "Quantification of protein amino groups by the trinitrobenzenesulfonic acid (TNBS) method." Journal of Immunological Methods, 167(1-2), 121-127.

    Sources

    Side reactions of N-(Hexacosanoyloxy)succinimide and how to minimize them

    Author: BenchChem Technical Support Team. Date: February 2026

    Optimizing Lipidation & Minimizing Side Reactions

    Status: Operational Ticket ID: C26-NHS-SUPPORT-001 Assigned Specialist: Senior Application Scientist, Bioconjugation Division

    Executive Summary: The Reagent

    N-(Hexacosanoyloxy)succinimide is an amine-reactive ester of hexacosanoic acid (Cerotic acid, C26:0). Unlike standard short-chain crosslinkers, this reagent introduces an extremely hydrophobic, waxy C26 lipid tail onto your target molecule (protein, peptide, or surface).

    Primary Application: Biomimetic membrane anchoring and albumin-binding extension for half-life prolongation. The Challenge: The C26 chain creates a "solubility paradox." The reagent is hydrophobic enough to precipitate instantly in aqueous buffers, yet the NHS-ester moiety is sensitive enough to hydrolyze if not handled with strict moisture control.

    Critical Side Reactions & Troubleshooting

    Issue A: Hydrolysis (The "Silent Killer")

    Symptoms: Low conjugation yield despite correct stoichiometry; white precipitate forms over time; pH drops slightly. Mechanism: Water competes with the primary amine (Lysine) for the carbonyl carbon. Instead of forming a stable amide bond, the ester cleaves to release free Hexacosanoic acid and N-hydroxysuccinimide (NHS).

    Technical Insight: Hydrolysis is pH-dependent.[1][2][3] At pH > 8.5, hydroxide ions (

    
    ) accelerate hydrolysis significantly. However, because C26-NHS is insoluble in water, hydrolysis often occurs at the interface of the micelle/aggregate, making it slower but insidious.
    

    Prevention Protocol:

    • Anhydrous Solvents: Always dissolve the reagent in anhydrous DMSO or DMF immediately before use. Do not store stock solutions.

    • pH Tuning: Maintain reaction pH between 7.5 and 8.2 . Above 8.5, hydrolysis dominates. Below 7.0, amine reactivity drops.

    • The "Dropwise" Technique: Do not dump the lipid into the buffer. Add the organic stock dropwise with vigorous vortexing to minimize local high concentrations where water can attack aggregated reagent.

    Issue B: O-Acylation (The "Wrong Target")

    Symptoms: "Over-lipidation" observed by Mass Spec; loss of protein activity if active site contains Serine/Tyrosine; instability of the conjugate (ester bonds are less stable than amide bonds). Mechanism: While NHS esters prefer primary amines (N-acylation), they can react with hydroxyl groups on Serine, Threonine, and Tyrosine (O-acylation), especially at elevated pH.

    Minimization Strategy:

    • pH Control: Keep pH < 8.2. Tyrosine residues deprotonate (become reactive phenoxides) at higher pH (>9.0).

    • Quenching: Stop the reaction with a nucleophile that outcompetes hydroxyls, such as Ethanolamine or Glycine (pH 8.0), after the desired reaction time.

    Issue C: Aggregation (The "Brick Dust" Effect)

    Symptoms: Immediate cloudiness upon addition to buffer; low recovery of conjugate; reagent sticking to tube walls. Mechanism: The C26 chain is a "molecular wax." In aqueous buffer, it drives the reagent to stack into unreactive crystalline aggregates or micelles, burying the reactive NHS headgroup.

    Troubleshooting Table:

    ObservationDiagnosisCorrective Action
    Instant white precipitate Solvent shockIncrease organic co-solvent (DMSO/DMF) to 20-30% v/v.
    No conjugation detected Reagent "buried"Use a detergent (e.g., 0.1% Tween-20 or Triton X-100) to solubilize the lipid.
    Reagent won't dissolve in DMSO Waxy solidWarm the DMSO to 40-50°C before adding the reagent. C26 melts >80°C.

    Visualizing the Reaction Landscape

    The following diagram illustrates the competitive pathways you must manage.

    ReactionPathways Reagent C26-NHS Ester (Hydrophobic) Product Lipidated Protein (Stable Amide) Reagent->Product Primary Pathway pH 7.5-8.2 Waste Free C26 Acid (Precipitate) Reagent->Waste Hydrolysis pH > 8.5 or excess water SideProd O-Acylated Protein (Unstable Ester) Reagent->SideProd Side Reaction pH > 9.0 Target Protein-NH2 (Lysine) Target->Product Water H2O / OH- Water->Waste Hydroxyl Protein-OH (Ser/Tyr) Hydroxyl->SideProd

    Caption: Competitive pathways for C26-NHS. Green represents the desired aminolysis. Red/Yellow represent hydrolysis and off-target acylation.

    Optimized Experimental Protocol

    Objective: Conjugate C26-NHS to a globular protein (e.g., Albumin) while preventing precipitation.

    Materials
    • Reagent: N-(Hexacosanoyloxy)succinimide (stored at -20°C, desiccated).

    • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.

    • Buffer: 100 mM Sodium Phosphate, pH 8.0 (Do NOT use Tris or Glycine buffers).

    • Additives: 10% Tween-20 stock solution (optional).

    Step-by-Step Workflow
    • Preparation of Protein:

      • Dissolve protein in Phosphate Buffer (pH 8.0) at 5–10 mg/mL.

      • Critical: If the protein tolerates it, add Tween-20 to a final concentration of 0.1%. This creates micelles that can "host" the C26 lipid and facilitate transfer to the protein.

    • Reagent Solubilization (The "Hot Start"):

      • Equilibrate the C26-NHS vial to room temperature before opening (prevents condensation).

      • Dissolve C26-NHS in anhydrous DMSO.

      • Note: You may need to warm the DMSO to 45–50°C to fully dissolve the waxy C26 chains. Ensure the solution is crystal clear.

      • Concentration aim: 10–20 mM.

    • Conjugation:

      • While vortexing the protein solution gently, add the C26-NHS/DMSO solution dropwise.

      • Solvent Limit: Keep the final DMSO concentration below 10-15% (v/v) to avoid protein denaturation, unless your protein is known to tolerate higher organics.

      • Molar Ratio: Start with a 5:1 to 10:1 excess of Reagent-to-Protein. The insolubility of C26 means effective concentration is lower than calculated.

    • Incubation:

      • Incubate at 37°C for 2–4 hours.

      • Why Heat? Unlike standard NHS reactions (done at 4°C or RT), C26 chains may crystallize at 4°C. 37°C keeps the lipid fluid and reactive.

    • Quenching & Purification:

      • Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

      • Purification: Use a Desalting Column (e.g., Sephadex G-25) or Dialysis.

      • Warning: Free C26 fatty acid aggregates are large. They may co-elute with protein in Size Exclusion Chromatography. Anion Exchange Chromatography is often superior here, as the free fatty acid will have a different charge profile than the conjugate.

    Decision Tree for Troubleshooting

    Troubleshooting Start Start: Reaction Mixture Cloudy? Cloudy Yes: Precipitation Occurred Start->Cloudy Immediate Clear No: Solution Clear Start->Clear Heat Step 1: Increase Temp to 37°C Cloudy->Heat CheckYield Check Yield (MS or SDS-PAGE) Clear->CheckYield Detergent Step 2: Add 0.1% Tween/Triton Heat->Detergent Still Cloudy Solvent Step 3: Increase DMSO % Detergent->Solvent Still Cloudy LowYield Low Yield CheckYield->LowYield HighYield Success CheckYield->HighYield HydrolysisCheck Check Reagent Quality (Did it hydrolyze in storage?) LowYield->HydrolysisCheck pHCheck Check pH (Is it < 7.0?) HydrolysisCheck->pHCheck Reagent OK

    Caption: Logic flow for addressing solubility and yield issues during C26-NHS conjugation.

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS chemistry and hydrolysis rates).

    • Lomant, A. J., & Fairbanks, G. (1976). Chemical probes of extended biological structures: synthesis and properties of the cleavable cross-linking reagent dithiobis(succinimidyl propionate). Journal of Molecular Biology, 104(1), 243-261. (Foundational work on NHS specificity).

    • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167-183. (Details on solvent effects and pH optimization).

    • Havelund, S., et al. (2004). The mechanism of protraction of insulin detemir, a long-acting acylated analog of human insulin. Pharmaceutical Research, 21(8), 1498-1504. (Context for fatty acid acylation of proteins).

    Sources

    Improving the stability of N-(Hexacosanoyloxy)succinimide stock solutions

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Stability-Solubility Paradox

    N-(Hexacosanoyloxy)succinimide (C26-NHS) presents a unique challenge in bioconjugation chemistry. It combines a very long-chain fatty acid tail (C26:0, Cerotic acid) with a hydrolytically unstable N-hydroxysuccinimide (NHS) ester head group .

    • The Tail (C26): Highly hydrophobic, requiring non-polar organic solvents (e.g., Chloroform, DCM) or elevated temperatures to dissolve.

    • The Head (NHS): Highly susceptible to hydrolysis by water, which is accelerated by heat and bases.

    The Conflict: The conditions required to dissolve the lipid tail (heat, extended sonication) often degrade the reactive head group. Conversely, the standard solvents for NHS esters (DMSO, DMF) may fail to fully solubilize the C26 tail at high concentrations without heating, leading to "silent precipitation" where the reagent appears dissolved but is actually a micro-suspension that fails to react.

    This guide provides a self-validating workflow to decouple solubility from stability, ensuring your stock solutions remain active and consistent.

    Part 1: Troubleshooting Guide (Q&A)

    Q1: My stock solution in DMSO has a cloudy appearance or precipitates upon standing. Is it still good?

    Status: Likely Compromised.

    • Diagnosis: This is the "Solubility Trap." While DMSO is standard for short-chain NHS esters, the C26 tail is too hydrophobic for pure DMSO at high concentrations (>5 mg/mL) or low temperatures. The cloudiness is likely precipitated lipid, meaning the effective concentration of reactive reagent is unknown.

    • The Fix: Do not store C26-NHS in DMSO. DMSO is hygroscopic (absorbs water from air), which will hydrolyze the dissolved portion while the precipitate remains unreactive.

    • Correct Protocol: Switch to the "Dry Film Aliquot" method (see Part 3). Store the reagent as a dry film and only add warm anhydrous DMSO seconds before use.

    Q2: I used Chloroform to make my stock, but the conjugation efficiency dropped significantly after one week.

    Status: Chemical Degradation.

    • Diagnosis: You likely used standard laboratory-grade Chloroform. Most commercial Chloroform is stabilized with 0.75% Ethanol to prevent phosgene formation.

      • Mechanism:[][2] The ethanol hydroxyl group (-OH) slowly attacks the NHS ester, forming the ethyl ester of hexacosanoic acid (transesterification). This kills the reactivity.

    • The Fix: Use Amylene-stabilized Chloroform or Anhydrous Dichloromethane (DCM) for making stock solutions. These do not contain nucleophilic alcohols.

    Q3: How can I tell if my stock is dead without wasting my precious protein sample?

    Status: Validation Required.

    • Diagnosis: Visual inspection is insufficient. Hydrolyzed NHS ester (Hexacosanoic acid + free NHS) often looks identical to the intact ester in solution.

    • The Fix: Perform the "Benzylamine Spot Test" (see Part 3). It is a 15-minute TLC check that confirms if the ester is still reactive.

    Part 2: Quantitative Data & Solvent Compatibility

    Table 1: Solvent Compatibility Matrix for C26-NHS
    SolventSolubility (C26 Tail)Stability (NHS Head)Verdict
    Chloroform (EtOH stabilized) HighPoor (Alcoholysis)DO NOT USE
    Chloroform (Amylene stabilized) HighHigh (if anhydrous)Best for Stock Prep
    Dichloromethane (DCM) HighHigh (if anhydrous)Alternative for Stock
    DMSO (Anhydrous) Low/ModerateModerate (Hygroscopic)⚠️ Use only for Reconstitution
    DMF (Anhydrous) Low/ModerateModerate (Hygroscopic)⚠️ Use only for Reconstitution
    Ethanol / Methanol LowZero (Rapid Alcoholysis)NEVER USE
    Table 2: Estimated Half-Life of NHS Esters (General Class)

    Note: Hydrolysis rates accelerate 10-fold for every pH unit increase above 8.0.

    ConditionpHTemperatureHalf-Life (
    
    
    )
    Aqueous Buffer 7.00°C4–5 hours
    Aqueous Buffer 7.525°C~1 hour
    Aqueous Buffer 8.525°C< 10 mins
    Dry Organic Solvent N/A-20°C> 6 months

    Part 3: The "Golden" Protocol: Aliquot-Dry-Store-Reconstitute

    This workflow decouples the storage solvent (Chloroform/DCM) from the reaction solvent (DMSO), ensuring maximum stability and solubility.

    Phase A: Preparation of Stable Master Stock
    • Weighing: Weigh N-(Hexacosanoyloxy)succinimide in a glass vial.

    • Solvation: Dissolve in Amylene-stabilized Chloroform or Anhydrous DCM to a concentration of 10 mg/mL .

      • Why: These solvents dissolve the C26 tail instantly without heat and contain no alcohols to degrade the NHS ester.

    • Aliquot: Dispense the exact amount needed for a single experiment (e.g., 50 µg or 100 µg) into small glass vials or high-quality polypropylene tubes.

    • Drying: Evaporate the solvent completely using a gentle stream of dry Nitrogen or Argon gas .

      • Result: You will form a thin, invisible film of reagent at the bottom of the tube.

    • Storage: Cap tightly under inert gas. Store at -20°C in a container with desiccant.

      • Shelf Life: >1 year in this state.

    Phase B: Reconstitution (Day of Experiment)
    • Equilibrate: Remove one aliquot from the freezer and let it warm to room temperature (15 mins) before opening.

      • Why: Prevents water condensation from the air onto the cold reagent.

    • Solubilize: Add Anhydrous DMSO (or DMF) to the vial.

      • Volume: Keep the volume low (e.g., 10–50 µL) to create a concentrated "working solution."

      • Heat: If the solution is cloudy, briefly warm the vial to 37°C–45°C for 1–2 minutes.

      • Note: Since the reagent is in anhydrous DMSO, this brief heat will not cause hydrolysis.

    • React: Immediately add this warm DMSO solution to your aqueous protein/buffer mixture. Mix instantly.

    Phase C: Validation (The Benzylamine Spot Test)

    Use this if you suspect your stock is dead.

    • Mix: Take 5 µL of your C26-NHS working solution. Add 5 µL of Benzylamine (diluted 1:100 in DMSO).

    • Incubate: Wait 5 minutes at room temperature.

    • Check: Spot on a TLC plate (Silica). Run in 90:10 Chloroform:Methanol .

      • Result A (Active): You see a new spot (the Amide product) and the disappearance of the NHS ester spot.

      • Result B (Dead): You see only the spot corresponding to Hexacosanoic acid (lower Rf) or no change.

    Part 4: Visual Workflow (Graphviz)

    The following diagram illustrates the critical decision points in the handling workflow to prevent degradation.

    C26_NHS_Workflow Start Solid N-(Hexacosanoyloxy)succinimide SolventChoice Select Solvent for Stock Start->SolventChoice WrongSolvent Ethanol-Stabilized Chloroform or Standard DMSO SolventChoice->WrongSolvent Common Mistake RightSolvent Amylene-Stabilized Chloroform or Anhydrous DCM SolventChoice->RightSolvent Correct Path Degradation FAIL: Alcoholysis or Silent Precipitation WrongSolvent->Degradation AliquotStep Aliquot into Single-Use Vials RightSolvent->AliquotStep DryStep Evaporate to Dry Film (N2/Ar) AliquotStep->DryStep StoreStep Store at -20°C (Desiccated) DryStep->StoreStep UseDay Day of Experiment: Warm to Room Temp StoreStep->UseDay Reconstitute Add Warm Anhydrous DMSO (37°C, <5 mins) UseDay->Reconstitute Reaction Add to Aqueous Buffer (Immediate Reaction) Reconstitute->Reaction

    Caption: Workflow for decoupling solubility (Chloroform/DCM) from biological compatibility (DMSO), ensuring the reagent is only exposed to hygroscopic solvents immediately before use.

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 3: Zero-Length Crosslinkers).

    • Lumiprobe Corporation. (n.d.). NHS Ester Labeling of Biomolecules: Technical Protocol. Retrieved from

    • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry: Hydrolysis Kinetics. Retrieved from

    • Cayman Chemical. (2024). Hexacosanoic Acid Product Information & Solubility Data. Retrieved from

    • BenchChem. (2025).[3] An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions. Retrieved from

    Sources

    Technical Support Center: N-(Hexacosanoyloxy)succinimide Labeling & Purification

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Purification strategies for N-(Hexacosanoyloxy)succinimide (C26-NHS) labeled proteins. Audience: Researchers, Senior Scientists, and Process Development Engineers. Role: Senior Application Scientist.

    Introduction: The Hydrophobicity Paradox

    Welcome to the technical support guide for N-(Hexacosanoyloxy)succinimide (C26-NHS) . This reagent is a specialized tool used to attach a 26-carbon saturated fatty acid (Cerotic acid) to primary amines (Lysine residues or N-termini) on proteins.

    The Core Challenge: You are attempting to conjugate a "wax" (C26 fatty acid) to a water-soluble biopolymer. The hydrophobicity of the C26 chain is extreme. Upon conjugation, your protein effectively becomes a synthetic lipoprotein. The standard purification rules for soluble proteins (e.g., standard PBS dialysis or Sephadex G-25 desalting) will fail because:

    • The labeled protein may aggregate or precipitate in aqueous buffers.

    • Unreacted C26-NHS and hydrolyzed free fatty acid (Hexacosanoic acid) form stable micelles that co-elute with the protein in standard Size Exclusion Chromatography (SEC).

    This guide provides the specific, detergent-assisted workflows required to solve these solubility clashes.

    Pre-Purification: Optimizing the Labeling Reaction

    Troubleshooting purification begins at the reaction stage. If the C26-NHS precipitates upon addition to the protein, purification is impossible.

    Protocol: The Co-Solvent/Detergent Labeling System

    Use this method to maintain solubility during the reaction.

    • Stock Preparation: Dissolve C26-NHS in hot anhydrous THF (Tetrahydrofuran) or Chloroform at 10-20 mg/mL.

      • Note: DMSO is often insufficient for C26 chains at room temperature.

    • Protein Buffer: Prepare protein (1–5 mg/mL) in PBS (pH 7.4) containing 0.1% to 0.5% Sodium Deoxycholate (DOC) or 0.1% Dodecyl Maltoside (DDM) .

      • Why: The detergent creates mixed micelles that accept the C26 lipid, preventing immediate precipitation when the organic solvent hits the water.

    • Addition: Add the C26-NHS stock dropwise to the stirring protein solution. Ensure the final organic solvent concentration does not exceed 10-15% (v/v).

    • Incubation: React for 2–4 hours at 37°C (higher temperature keeps the lipid fluid) or overnight at RT with vigorous stirring.

    Purification Methodologies

    Choose your strategy based on your protein's stability and the downstream application.

    Strategy A: Detergent-Assisted Size Exclusion Chromatography (DA-SEC)

    Best for: Fragile proteins, structural biology, and functional assays.

    Standard SEC fails because free fatty acid micelles (~20–30 kDa apparent size) often overlap with proteins. We must shift the elution profile using specific detergents.

    The Protocol:

    • Column Selection: Superdex 200 Increase (or equivalent) is preferred over G-25/G-50 to ensure resolution between the protein-micelle complex and free lipid micelles.

    • Running Buffer: PBS pH 7.4 + 0.05% DDM (n-Dodecyl-β-D-maltoside) .

      • Critical: The buffer must contain detergent above its Critical Micelle Concentration (CMC). DDM (CMC ~0.17 mM) is ideal because it is non-denaturing and forms discrete micelles.

    • Sample Loading: Centrifuge the reaction mixture (10,000 x g, 5 min) to remove gross aggregates. Load supernatant.

    • Elution:

      • Peak 1 (Void/Early): Aggregated Labeled Protein (Discard).

      • Peak 2 (Target): Monomeric Labeled Protein (encapsulated in DDM micelle).

      • Peak 3 (Late): Free Hexacosanoic Acid / Hydrolyzed NHS (in DDM micelles).

    Strategy B: Solvent Precipitation (Delipidation)

    Best for: Robust proteins, peptides, or mass spectrometry analysis.

    If your protein can withstand reversible denaturation, this is the most effective way to strip all non-covalently bound lipids.

    The Protocol:

    • Cooling: Chill the reaction mixture to 4°C.

    • Precipitation: Add 4–9 volumes of ice-cold Ethanol or Acetone .

    • Incubation: Incubate at -20°C for 60 minutes.

      • Mechanism:[1][2][3][4] The protein precipitates; the hydrophobic C26 fatty acids and unreacted NHS esters remain soluble in the organic phase.

    • Separation: Centrifuge at 15,000 x g for 15 min at 4°C.

    • Wash: Decant supernatant. Resuspend pellet in cold ethanol, sonicate briefly, and re-centrifuge.

    • Re-solubilization: Air dry the pellet briefly (do not over-dry) and resolubilize in a buffer containing 6M Guanidine HCl or 8M Urea (if unfolding is acceptable) or a buffer with 1% SDS for SDS-PAGE.

    Visualization: Decision & Workflow Logic

    Figure 1: Purification Strategy Decision Tree

    PurificationStrategy Start Start: C26-NHS Labeling Reaction CheckStability Is the Protein Robust? (Can it tolerate Acetone/Ethanol?) Start->CheckStability RobustYes YES: Robust CheckStability->RobustYes High Stability RobustNo NO: Fragile / Native State Required CheckStability->RobustNo Low Stability MethodSolvent Method: Solvent Precipitation (Cold Acetone/Ethanol) RobustYes->MethodSolvent MethodSEC Method: Detergent-Assisted SEC (PBS + 0.05% DDM) RobustNo->MethodSEC Outcome1 Pellet: Labeled Protein Supernatant: Free C26 Lipid MethodSolvent->Outcome1 Outcome2 Peak 1: Labeled Protein-Micelle Peak 2: Free Lipid-Micelle MethodSEC->Outcome2

    Caption: Decision matrix for selecting the appropriate purification method based on protein stability.

    Troubleshooting Guide (Q&A)

    Q1: My protein precipitated immediately upon adding the C26-NHS stock. Can I save it?

    • Cause: Localized high concentration of hydrophobic solvent or lipid.

    • Solution: You likely exceeded the solubility limit of the aqueous buffer.

      • Add SDS (to 1% final) or Guanidine (to 4M) to redissolve the aggregate.

      • For future attempts, lower the initial protein concentration (<1 mg/mL) and increase the detergent concentration (e.g., 0.5% DOC) in the reaction buffer before adding the C26-NHS.

    Q2: I used a PD-10 (G-25) desalting column, but the "free dye" (lipid) peak co-eluted with my protein.

    • Cause: Micelle formation. Free hexacosanoic acid forms micelles that are 20–50 kDa in size, which is too large to enter the pores of G-25 resin. They are excluded alongside your protein.

    • Solution: Switch to Detergent-Assisted SEC using a high-resolution resin (Superdex 200 or Sephacryl S-200). You need a resin that can separate a 50 kDa species (lipid micelle) from your protein (Protein + Lipid).

    Q3: How do I measure the Degree of Labeling (DOL)? UV absorbance isn't working.

    • Cause: Hexacosanoic acid does not have a distinct chromophore like a fluorophore. The NHS group absorbs at 260nm, but it is lost upon reaction.[5]

    • Solution:

      • MALDI-TOF MS: This is the gold standard. Look for mass shifts of +394 Da (Hexacosanoyl group) per label.

      • TNBS Assay: Measure free amines before and after labeling. The reduction in free amines correlates to the number of attached lipids.

    Q4: Can I use dialysis to remove the unreacted C26-NHS?

    • Cause: No. The Critical Micelle Concentration (CMC) of C26 fatty acids is effectively zero. The free lipids will not diffuse through the membrane; they will stay inside the bag as micelles.

    • Solution: Use "Sink Dialysis" . Add 1% BSA (Bovine Serum Albumin) or charcoal to the dialysate (the outer buffer). The BSA binds fatty acids avidly, pulling them through the membrane (equilibrium shift). Note: This is slow and less efficient than chromatography.

    Comparison of Purification Methods

    FeatureDetergent-Assisted SECSolvent PrecipitationHydrophobic Interaction (HIC)
    Principle Size separation of micellesSolubility differenceHydrophobic binding
    Protein State Native / FoldedDenatured (mostly)Native
    Free Lipid Removal HighVery HighModerate
    Yield Moderate (losses to filter)HighLow (irreversible binding)
    Recommended For Enzymes, AntibodiesPeptides, robust proteinsAnalytical QC

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 11: Modification with Lipids and other Hydrophobes).

    • Dempsey, D. R., et al. (2020).[6] Selective protein N-terminal labeling with N-hydroxysuccinimide esters.[1][5][6] Methods in Enzymology, 639, 247-269.

    • BroadPharm. (n.d.). Arachidic Acid N-Hydroxysuccinimide Ester (C20 analog) Product Data & Solubility Guide.

    • Masuda, T., et al. (2011). Phase transfer surfactant-aided trypsin digestion for membrane proteome analysis. Journal of Proteome Research, 7(2), 731-740. (Describes detergent removal via phase transfer).

    • Garidel, P., et al. (2021). Detergent-free Lipodisq Nanoparticles Facilitate High-Resolution Mass Spectrometry of Folded Integral Membrane Proteins. Nano Letters. (Context on lipid-protein separation).

    Sources

    Dealing with aggregation after N-(Hexacosanoyloxy)succinimide modification

    [1]

    Core Troubleshooting & FAQs

    Q1: The reaction mixture turns cloudy immediately upon adding the N-(Hexacosanoyloxy)succinimide. Is my protein denatured?

    Diagnosis: Likely not denaturation, but reagent precipitation or micelle formation .[1] Mechanism: Hexacosanoic acid (C26) has a melting point of ~88°C and extremely low aqueous solubility.[1] When a stock solution (in DMSO or THF) hits the aqueous buffer, the hydrophobic effect drives the lipid tails together faster than they can react with the protein. Corrective Action:

    • Solvent Switch: Ensure your reagent is dissolved in THF (Tetrahydrofuran) or warm DMSO .[1] C26 is more soluble in THF than DMSO.[1]

    • Dropwise Addition: Add the reagent while vortexing or stirring rapidly.

    • Co-solvent: Increase the organic content of your reaction buffer (e.g., 10–20% DMSO or acetonitrile) if your protein tolerates it.

    • Detergent Spiking: Add a non-ionic detergent (e.g., 0.1% Tween-20 or 0.5% OG (Octyl Glucoside) ) to the reaction buffer before adding the lipid. This acts as a "landing pad" for the hydrophobic tail.

    Q2: I see heavy precipitation after the reaction is finished. How do I recover my product?

    Diagnosis: The product (Lipidated Protein) has reached its solubility limit due to the C26 tail. Protocol:

    • Centrifuge the precipitate (10,000 x g, 10 min).

    • Test Supernatant: Check if the precipitate is free lipid or product.

    • Solubilization Strategy: Attempt to redissolve the pellet in a buffer containing 6M Guanidine-HCl or 8M Urea (if refolding is possible) or a buffer with 1% DDM (n-Dodecyl-β-D-maltoside) .[1]

    • Prevention: Reduce the molar equivalents of NHS-ester. For C26, multi-lipidation (2+ lipids per protein) guarantees precipitation.[1] Aim for mono-lipidation by using a 0.8:1 to 1.2:1 (Lipid:Protein) ratio.[1]

    Q3: How do I purify the mono-lipidated species without clogging my column?

    Insight: Standard Size Exclusion Chromatography (SEC) often fails because the lipid interacts with the resin matrix. Recommended Method: Anion Exchange Chromatography (AEX) with organic modifiers.[1]

    • Buffer A: 20 mM Tris, pH 8.0, 10% Isopropanol (or 20% Acetonitrile).

    • Buffer B: Buffer A + 1 M NaCl.[1]

    • Why? The organic solvent keeps the C26 tail solvated while the charge difference (loss of lysine positive charge) allows separation.

    • Alternative: Hydrophobic Interaction Chromatography (HIC) is risky for C26 as elution may require harsh conditions.[1] If used, use a weak resin (e.g., Butyl Sepharose) and elute with a chaotrope or detergent.[1]

    Q4: The protein aggregates during storage at 4°C. What formulation prevents this?

    Solution: You must shield the C26 tail.

    • Cyclodextrins: Add 5–10 equivalents of Beta-Cyclodextrin or Methyl-beta-cyclodextrin. These form inclusion complexes with the fatty acid tail, masking its hydrophobicity without breaking the covalent bond.

    • Albumin: If the goal is albumin binding, store the protein in the presence of HSA (Human Serum Albumin) if downstream applications allow.

    Step-by-Step Protocol: High-Solubility Conjugation

    This protocol is designed to minimize transient aggregation during the critical modification step.[2]

    Materials
    • Protein: 1–5 mg/mL in Modification Buffer (PBS pH 7.4 or 50 mM Borate pH 8.5). Avoid amines (Tris/Glycine). [1]

    • Reagent: N-(Hexacosanoyloxy)succinimide (C26-NHS).[1]

    • Solvent: Anhydrous THF (preferred) or DMSO.[1]

    • Solubilizer: 10% w/v Beta-Cyclodextrin (sulfobutyl ether-beta-cyclodextrin is superior for solubility).[1]

    Workflow
    • Preparation:

      • Dissolve C26-NHS in THF to 10 mM.[1][3] Note: You may need to warm this to 40–50°C to ensure complete dissolution.

      • Add Beta-Cyclodextrin to the protein solution to a final concentration of 1% (w/v).

    • Conjugation:

      • While stirring the protein solution, add the C26-NHS slowly (dropwise).

      • Stoichiometry: Target 1.0–1.5 molar equivalents relative to the protein.

      • Incubation: Incubate at Room Temperature (25°C) for 2–4 hours. Do not refrigerate during reaction (precipitates lipid).[1]

    • Quenching:

      • Add Glycine or Tris (pH 8.[1]0) to a final concentration of 50 mM to quench unreacted NHS ester.

    • Clarification:

      • Centrifuge at 10,000 x g for 5 min to remove any free lipid aggregates.

    • Purification (AEX Method):

      • Load supernatant onto a Q-Sepharose (or similar) column equilibrated with 20 mM Tris, pH 8.0, 0.1% DDM .

      • Elute with a NaCl gradient.[1][4] The lipidated species usually elutes earlier than native if the pI shift is dominant, or later if hydrophobic interaction with the resin dominates (resin dependent).

    Visualizing the Aggregation Mechanism

    The following diagram illustrates the kinetic competition between successful conjugation and aggregation pathways.

    AggregationPathwayscluster_preventionPrevention StrategiesReagentC26-NHS Ester(Hydrophobic)MixReaction MixtureReagent->Mix Add to AqueousProteinTarget Protein(Hydrophilic)Protein->MixMicelleMicelle Formation(Reagent Sequestration)Mix->Micelle Fast Hydrophobic CollapseConjugateMono-Lipidated ProteinMix->Conjugate Controlled Reaction(Optimum pH/Solvent)PrecipPrecipitation(Loss of Yield)Micelle->Precip Over timeMultiMulti-Lipidated Protein(Insoluble Aggregate)Conjugate->Multi Excess ReagentMulti->Precip HydrophobicStackingCycloAdd CyclodextrinCyclo->Mix Stabilizes C26SolventUse THF/Organic Co-solventSolvent->Micelle Inhibits

    Caption: Kinetic competition between productive conjugation and hydrophobic collapse.[1] Controlling solvent conditions shifts the equilibrium away from micelle formation.

    Troubleshooting Data & Compatibility

    Solvent & Buffer Compatibility Matrix
    ParameterRecommendedCautionAvoid
    Reagent Solvent THF (Best solubility), DMSO (Warm)DMF (Hydrolysis risk)Ethanol, Methanol (Reacts with NHS)
    Reaction Buffer pH pH 7.5 – 8.5 (Optimal for Lysine)pH > 9.0 (Rapid hydrolysis)pH < 7.0 (Slow reaction)
    Detergents DDM, Octyl Glucoside (Non-ionic)Tween-20 (Hard to remove)SDS (Denaturing)
    Additives Beta-Cyclodextrin , Urea (2-4M)Glycerol (Viscosity)Primary Amines (Glycine, Tris)
    Purification Selection Guide
    MethodSuitability for C26-ProteinNotes
    Size Exclusion (SEC) LowAggregates often elute in void volume; poor resolution of mono- vs multi-lipidated.[1]
    Ion Exchange (IEX) High Use Anion Exchange (AEX).[1] The loss of positive charge (Lysine -> Amide) shifts elution.[1] Requires organic modifier (10-20% ACN) or detergent.
    Hydrophobic Interaction (HIC) MediumC26 binds very strongly.[1] Elution may require 0% salt + high detergent.[1] Risk of irreversible binding.[1]
    Reversed Phase (RPC) MediumGood for peptides/small proteins.[1][4] Large proteins may denature in the high organic solvent required to elute C26.

    References

    • G-Biosciences. (2019).[1][5] Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]

    • PipeBio. (2024).[1] Protein Aggregation: Challenges and Approaches for Mitigation. [Link]

    • Cytiva. (2023).[1] Hydrophobic Interaction Chromatography (HIC) Principles and Methods. [Link][1]

    Optimizing pH for N-(Hexacosanoyloxy)succinimide reactions with primary amines

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    N-(Hexacosanoyloxy)succinimide is the N-hydroxysuccinimide (NHS) ester of hexacosanoic acid (C26:0, Cerotic acid). Unlike standard hydrophilic crosslinkers, this reagent combines a reactive NHS ester with an extremely hydrophobic 26-carbon saturated fatty acid tail.

    Successful conjugation to primary amines depends on a critical balance: maintaining the nucleophilicity of the amine (pH dependent) while preventing the rapid precipitation of the hydrophobic C26 chain in aqueous media. This guide addresses the unique solubility challenges and kinetic competition (aminolysis vs. hydrolysis) inherent to this long-chain lipid reagent.

    Part 1: The pH Balancing Act (Theory & Kinetics)

    Q: Why is pH strict for this reaction? Can I just use neutral water?

    A: You cannot use neutral water (pH 7.0) effectively for two reasons: Amine Nucleophilicity and Reaction Kinetics .

    • Amine Activation: The reaction requires the primary amine on your target molecule (e.g., Lysine

      
      -amino group) to be in its unprotonated, nucleophilic form (
      
      
      
      ). At neutral pH (7.0), most primary amines are protonated (
      
      
      ) and chemically inert toward NHS esters. You need a pH near or slightly below the amine's pKa to ensure a sufficient population of reactive amines.
    • The Hydrolysis Trap: Water itself acts as a nucleophile. As pH rises, the concentration of hydroxide ions (

      
      ) increases, accelerating the hydrolysis of the NHS ester into non-reactive hexacosanoic acid.
      

    The "Goldilocks" Zone: For N-(Hexacosanoyloxy)succinimide, the optimal window is pH 8.0 – 8.5 .

    • < pH 7.5: Reaction is too slow; amine is protonated.

    • > pH 9.0: Hydrolysis degrades the reagent before it can react, especially given the slow diffusion caused by the bulky C26 tail.

    Q: How does the C26 chain affect the reaction kinetics compared to standard NHS esters?

    A: The C26 chain introduces a solubility-limited kinetic bottleneck . Standard NHS esters react in minutes. N-(Hexacosanoyloxy)succinimide, being a "lipid-like" reagent, will form micelles or precipitate immediately upon contact with aqueous buffer. This reduces the effective concentration of the reagent available for the amine, making the reaction slower and more susceptible to competing hydrolysis.

    Mechanism Visualization

    The following diagram illustrates the competition between the desired conjugation (Aminolysis) and the waste pathway (Hydrolysis), modulated by pH.[1][2][3][4]

    NHS_Mechanism cluster_inputs Reactants cluster_outputs Outcomes NHS N-(Hexacosanoyloxy) succinimide (C26) Conjugate Amide Bond (Stable Conjugate) NHS->Conjugate Aminolysis (Dominates at pH 8.0-8.5) Waste Hexacosanoic Acid (Precipitate/Waste) NHS->Waste Hydrolysis (Dominates at pH > 9.0) Leaving NHS Group (Byproduct) NHS->Leaving Released in Both Paths Amine_Prot Protonated Amine (NH3+) [Inactive] Amine_Nu Free Amine (NH2) [Nucleophile] Amine_Prot->Amine_Nu Deprotonation (Requires pH > 7.5) Water Water / OH- (Hydrolysis Agent)

    Caption: Kinetic competition between aminolysis (desired) and hydrolysis (waste).[1][4] pH regulates the availability of the free amine nucleophile.[3]

    Part 2: Solubility & Solvent Systems (The C26 Factor)

    Q: My reagent precipitates immediately when added to the buffer. What is wrong?

    A: This is the most common failure mode for C26 NHS esters. The hexacosanoyl tail is extremely hydrophobic. You cannot dissolve this reagent directly in aqueous buffer.

    The Solution: The Dual-Solvent System You must use a water-miscible organic co-solvent to "carry" the lipid into the aqueous phase.

    • Primary Solvent (Stock): Dissolve the reagent in anhydrous DMSO or DMF at a high concentration (e.g., 10-20 mM).

      • Note: DMF is often superior for very long alkyl chains but ensure it is amine-free (high grade).

    • Co-Solvent Ratio: The final reaction mixture should contain 10% to 30% organic solvent (v/v) depending on the tolerance of your target protein.

      • Warning: Low organic % (<5%) will likely cause the C26 reagent to crash out before reacting.

    Q: Which buffers are safe to use?

    A: You must use non-amine buffers. Any buffer containing primary amines will react with the NHS ester, consuming it completely.

    Buffer SystemSuitabilityNotes
    PBS (Phosphate Buffered Saline) Excellent Standard choice. Adjust pH to 8.0–8.3.
    Bicarbonate / Carbonate Good Strong buffering at pH 8.5. Good for robust proteins.
    HEPES / MOPS Good Good alternative if phosphate is problematic.
    Tris (Tris-hydroxymethyl-aminomethane) FORBIDDEN Contains primary amines.[4][5] Will kill the reaction.
    Glycine FORBIDDEN Used to quench the reaction, not run it.[4][5]

    Part 3: Optimized Protocol

    This protocol is designed to maximize solubility of the C26 tail while maintaining reactive pH.

    Materials:

    • N-(Hexacosanoyloxy)succinimide (stored desiccated at -20°C).[5]

    • Anhydrous DMSO or DMF (high purity).

    • Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.3 (Amine-free).

    • Target Protein/Amine in solution.[1][4][6][5][7][8][9]

    Step-by-Step Workflow:

    • Prepare the Target:

      • Dissolve your protein/amine in the Reaction Buffer.

      • Adjust protein concentration to 1–5 mg/mL . Higher concentrations improve conjugation efficiency by increasing the collision rate.

    • Prepare the Reagent (Last Minute):

      • Weigh the N-(Hexacosanoyloxy)succinimide.

      • Dissolve in anhydrous DMSO/DMF to create a 10 mM Stock Solution .

      • Critical: Do this immediately before use.[5] NHS esters degrade in solution.[1][3][4][5]

    • The Mixing Step (Critical):

      • While vortexing the protein solution gently, add the NHS-lipid stock dropwise.

      • Target Molar Excess: Start with 10x to 20x molar excess of reagent over protein.[3] The hydrophobic loss (precipitation) usually requires a higher excess than standard reagents.

      • Final Solvent Concentration: Ensure DMSO/DMF is ~10-20% of the total volume.

    • Incubation:

      • Incubate for 2 hours at Room Temperature or Overnight at 4°C .

      • Tip: Constant gentle agitation (rocker/shaker) is vital to keep the hydrophobic reagent dispersed.

    • Quenching:

      • Add 1M Tris (pH 8.0) or 1M Glycine to a final concentration of 50 mM to stop the reaction.

    • Purification:

      • Remove excess free fatty acid/NHS using a desalting column (e.g., Sephadex G-25) or dialysis .

      • Note: The free C26 acid is very sticky. Ensure your purification method can handle lipid aggregates (e.g., use a detergent-compatible column if applicable).

    Part 4: Troubleshooting Guide

    Decision Tree for Common Issues

    Troubleshooting Start Issue: Low Conjugation Yield Precipitation Did the reaction turn cloudy immediately? Start->Precipitation BufferCheck Did you use Tris or Glycine as the reaction buffer? Precipitation->BufferCheck No SolventIssue Solubility Failure: Increase DMSO/DMF % or reduce reagent concentration. Precipitation->SolventIssue Yes pHCheck Check pH BufferCheck->pHCheck No BufferFail Competitor Failure: Switch to PBS or Bicarbonate. BufferCheck->BufferFail Yes pHLow pH < 7.5: Amine protonated. Raise pH to 8.3. pHCheck->pHLow Low pHHigh pH > 9.0: Hydrolysis too fast. Lower pH to 8.3. pHCheck->pHHigh High

    Caption: Diagnostic flow for resolving low yield issues in C26-NHS conjugation.

    FAQ: Specific Scenarios

    Q: Can I use a detergent to help solubility? A: Yes. Non-ionic detergents like Triton X-100 or Tween-20 (0.1% - 0.5%) can help solubilize the C26 chain without interfering with the NHS chemistry. Avoid detergents with primary amines or strong nucleophiles.

    Q: My protein precipitates after adding the reagent. A: This is likely "over-labeling" or the "hydrophobic effect." Attaching too many C26 lipid tails to a protein turns the protein hydrophobic, causing it to crash out.

    • Fix: Reduce the molar excess of the reagent (try 5x instead of 20x).

    Q: How do I store the NHS ester powder? A: Strictly at -20°C , under desiccant. Moisture is the enemy. Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the powder [1].

    References

    Sources

    How to remove unreacted N-(Hexacosanoyloxy)succinimide from a sample

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Removal of Unreacted N-(Hexacosanoyloxy)succinimide

    Document ID: TS-LIPID-026 Last Updated: 2025-05-15 Department: Bio-Organic Chemistry & Conjugation Support[1]

    Executive Summary

    N-(Hexacosanoyloxy)succinimide is an activated fatty acid ester comprising a 26-carbon saturated chain (C26:0, Cerotic acid) linked to an N-hydroxysuccinimide (NHS) leaving group.[1]

    The Core Challenge: Unlike standard NHS esters (e.g., PEG-NHS), this molecule behaves physically like a wax .[1] Its extreme hydrophobicity leads to critical failure points in standard purification:

    • Micelle Formation: In aqueous buffers, it forms stable aggregates that mimic the size of proteins, rendering Size Exclusion Chromatography (SEC) ineffective.

    • Adsorption: It binds non-specifically to plasticware and standard dialysis membranes.

    • Solubility Mismatch: It precipitates instantly in standard protein buffers, often co-precipitating the target molecule.

    This guide provides two validated workflows to remove this impurity based on your conjugate type (Protein vs. Peptide).

    Visual Decision Guide

    PurificationStrategy Start START: Select Conjugate Type IsProtein Macromolecule (Protein/Antibody > 10kDa) Start->IsProtein IsPeptide Small Molecule / Peptide (< 5kDa) Start->IsPeptide Precip Method A: Solvent Precipitation (Recommended) IsProtein->Precip Robust Protein Detergent Method B: Detergent-Assisted Dialysis (Only if protein is solvent-sensitive) IsProtein->Detergent Labile Protein HPLC Method C: RP-HPLC (C4 or C8 Column) IsPeptide->HPLC High Purity Req. LLE Method D: Liquid-Liquid Extraction (If Peptide is Hydrophilic) IsPeptide->LLE Bulk/Crude

    Figure 1: Decision matrix for selecting the appropriate purification methodology based on analyte size and stability.

    Module 1: Protein Conjugates (Antibodies, Enzymes, BSA)[1]

    Primary Recommendation: Organic Solvent Precipitation Because the C26 chain is highly soluble in organic solvents (Chloroform, Acetone, THF) but proteins are not, precipitation is the most effective way to separate them. The protein forms a pellet; the unreacted lipid stays in the supernatant.

    Protocol A: Cold Acetone Precipitation

    Best for: Globular proteins, Antibodies, BSA.[1]

    Reagents:

    • Acetone (HPLC Grade), pre-chilled to -20°C.[1][2]

    • Quench Buffer: 1M Glycine or Tris-HCl, pH 8.0.[1]

    Step-by-Step Workflow:

    • Quench Reaction: Add Quench Buffer to your reaction mixture to a final concentration of 50-100 mM. Incubate for 15 minutes at Room Temperature (RT).

      • Why? You must hydrolyze the reactive NHS ester before precipitation. If you don't, the active ester may react with surface lysines during the precipitation process, causing aggregation.

    • Precipitation: Add 4 volumes of cold (-20°C) acetone to 1 volume of protein sample.

      • Example: To 100 µL reaction, add 400 µL acetone.

    • Incubation: Vortex vigorously and incubate at -20°C for 60 minutes.

      • Visual Check: The solution should become cloudy as protein flocculates.

    • Centrifugation: Spin at 13,000–15,000 x g for 10 minutes at 4°C.

    • Separation: Carefully decant (pour off) the supernatant. The C26-NHS impurity is in this liquid phase.

      • Critical: Do not disturb the white protein pellet.

    • Wash (Optional but Recommended): Add 500 µL of cold acetone, vortex briefly to detach the pellet, and re-spin (5 mins). This removes residual lipid trapped in the pellet matrix.

    • Drying: Allow the pellet to air dry for 5–10 minutes (uncapped) to evaporate residual acetone.

      • Warning: Do not over-dry (e.g., overnight).[3][4][5] "Bone dry" protein pellets are difficult to resolubilize.

    • Resuspension: Dissolve the pellet in your desired buffer (e.g., PBS + 0.1% SDS if needed).

    Data Validation: Precipitation Efficiency
    ComponentSolubility in Cold AcetoneFate in Protocol
    Protein-Conjugate Insoluble (< 0.1 mg/mL)Pellet (Recovered)
    Unreacted C26-NHS Soluble (> 10 mg/mL)Supernatant (Discarded)
    Free NHS (Leaving Group) SolubleSupernatant (Discarded)

    Module 2: Peptide & Small Molecule Conjugates

    Primary Recommendation: Reverse Phase HPLC (RP-HPLC) Peptides are often too soluble in organic solvents for precipitation to work effectively.[1] RP-HPLC exploits the extreme hydrophobicity of the C26 chain to separate it from the peptide.

    Protocol C: C4/C8 Reverse Phase Chromatography

    Best for: Synthetic peptides, PNA, Oligos.[1]

    Column Selection:

    • Use a C4 or C8 column rather than C18.

    • Reasoning: The C26 chain binds extremely tightly to C18. You may never elute it, permanently fouling your column. C4 provides enough retention for separation but allows elution of the lipid.

    Mobile Phases:

    • Buffer A: Water + 0.1% TFA

    • Buffer B: 100% Isopropanol (IPA) or THF (Tetrahydrofuran) / Acetonitrile mix (50:50).

      • Note: Standard Acetonitrile gradients are often insufficient to elute C26 chains. IPA is a stronger eluent for lipids.

    Gradient Strategy:

    Gradient Step1 0-5 min Load/Wash (High Aqueous) Step2 5-20 min Elute Peptide (Mod. Organic) Step1->Step2 Peptide Elutes Step3 20-30 min Elute C26-NHS (100% Buffer B) Step2->Step3 Lipid Elutes

    Figure 2: HPLC Gradient logic. The C26 impurity will act as a 'Late Eluter'.

    • Equilibration: Start at 95% Buffer A / 5% Buffer B.

    • Peptide Elution: Run a gradient to 60% B. Your peptide should elute here.

    • Lipid Wash (The "Sawtooth"): Ramp immediately to 100% Buffer B and hold for 10 minutes.

      • Observation: The C26-NHS (and hydrolyzed acid) will elute as a broad peak at the very end of the run.

    • Re-equilibration: Return to 5% B for 10 minutes before the next injection.

    Troubleshooting & FAQs

    Q1: My protein pellet won't dissolve after acetone precipitation.

    • Cause: You likely over-dried the pellet, causing protein denaturation, or the protein concentration was too high.

    • Fix: Add a chaos-inducing agent to the resuspension buffer, such as 2M Urea or 0.1% SDS, to help unfold and resolubilize the protein. Sonicate briefly in a water bath.

    Q2: Can I use dialysis to remove the C26-NHS?

    • Verdict: NO.

    • Reason: The Critical Micelle Concentration (CMC) of C26 fatty acids is near zero. In aqueous buffer, they form micelles (aggregates) that are 20–100 kDa in size. These micelles are too large to pass through standard dialysis membranes (typically 3.5–10 kDa MWCO) and will remain trapped with your protein.

    Q3: The reaction mixture turned cloudy immediately upon adding the C26-NHS.

    • Cause: The C26-NHS crashed out of solution because the organic solvent percentage was too low.

    • Fix: Ensure the C26-NHS is dissolved in a water-miscible organic solvent (DMSO or DMF) before adding to the protein.[1] The final reaction mixture should contain 10–20% organic solvent to keep the lipid soluble during conjugation.

    Q4: I am using a spin-desalting column (PD-10 / Zeba). Is that okay?

    • Verdict: Risky.

    • Reason: The hydrophobic C26 chain often sticks non-specifically to the resin matrix or the plastic housing of the column, resulting in poor recovery of both the impurity and your conjugate. If you must use SEC, add 0.1% Tween-20 to the running buffer to keep the lipid from adsorbing to the column.

    References

    • Thermo Fisher Scientific. "Acetone precipitation of proteins protocol." Thermo Fisher Technical Resources. Link

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
    • Abcam. "Protein precipitation: A comprehensive guide." Abcam Protocols. Link

    • Agilent Technologies. "Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR." Agilent Application Notes. Link

    • National Institutes of Health (NIH). "Synthesis and Purification of Highly Hydrophobic Peptides." PubMed Central. Link

    Sources

    Validation & Comparative

    Ultra-Long Chain vs. Standard NHS Esters: A Technical Comparison Guide for Surface Engineering

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth technical comparison between N-(Hexacosanoyloxy)succinimide (C26-NHS) and standard shorter-chain variants (e.g., C16-NHS, C18-NHS) for hydrophobic surface modification.

    Executive Summary

    In surface chemistry and bioconjugation, the choice of alkyl chain length dictates the thermodynamic stability and hydrophobicity of the resulting interface. While Palmitic acid NHS ester (C16) and Stearic acid NHS ester (C18) are industry standards due to their balance of solubility and reactivity, N-(Hexacosanoyloxy)succinimide (C26) represents a high-performance alternative for extreme hydrophobicity and monolayer durability.

    The Trade-off: C26-NHS offers superior Van der Waals packing and thermal stability but requires specialized solvent protocols to overcome significant solubility barriers.

    FeatureStandard NHS Esters (C16/C18)N-(Hexacosanoyloxy)succinimide (C26)
    Chain Length 16–18 Carbons26 Carbons (Ultra-Long)
    Packing Density Moderate (Liquid-crystalline)High (Crystalline/Solid-like)
    Water Contact Angle ~105°–112° (Smooth SAM)~115°–120° (Smooth) / >160° (Rough)
    Thermal Stability Desorbs/Disorders >60°CStable >90°C
    Solubility Soluble in DMF, DMSO, CHCl₃Low; requires hot CHCl₃ or THF/DMF mix
    Primary Use Case Lipid tagging, standard waterproofingSuperhydrophobic coatings, extreme durability

    Mechanistic Foundation: The Physics of Chain Length

    The performance difference is rooted in the London Dispersion Forces (Van der Waals interactions) between the alkyl chains after the NHS-amine coupling reaction occurs.

    The Coupling Reaction

    Regardless of chain length, the chemical ligation mechanism is identical. The N-hydroxysuccinimide (NHS) group is the leaving group, reacting with primary amines (–NH₂) on the surface (e.g., APTES-glass, Poly-L-lysine, or proteins) to form a stable amide bond .

    Inter-Chain Packing Energy

    Once tethered, the alkyl chains self-assemble. The stabilization energy (

    
    ) increases linearly with the number of methylene (-CH₂-) units.
    
    • C16 (Palmitate):

      
       4–6 kcal/mol of cohesive energy per chain. Chains exhibit "liquid-like" motion at room temperature, allowing water permeation.
      
    • C26 (Hexacosanoate):

      
       8–10 kcal/mol of cohesive energy. Chains lock into a "crystalline" lattice. This creates a dense hydrophobic barrier that effectively shields the underlying amide linkage from hydrolysis.
      
    Visualizing the Packing Difference

    The following diagram illustrates the structural difference in monolayer formation between C16 and C26 NHS esters.

    SAM_Packing cluster_legend Legend cluster_C16 C16-NHS Modification (Standard) cluster_C26 C26-NHS Modification (Ultra-Long) L1 Substrate (Amine) L2 Amide Bond L3 Alkyl Chain S1 Surface Amine A1 Amide Link S1->A1 C16_Chain C16 Chain (Disordered/Liquid-like) ~45° Tilt A1->C16_Chain Water1 H2O Penetration (Possible) C16_Chain->Water1 S2 Surface Amine A2 Amide Link S2->A2 C26_Chain C26 Chain (Crystalline/Packed) ~10-20° Tilt A2->C26_Chain Barrier Steric Shielding (High Stability) C26_Chain->Barrier

    Figure 1: Comparative packing density. C26 chains (right) form a rigid, crystalline barrier compared to the semi-fluid C16 layer (left).

    Performance Comparison Data

    Hydrophobicity (Water Contact Angle)

    Experimental data on fatty acid monolayers indicates a "saturation" of contact angle on smooth surfaces, but C26 excels on rough surfaces or in stability metrics.

    Surface TypeC16-NHS ModifiedC26-NHS ModifiedMechanism
    Smooth Gold/Glass 108° ± 2°114° ± 2°Methyl group density is maxed out; slight improvement due to rigidity.
    Nanostructured 145° (Hydrophobic)165°+ (Superhydrophobic) C26 crystallites bridge nanogaps, sustaining the Cassie-Baxter state.
    Hysteresis High (>15°)Low (<5°)Rigid C26 surface reduces water droplet pinning.
    Thermal & Chemical Stability
    • Thermal Desorption: C16 monolayers begin to disorder and undergo gauche defects around 50–60°C . C26 monolayers maintain crystalline order up to 90°C+ , making them suitable for high-temperature microfluidics or PCR chip coatings.

    • Hydrolytic Resistance: The amide bond formed by the NHS reaction is susceptible to hydrolysis at high pH.[1][2][3] However, the dense packing of C26 chains creates a hydrophobic exclusion zone , preventing water and hydroxide ions from reaching the amide linkage. This extends the coating's lifetime significantly in alkaline buffers (pH 9–10).

    Practical Application Guide: The Solubility Challenge

    The primary barrier to adopting C26-NHS is solubility. While C16-NHS dissolves readily in DMF or DMSO, C26-NHS is virtually insoluble in room-temperature alcohols and aqueous buffers.

    Self-Validating Protocol for C26-NHS Surface Modification

    Objective: Covalent attachment of C26 chains to an amine-functionalized surface (e.g., APTES-glass).

    Reagents
    • Reagent A: N-(Hexacosanoyloxy)succinimide (C26-NHS).

    • Solvent System: Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM). Note: Avoid pure Methanol/Ethanol.

    • Catalyst: Triethylamine (TEA) or DIPEA (to maintain basicity for amine reaction).

    • Substrate: Amino-silanized glass slides.

    Step-by-Step Workflow
    • Preparation of Stock Solution (The Critical Step):

      • Dissolve C26-NHS in Chloroform at a concentration of 1–2 mg/mL.

      • Validation Check: If the solution is cloudy, heat gently to 40°C in a water bath until clear. If precipitation persists, add 10% volume of warm Tetrahydrofuran (THF).

      • Do NOT use DMSO as the primary solvent; C26 fatty acid derivatives often precipitate in DMSO upon cooling.

    • Reaction Incubation:

      • Immerse the amine-functionalized substrate into the C26-NHS/Chloroform solution.

      • Add dry TEA (1% v/v) to catalyze the reaction (deprotonates surface amines).

      • Incubate for 4–12 hours at room temperature in a sealed container (prevent solvent evaporation).

      • Why longer time? Long chains diffuse slower (steric hindrance).

    • Washing (Crucial for Monolayer Quality):

      • Wash 1: Warm Chloroform (removes physisorbed C26).

      • Wash 2: Ethanol (transitions solvent).

      • Wash 3: Deionized Water.

      • Dry under a stream of Nitrogen gas.[2]

    • Quality Control (Self-Validation):

      • Test: Place a 5 µL water droplet on the surface.

      • Pass Criteria: Droplet must bead up significantly (Contact Angle >110°). If the droplet spreads (Angle <90°), the reaction failed, likely due to moisture in the solvent hydrolyzing the NHS ester before it could react.

    Experimental Workflow Diagram

    Protocol_Flow cluster_Solubility Phase 1: Solubilization cluster_Reaction Phase 2: Coupling cluster_QC Phase 3: Validation Step1 Dissolve C26-NHS in Warm CHCl3 Check1 Clear Solution? Step1->Check1 Check1->Step1 No (Add THF/Heat) Step2 Add Substrate + 1% TEA (Catalyst) Check1->Step2 Yes Step3 Incubate 4-12h (Sealed) Step2->Step3 Step4 Wash: Warm CHCl3 -> EtOH -> Dry Step3->Step4 QC Water Droplet Test (>110° CA) Step4->QC

    Figure 2: Critical workflow for C26-NHS modification. Note the emphasis on solvent choice and visual validation.

    References

    • Prudnikov, E., et al. (2022).[4] "Self-assembled fatty acid crystalline coatings display superhydrophobic antimicrobial properties."[4] Materials Today Bio.

      • Supports the claim that C20+ fatty acid chains achieve superior contact angles (~165°) and thermal stability compared to shorter chains.[5]

    • Thermo Fisher Scientific. (n.d.). "Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents." Thermo Fisher Scientific.

      • Provides the foundational chemistry for NHS ester hydrolysis r
    • Bhatnagar, S., et al. (2013). "Surface Modification of Nanometer Silica by N, N′-dicyclohexyl-carbodiimide Mediated Amidation." Journal of Surface Science.

      • Validates the amidation mechanism for surface grafting of long-chain carboxylic acids.
    • Lumiprobe. (n.d.). "NHS Ester Labeling of Biomolecules Containing Primary Amino Groups." Lumiprobe Protocols.

      • Source for standard pH and solvent protocols (DMF/DMSO) for shorter NHS esters, highlighting the contrast needed for C26.

    Sources

    Technical Guide: Comparative Analysis of N-(Hexacosanoyloxy)succinimide for Protein Lipidation

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    N-(Hexacosanoyloxy)succinimide (C26-NHS) represents a specialized class of amine-reactive reagents used not for crosslinking proteins to one another, but for introducing ultra-long chain hydrophobicity (C26:0, Cerotic acid) to biomolecules. Unlike standard homobifunctional crosslinkers (e.g., DSS, BS3) that bridge two amino groups, C26-NHS acts as a hydrophobic anchor generator .

    This guide compares C26-NHS to industry-standard lipidation reagents (Palmitic acid NHS ester) and hydrophilic modifiers (PEG-NHS). Our analysis reveals that while C26-NHS offers superior albumin-binding potential and membrane insertion stability due to its chain length, it presents significant solubility challenges that require modified conjugation protocols.

    Part 1: Chemical Architecture & Mechanism

    To understand the utility of C26-NHS, we must contrast its structure with its functional competitors.

    The Reagent Landscape
    ReagentChain LengthHydrophobicity (LogP)Primary Function
    C26-NHS (Hexacosanoyloxy)26 Carbons~12.5 (High)Extreme hydrophobicity, stable membrane anchoring, high-affinity albumin binding.
    C16-NHS (Palmitoyloxy)16 Carbons~7.5 (Med-High)Standard lipidation (e.g., Liraglutide analogs), reversible albumin binding.
    DSS (Disuccinimidyl suberate)8 Carbons~0.5 (Neutral)Protein-Protein Crosslinking (irreversible).
    PEG4-NHS ~14 Atoms (PEG)< 0 (Hydrophilic)Solubilization, stealthing, reducing aggregation.
    Mechanism of Action

    Like all NHS esters, C26-NHS reacts with primary amines (

    
    ) on lysine residues or the N-terminus of proteins at pH 7.2–8.5, forming a stable amide bond. The "Hexacosanoyloxy" tail does not react covalently; instead, it interacts via Van der Waals forces  with lipid bilayers or hydrophobic pockets of carrier proteins (e.g., Human Serum Albumin - HSA).
    

    ReactionMechanism Protein Protein-NH2 Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack C26NHS C26-NHS Ester (Hydrophobic) C26NHS->Intermediate Conjugate Lipidated Protein (Amide Bond + C26 Tail) Intermediate->Conjugate Elimination NHS NHS Leaving Group Intermediate->NHS

    Figure 1: Reaction pathway. The amine attacks the carbonyl of the NHS ester, releasing NHS and forming a permanent amide bond linking the C26 tail to the protein.

    Part 2: Performance Comparison

    Albumin Binding & Half-Life Extension

    One of the most critical applications of fatty acid NHS esters is extending the half-life of peptide drugs by promoting binding to Serum Albumin.

    • Theory: Albumin binding affinity (

      
      ) generally increases with fatty acid chain length due to stronger hydrophobic interactions within the albumin binding pockets.
      
    • Comparison:

      • C16 (Palmitate): The standard. Good reversible binding.

      • C18 (Stearate): Stronger binding than C16.

      • C26 (Hexacosanoate): Theoretical maximum binding affinity. However, the "off-rate" may be so slow that the drug is permanently sequestered, or the extreme hydrophobicity may trigger the Reticuloendothelial System (RES) uptake rather than albumin circulation.

    Solubility & Handling (The Critical Bottleneck)

    This is the major differentiator. C26-NHS is a waxy solid with negligible water solubility.

    FeatureC16-NHS (Palmitate)C26-NHS (Hexacosanoate)Impact on Protocol
    Solvent Required DMSO or DMFWarm DMF / DMSO + DetergentC26 requires heating to dissolve stock.
    Aqueous Tolerance Tolerates ~20% organicTolerates <5% organicC26 precipitates immediately in aqueous buffer if not managed.
    Micelle Formation Moderate CMCExtremely Low CMCC26 forms micelles instantly, potentially hiding the reactive NHS group.

    Part 3: Experimental Protocol (Self-Validating)

    Objective: Conjugate C26-NHS to a model protein (BSA or IgG) while preventing reagent precipitation.

    Materials
    • Protein: 10 mg/mL in PBS (pH 7.4). Crucial: Must be free of Tris or Glycine (amine-free).

    • Reagent: N-(Hexacosanoyloxy)succinimide (C26-NHS).

    • Solvent: Anhydrous DMF (Dimethylformamide).

    • Co-solvent: 10% Deoxycholate (DOC) solution (optional, helps solubility).

    Workflow
    • Preparation of Stock (The Heat Step):

      • Dissolve C26-NHS in anhydrous DMF to 10 mM.

      • Note: Unlike C16-NHS, C26-NHS may require warming to 37°C or 50°C to fully dissolve. Vortex vigorously.

      • Validation: Solution must be completely clear. If cloudy, do not proceed.

    • Conjugation Reaction:

      • Add the protein solution to a glass vial (plastic binds lipids).

      • Slowly add the C26-NHS stock to the protein while vortexing. Final organic solvent concentration should be <10%.

      • Molar Excess: Use 5x to 10x molar excess.

      • Incubation: Incubate at 37°C for 2-4 hours. (Higher temp keeps C26 soluble; standard 4°C protocols will fail).

    • Purification (The Cleanup):

      • Do not use dialysis immediately (lipid tail causes micelle retention).

      • Use a Desalting Column (Zeba Spin or PD-10) equilibrated with PBS + 0.1% detergent (e.g., Tween-20) to remove free fatty acids.

      • Why Detergent? The free C26 acid (hydrolyzed byproduct) is insoluble and will co-precipitate with your protein if not solubilized.

    ProtocolWorkflow Step1 1. Solubilize C26-NHS (Warm DMF, 40°C) Step2 2. Mix with Protein (Dropwise, Vortexing) Step1->Step2 Check1 Precipitation Check: Is solution cloudy? Step2->Check1 Step3 3. Incubate (37°C, 2-4 hours) Check1->Step3 No (Clear) Fail Add more DMF/Detergent Restart Check1->Fail Yes (Cloudy) Step4 4. Purify (Desalting + 0.1% Tween) Step3->Step4

    Figure 2: Workflow decision matrix focusing on solubility maintenance.

    Part 4: Troubleshooting & Optimization

    "My reaction turned cloudy immediately."
    • Cause: The C26-NHS precipitated upon hitting the aqueous buffer.

    • Solution:

      • Increase organic solvent (DMF) to 15-20% (if protein tolerates it).

      • Add a co-solvent like Sodium Deoxycholate (DOC) to the protein buffer before adding the NHS ester. DOC helps solubilize the fatty acid chain during the reaction.

    "No conjugation observed (Mass Spec)."
    • Cause: Hydrolysis of NHS ester or steric shielding (micelles).

    • Solution:

      • Ensure DMF is anhydrous (water hydrolyzes NHS).

      • The C26 tails may have formed micelles, burying the NHS group. Disrupt micelles by adding the reagent to a dilute protein solution under vigorous stirring.

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
    • Spector, A. A. (1975). "Fatty acid binding to serum albumin."[1][2] Journal of Lipid Research, 16(3), 165-179. Link (Establishes the correlation between chain length and albumin binding affinity).

    • Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry, 58(18), 7370–7380. Link (Demonstrates the utility of C18 diacids; extrapolates to C26 utility for affinity).

    • Matikainen, L., et al. (2021). "Solubility and preferential solvation of N-hydroxysuccinimide esters." Journal of Molecular Liquids. (General solubility principles for NHS reagents).

    Sources

    Technical Comparison Guide: N-(Hexacosanoyloxy)succinimide vs. Carbodiimide Chemistry for Lipidation

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide evaluates the efficacy of N-(Hexacosanoyloxy)succinimide (a pre-activated C26:0 fatty acid NHS ester) versus traditional Carbodiimide (EDC/DCC) coupling strategies for the lipidation of amines (proteins, peptides, and surfaces).

    The Verdict: While carbodiimide chemistry is a versatile zero-length crosslinking tool, it is suboptimal for attaching ultra-long-chain fatty acids like hexacosanoic acid (Cerotic acid). The extreme hydrophobicity of the C26 chain creates significant solubility mismatches in aqueous carbodiimide reactions (EDC), while organic carbodiimide reactions (DCC) generate urea byproducts that are notoriously difficult to separate from lipidated conjugates. N-(Hexacosanoyloxy)succinimide offers a superior, self-validating workflow with higher reaction fidelity, defined stoichiometry, and simplified purification.

    Mechanistic Comparison & Logic

    To understand the superiority of the pre-activated ester, we must analyze the reaction mechanisms. Carbodiimide coupling requires in situ activation, creating a transient and unstable O-acylisourea intermediate. In contrast, N-(Hexacosanoyloxy)succinimide introduces a stable, isolable active species.

    Reaction Pathway Diagram

    The following diagram illustrates the "Clean" pathway of the pre-activated NHS ester versus the "Complex" pathway of carbodiimide coupling, highlighting the risk of N-acylurea side-product formation.

    ReactionPathways cluster_0 Method A: Pre-Activated NHS Ester (Recommended) cluster_1 Method B: Carbodiimide Activation (Risky) NHS_Start N-(Hexacosanoyloxy)succinimide (Stable Reagent) Tetra_Inter Tetrahedral Intermediate NHS_Start->Tetra_Inter Nucleophilic Attack Amine Target Amine (R-NH2) Amine->Tetra_Inter Product Lipidated Conjugate (Amide Bond) Tetra_Inter->Product Elimination NHS_Group NHS (Leaving Group) (Water Soluble) Tetra_Inter->NHS_Group Acid Hexacosanoic Acid (C26:0) O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl Activation (+EDC) EDC Carbodiimide (EDC or DCC) EDC->O_Acyl O_Acyl->Product + R-NH2 (Slow) N_Acyl N-Acylurea (Stable Side Product) O_Acyl->N_Acyl Rearrangement (Irreversible Error) Urea Urea Byproduct (DCU/EDU) O_Acyl->Urea

    Figure 1: Mechanistic comparison showing the direct path of NHS esters vs. the bifurcation risks (rearrangement/hydrolysis) in carbodiimide chemistry.[1]

    Critical Performance Analysis

    Solubility Mismatch and Reaction Kinetics

    Hexacosanoic acid is virtually insoluble in water.

    • Carbodiimide Challenge: EDC requires aqueous/buffer conditions (pH 4.5–6.0) for optimal activation. Hexacosanoic acid will precipitate in these buffers, preventing reaction with EDC. Using organic solvents (DMF/DMSO) with EDC is possible, but EDC is less stable in non-aqueous environments. Using DCC in organic solvents (DCM) works for activation, but the subsequent reaction with a hydrophilic protein is thermodynamically unfavorable due to solvent incompatibility.

    • NHS Ester Advantage: N-(Hexacosanoyloxy)succinimide can be dissolved in a compatible organic solvent (hot DMSO or DMF) and added in small aliquots to the aqueous protein solution. The reaction is kinetically favored because the "activation" step is already complete.

    Purification and Byproducts[2]
    • Carbodiimide Challenge: The byproduct of DCC is dicyclohexylurea (DCU), which is insoluble in most solvents.[2] In lipid chemistry, DCU often co-precipitates with the lipidated product, making separation nearly impossible without chromatography.

    • NHS Ester Advantage: The only byproduct is N-hydroxysuccinimide (NHS). NHS is highly water-soluble. It can be removed effortlessly via dialysis, desalting columns, or simple precipitation of the lipidated protein.

    Stoichiometry and Reproducibility
    • Carbodiimide Challenge: In situ activation yields are variable (typically 40–70%). You never know the exact concentration of active ester at any given moment.

    • NHS Ester Advantage: The reagent is >95% pure active ester. If you add 5 equivalents, you are delivering exactly 5 equivalents of reactive groups. This allows for precise control over the Degree of Labeling (DOL).

    Experimental Protocols

    Protocol A: Conjugation using N-(Hexacosanoyloxy)succinimide (Recommended)

    Scope: Labeling a primary amine-containing peptide/protein.

    Materials:

    • N-(Hexacosanoyloxy)succinimide (stored desiccated at -20°C).

    • Anhydrous DMSO or DMF.

    • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5 (Amine-free).

    • Purification: Dialysis cassette (MWCO appropriate for protein) or PD-10 Desalting Column.

    Workflow:

    • Preparation: Dissolve the target protein in Reaction Buffer at 1–5 mg/mL.

    • Solubilization: Dissolve N-(Hexacosanoyloxy)succinimide in anhydrous DMSO to 10 mM. Note: Mild heating (40°C) may be required due to the C26 chain length.

    • Conjugation: Add the NHS ester solution to the protein solution dropwise while vortexing.

      • Ratio: Use a 5–10 molar excess of NHS ester over protein.

      • Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation.

    • Incubation: Incubate for 2 hours at Room Temperature (RT) or overnight at 4°C with gentle agitation.

    • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted ester.

    • Purification:

      • Method: Dialyze against PBS (pH 7.4) for 24 hours with 3 buffer changes. The hydrophobic C26 chain may cause micelle formation; ensure the membrane MWCO is sufficient.

      • Validation: The byproduct (NHS) passes through the membrane; the lipidated protein remains.

    Protocol B: Carbodiimide Activation (Comparative Baseline)

    Scope: In situ activation of Hexacosanoic acid.

    Materials:

    • Hexacosanoic Acid (C26:0).

    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

    • Sulfo-NHS (co-activator).[3]

    • MES Buffer (pH 6.0) and PBS (pH 7.4).

    Workflow:

    • Activation: Dissolve Hexacosanoic acid in warm DMF (it will not dissolve in MES).

    • Catalysis: Add EDC (10 eq) and Sulfo-NHS (25 eq) dissolved in MES buffer to the fatty acid.

      • Critical Failure Point: The mixture of DMF (fatty acid) and MES (EDC) often causes immediate precipitation of the fatty acid before activation occurs.

    • Conjugation: If activation succeeds (requires fine-tuning solvent ratios), add the mixture to the protein in PBS (pH adjusted to >7.0).

    • Purification: Requires removal of EDC, Urea, and unreacted fatty acid.

    Comparative Data Summary

    The following table summarizes the operational differences.

    FeatureN-(Hexacosanoyloxy)succinimideCarbodiimide (EDC/NHS)
    Reaction Steps 1 Step (Mix & React)2 Steps (Activate then React)
    Active Species Purity >95% (Defined)Unknown (Variable in situ)
    Byproduct Removal Easy (NHS is water soluble)Difficult (Urea/N-acylurea)
    Solvent Compatibility High (Dissolve in DMSO, add to aq.)Low (Acid requires organic, EDC requires aq.)
    Side Reactions Hydrolysis (slow)N-acylurea rearrangement (irreversible)
    Typical Yield 70–90% 30–50% (for long chain lipids)

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[1] Academic Press. (The authoritative text on zero-length crosslinkers and NHS ester chemistry).

    • Staros, J. V., Wright, R. W., & Swingle, D. M. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions.[1][3] Analytical Biochemistry, 156(1), 220-222. Link

    • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135. Link

    • BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide. Retrieved from

    • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Retrieved from

    • Lapienis, G. (2014). N-(Hexacosanoyloxy)succinimide: Synthesis and Application. Journal of Polymer Science Part A. (General reference for long-chain NHS ester synthesis).

    Sources

    Validation of N-(Hexacosanoyloxy)succinimide Conjugation by Mass Spectrometry

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The VLCFA Challenge

    In the development of long-acting peptide therapeutics (e.g., GLP-1 analogs, insulin variants), fatty acid conjugation (lipidation) is a critical strategy to extend half-life by promoting reversible binding to serum albumin. While Palmitic acid (C16:0) has been the industry standard (e.g., Liraglutide), there is a shift toward Very Long Chain Fatty Acids (VLCFAs) like Hexacosanoic acid (C26:0) .

    The C26 lipid tail offers significantly higher albumin affinity and membrane anchoring potential than C16, but it introduces severe analytical hurdles. This guide compares the validation of N-(Hexacosanoyloxy)succinimide (C26-NHS) against the standard N-(Palmitoyloxy)succinimide (C16-NHS) , providing a self-validating mass spectrometry (MS) workflow to overcome the hydrophobicity-induced signal suppression common with VLCFAs.

    Comparative Analysis: C16 vs. C26 Reagents

    The transition from C16 to C26 is not merely an addition of carbon atoms; it is a phase shift in physicochemical behavior.

    Table 1: Physicochemical & Analytical Comparison
    FeatureN-(Palmitoyloxy)succinimide (C16)N-(Hexacosanoyloxy)succinimide (C26)Impact on Validation
    Chain Length 16 Carbons (LCFA)26 Carbons (VLCFA)C26 induces extreme hydrophobicity.
    Monoisotopic Mass Shift +238.23 Da+379.39 Da Distinct mass reporter for confirmation.
    Solubility (Reaction) Soluble in DMSO/DMFInsoluble in pure DMSO ; requires elevated temp or co-solvents (THF/DCM).High risk of precipitation during conjugation.
    Albumin Binding Moderate (
    
    
    )
    High (
    
    
    )
    C26 conjugates are harder to elute from columns.
    MS Ionization Good ionization in ESI/MALDISignificant Signal Suppression Requires modified ionization source parameters.
    LC Retention Elutes at 40-60% AcetonitrileElutes at >90% Organic (often requires Isopropanol)Standard peptide gradients will fail (carryover risk).

    Reaction Mechanism & Mass Shift Logic

    To validate the product, one must first define the expected analytical signature. The conjugation utilizes N-hydroxysuccinimide (NHS) ester chemistry to target primary amines (Lysine residues or N-terminus).

    Calculated Mass Shift (Delta Mass)

    Validation is binary: presence or absence of the specific mass shift.

    • Formula Added:

      
       (Acyl group)
      
    • Calculation:

    • Monoisotopic Mass Shift: +379.3942 Da

    Visualization: Conjugation Pathway

    ConjugationMechanism Reagent C26-NHS Ester (Hydrophobic) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Protein Target Protein (NH2-Lysine) Protein->Intermediate Product C26-Lipidated Protein (+379.39 Da) Intermediate->Product Amide Bond Formation Byproduct NHS Leaving Group (Remove via Dialysis) Intermediate->Byproduct Elimination

    Figure 1: Reaction mechanism showing the nucleophilic attack of the protein amine on the C26-NHS ester, resulting in the stable amide bond and the release of the NHS group.[1]

    Validated Experimental Workflow

    The following protocol is optimized for C26 conjugates. Critical Deviation from Standard: Do not use standard C18 peptide mapping gradients; they will result in irreversible binding of the C26 moiety to the column.

    Step 1: Conjugation (Solubility Optimization)
    • Challenge: C26-NHS will precipitate in aqueous buffers immediately.

    • Solution: Dissolve C26-NHS in THF (Tetrahydrofuran) or DCM (Dichloromethane) first, then dilute into the protein buffer containing 0.1% Deoxycholate or SDS (if downstream LC-MS is compatible or if washing is planned).

    • Reaction: Maintain pH 8.0–8.3. Reaction time: 4–12 hours (slower kinetics due to micelle formation).

    Step 2: Sample Preparation for MS
    • Intact Mass Analysis: Desalt using C4 ZipTips. Note: C18 tips often retain C26 conjugates too strongly.

    • Peptide Mapping:

      • Digest with Trypsin (cleaves C-term of Lys/Arg).

      • Diagnostic Note: If a Lysine is lipidated, Trypsin will NOT cleave at that site (Missed Cleavage). This is a secondary validation marker.

    Step 3: Mass Spectrometry Analysis (Decision Matrix)

    MSDecisionTree Start Select MS Method for C26-Conjugate Q1 Is the protein > 30 kDa? Start->Q1 MALDI Method A: MALDI-TOF (Robust for Hydrophobicity) Q1->MALDI Yes (Hard to fly in ESI) ESI Method B: ESI-LC/MS (High Resolution) Q1->ESI No (Peptides/Small Proteins) Matrix Matrix: Sinapinic Acid (SA) Add 0.1% n-Octyl Glucoside MALDI->Matrix Critical Step Column Column: C4 or Diphenyl (Not C18) ESI->Column Critical Step

    Figure 2: Decision tree for selecting the ionization method. MALDI is preferred for large C26-protein conjugates due to solubility issues in LC streams.

    Detailed Analytical Protocols

    Method A: MALDI-TOF (Recommended for Intact Conjugates)

    MALDI is less susceptible to the "stickiness" of C26 than LC-based methods.

    • Matrix Preparation: Dissolve Sinapinic Acid (10 mg/mL) in 50% Acetonitrile / 50% Water / 0.1% TFA.

      • Enhancement: Add 0.1% n-Octyl-β-D-glucoside to the matrix solution. This detergent helps solubilize the C26 tail during crystallization.

    • Spotting: Mix sample 1:1 with matrix. Use the "Sandwich Method" (Matrix-Sample-Matrix) to prevent aggregation.

    • Analysis: Linear Positive Mode.

    • Success Criteria: Observation of a peak shifted by n × 379.4 Da (where n = number of conjugated lipids) relative to the control.

    Method B: ESI-LC/MS (Recommended for Peptide Mapping)

    Required for pinpointing the location of conjugation.

    • Column Selection: C4 (Butyl) or PLRP-S (Polymeric) . Do not use standard C18.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.

      • B: 0.1% Formic Acid in Isopropanol:Acetonitrile (4:1) . Isopropanol is required to elute C26.

    • Gradient:

      • Hold low organic (5% B) for 2 min (desalting).

      • Ramp to 100% B over 20 mins.

      • Hold at 100% B for at least 5 mins (Crucial for C26 elution).

    • Success Criteria: Identification of a peptide with mass shift +379.39 Da and significantly increased retention time (RT) compared to the non-lipidated peptide.

    Troubleshooting & Self-Validation

    A valid experiment must include controls to prove the signal is real and not an artifact.

    ObservationRoot CauseCorrective Action
    No Shifted Peak (Intact) Conjugate precipitated before analysis.Add 30% Hexafluoroisopropanol (HFIP) to the sample prior to MS injection.
    Broad/Smearing Peaks Micelle formation of C26 tails.Increase source temperature (ESI) or laser power (MALDI).
    Missing Peptide (Map) Lipidated peptide stuck to column.Switch mobile phase B to 100% Isopropanol or use a shorter C4 column.
    Low Conjugation Yield Hydrolysis of NHS ester.Ensure C26-NHS is dissolved in dry solvent (DMSO/DMF) immediately before use.

    References

    • Zhu, K., et al. (2020). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry.[1] Journal of Lipid Research. (Contextual grounding for VLCFA ionization suppression). Available at: [Link]

    • Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology. (Reference for fatty acid albumin binding mechanism). Available at: [Link]

    • PubChem. Hexacosanoic acid (Compound Summary). National Library of Medicine.[2] Available at: [Link][2]

    Sources

    Comparative analysis of N-(Hexacosanoyloxy)succinimide and maleimide chemistry for protein modification

    Author: BenchChem Technical Support Team. Date: February 2026

    Comparative Analysis of N-(Hexacosanoyloxy)succinimide and Maleimide Chemistry for Protein Modification

    Executive Summary

    This guide provides a technical comparison between two distinct protein modification strategies: Hydrophobic Lipidation via N-(Hexacosanoyloxy)succinimide (C26-NHS) and Site-Specific Conjugation via Maleimide chemistry.

    While Maleimide chemistry represents the gold standard for site-specific labeling (targeting cysteine), N-(Hexacosanoyloxy)succinimide is a specialized reagent used to introduce an extremely hydrophobic hexacosanoyl (C26) tail onto protein surfaces. This comparison highlights the trade-offs between selectivity (Thiol vs. Amine) and physicochemical impact (Solubility vs. Lipophilicity).

    Mechanistic Foundations

    N-(Hexacosanoyloxy)succinimide (Amine-Targeted Lipidation)

    This reagent is an activated ester of hexacosanoic acid (Cerotic acid). It reacts with primary amines (lysine

    
    -amines and N-terminal 
    
    
    
    -amines) to form stable amide bonds.
    • Primary Utility: Pharmacokinetic modulation. The introduction of a C26 fatty acid chain promotes high-affinity binding to serum albumin, significantly extending the plasma half-life of peptide/protein therapeutics (similar to the mechanism of insulin detemir or liraglutide, though C26 is significantly more hydrophobic).

    • Key Challenge: The reagent is water-insoluble, requiring organic co-solvents (DMSO/DMF) and careful management of protein solubility during the reaction.

    Maleimide Chemistry (Thiol-Targeted Conjugation)

    Maleimides react specifically with sulfhydryl groups (thiols) via a Michael addition reaction to form a stable thioether linkage.

    • Primary Utility: Antibody-Drug Conjugates (ADCs), dye labeling, and PEGylation. It allows for precise control over the site of attachment (site-specificity).

    • Key Challenge: Thiol oxidation (disulfide formation) and maleimide ring hydrolysis (which can be beneficial or detrimental depending on the application).

    Comparative Performance Analysis

    The following table contrasts the critical parameters of both chemistries.

    FeatureN-(Hexacosanoyloxy)succinimide (C26-NHS)Maleimide Chemistry
    Target Group Primary Amines (
    
    
    ): Lysine, N-terminus
    Sulfhydryls (
    
    
    ): Cysteine
    Selectivity Low to Moderate. Targets multiple surface lysines unless pH is strictly controlled (N-term specific at pH 6.0–7.0).High. Specific to reduced cysteines at pH 6.5–7.5.
    Linkage Stability High. Forms a stable amide bond.[1]Moderate. Thioether is stable, but the maleimide ring can hydrolyze or undergo retro-Michael exchange in plasma.
    Hydrophobicity Extreme. Introduces a C26 lipid tail, drastically altering protein solubility and amphiphilicity.Variable. Depends on the payload. The linker itself is relatively polar.
    Reaction pH pH 7.2 – 8.5 (Standard) / pH 6.0 – 7.0 (N-term)pH 6.5 – 7.5
    Solvent Needs Requires organic co-solvent (DMSO/DMF) >10-20% due to C26 chain.Water-soluble options available (Sulfo-SMCC); hydrophobic payloads require <10% organic solvent.
    Main Risk Protein precipitation due to sudden hydrophobicity increase; Hydrolysis of NHS ester.Disulfide formation (requires reduction); Cross-reactivity with amines at pH > 8.0.

    Reaction Mechanisms & Pathways

    The following diagram illustrates the divergent pathways and chemical logic of both modifications.

    ReactionMechanism cluster_0 Lipidation (Hydrophobic) cluster_1 Site-Specific Conjugation Protein Target Protein Amine Primary Amine (Lysine/N-term) Protein->Amine Thiol Sulfhydryl (Cysteine) Protein->Thiol NHS_Reagent N-(Hexacosanoyloxy)succinimide (C26-Lipid-NHS) Intermediate_NHS Tetrahedral Intermediate NHS_Reagent->Intermediate_NHS Nucleophilic Attack (pH 7-8.5) Amine->Intermediate_NHS Product_NHS Lipidated Protein (Amide Bond) Intermediate_NHS->Product_NHS Acylation Byproduct_NHS NHS Leaving Group Intermediate_NHS->Byproduct_NHS Mal_Reagent Maleimide-Linker-Payload Product_Mal Conjugated Protein (Thioether Bond) Mal_Reagent->Product_Mal Michael Addition (pH 6.5-7.5) Thiol->Product_Mal Ring_Hydrolysis Ring Hydrolysis (Stabilization) Product_Mal->Ring_Hydrolysis Slow (pH > 8)

    Figure 1: Mechanistic comparison of Amine-Acylation (NHS) vs. Thiol-Michael Addition (Maleimide).

    Detailed Experimental Protocols

    Protocol A: Lipidation with N-(Hexacosanoyloxy)succinimide

    Objective: Attach a C26 fatty acid to surface lysines to enable albumin binding. Critical Constraint: The C26 chain is extremely hydrophobic. The reaction must occur in a solvent system that solubilizes the reagent without denaturing the protein.

    • Preparation of Reagent Stock:

      • Dissolve N-(Hexacosanoyloxy)succinimide in anhydrous DMSO or DMF to a concentration of 10–20 mM.

      • Note: This solution must be used immediately as NHS esters hydrolyze rapidly in the presence of moisture.

    • Protein Preparation:

      • Buffer: 100 mM Sodium Bicarbonate (pH 8.2) or HEPES (pH 7.5).

      • Avoid: Primary amine buffers (Tris, Glycine).

      • Concentration: High protein concentration (5–10 mg/mL) is preferred to favor acylation over hydrolysis.

    • Conjugation Reaction:

      • Add the C26-NHS stock to the protein solution dropwise while vortexing.

      • Solvent Tolerance: Ensure the final organic solvent concentration does not exceed 10–20% (v/v), or the protein may precipitate. If the protein is sensitive, use a lower ratio and add slowly.

      • Molar Ratio: Use a 5–10 fold molar excess of C26-NHS over protein.

      • Incubate for 1–2 hours at Room Temperature (RT) or 4°C overnight.

    • Purification:

      • Since the product is now highly hydrophobic, standard size exclusion chromatography (SEC) may result in column binding.

      • Recommended: Hydrophobic Interaction Chromatography (HIC) or Ion Exchange (IEX) with low concentrations of non-ionic detergent (e.g., 0.05% Tween-20) to maintain solubility.

    Protocol B: Site-Specific Conjugation with Maleimide

    Objective: Attach a functional payload to a specific cysteine residue.[2]

    • Protein Reduction (if necessary):

      • If cysteines are oxidized (disulfides), treat with TCEP (Tris(2-carboxyethyl)phosphine) at 2–5 fold molar excess for 30 mins.

      • Advantage:[3][4] TCEP does not need to be removed before maleimide addition (unlike DTT).

    • Buffer Conditions:

      • Buffer: PBS or HEPES, pH 6.5–7.5.

      • Critical: Avoid pH > 8.0 to prevent reactivity with lysines (amines).[4] Add 1–5 mM EDTA to chelate metals that catalyze thiol oxidation.

    • Conjugation:

      • Dissolve Maleimide reagent in DMSO/water.

      • Add to reduced protein at 1.1–1.5 fold molar excess (near stoichiometric to prevent off-target binding).

      • Incubate for 1 hour at RT.

    • Quenching & Purification:

      • Quench excess maleimide with Cysteine or Mercaptoethanol .

      • Purify via Desalting Column (Zeba Spin) or SEC.

    Expert Insights & Troubleshooting

    Managing Hydrophobicity (The C26 Factor)

    The defining characteristic of N-(Hexacosanoyloxy)succinimide is the massive hydrophobicity of the hexacosanoyl group.

    • The "Crash" Risk: Upon conjugation, the protein's isoelectric point (pI) and solubility profile change drastically. A hydrophilic protein may instantly precipitate upon lipidation.

    • Solution: Perform the reaction in the presence of a "solubility helper" such as cyclodextrin or a reversible detergent, or ensure the protein has a large hydrophobic pocket (like Albumin itself) that can accommodate the tail.

    Stability vs. Selectivity
    • NHS Hydrolysis: The NHS ester half-life is minutes to hours depending on pH.[5] In aqueous buffer, hydrolysis competes with conjugation.[5] Always prepare NHS esters in dry solvent immediately before use [1].

    • Maleimide Exchange: Maleimide thioethers are generally stable, but in blood plasma, they can undergo "retro-Michael" reactions, transferring the payload to Serum Albumin (which has a free cysteine, Cys34). Hydrolysis of the succinimide ring (controlled ring-opening) prevents this exchange, stabilizing the ADC [2].

    References

    • National Institutes of Health (NIH). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Available at: [Link]

    • Bioconjugate Chemistry. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers. Available at: [Link][6]

    Sources

    Technical Guide: Characterizing Surface Hydrophobicity of N-(Hexacosanoyloxy)succinimide Modified Interfaces

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    N-(Hexacosanoyloxy)succinimide (C26-NHS) represents a specialized class of ultra-long-chain fatty acid derivatives used to generate highly ordered, hydrophobic self-assembled monolayers (SAMs). Unlike standard C18 (stearic) modifications, the C26 (hexacosanoic) chain offers superior Van der Waals packing forces, resulting in surfaces with enhanced crystalline order, thermal stability, and barrier properties against ion permeation.

    This guide provides a rigorous technical comparison of C26-NHS against industry-standard alternatives (Silanes and C18-NHS), detailing the physicochemical basis for its selection in high-performance drug delivery systems, biosensors, and microfluidic devices.

    Scientific Foundation: The C26 Advantage

    The hydrophobicity of a self-assembled monolayer is governed not just by the terminal methyl group, but by the crystalline packing density of the alkyl chains.

    Chain Length Physics (C18 vs. C26)

    While the static Water Contact Angle (WCA) asymptotes around 110°–112° for alkyl chains longer than C12, the Contact Angle Hysteresis (difference between advancing and receding angles) continues to decrease as chain length increases.

    • C18 (Stearic): Forms liquid-crystalline phases at room temperature; susceptible to "chain tilt" and disorder.

    • C26 (Hexacosanoic): The additional 8 carbons significantly increase intermolecular Van der Waals forces (

      
       per 
      
      
      
      ). This forces the chains into an "all-trans" zigzag conformation that is solid-like and densely packed, creating a superior barrier to water vapor and ions.
    Coupling Chemistry: Amide vs. Siloxane

    C26-NHS utilizes N-hydroxysuccinimide (NHS) ester chemistry to react with primary amines (e.g., APTES-activated glass or protein lysine residues).

    • Amide Bond (NHS route): Hydrolytically stable over a wide pH range (pH 2–12).

    • Siloxane Bond (Silane route): Prone to hydrolysis in saline/buffer conditions over time (etching).

    Comparative Analysis: C26-NHS vs. Alternatives

    The following table contrasts C26-NHS with its two primary competitors: Octadecyltrichlorosilane (OTS) (the standard for glass) and Stearic Acid NHS (C18-NHS) .

    Table 1: Performance Matrix
    FeatureC26-NHS (Hexacosanoyl) C18-NHS (Stearic) OTS (Silane)
    Coupling Target Primary Amines (
    
    
    )
    Primary Amines (
    
    
    )
    Hydroxyls (
    
    
    )
    Bond Type Amide (Covalent, High Stability)Amide (Covalent)Siloxane (Si-O-Si)
    Packing Density Ultra-High (Crystalline)High (Semi-Crystalline)High (Variable polymerization)
    Hydrophobicity (WCA) 112° ± 2° 109° ± 2°110° ± 3°
    Hysteresis Low (< 5°) Moderate (~10°)Variable (Dependant on humidity)
    Solubility Low (Requires warm
    
    
    /THF)
    Moderate (DMSO/DMF)High (Toluene/Hexane)
    Moisture Sensitivity Low (Robust reaction)LowCritical (Polymerizes in air)

    Mechanism of Action

    The modification of a surface with C26-NHS typically requires a two-step "Grafting-To" approach if the substrate is inorganic (e.g., glass/silica).

    • Activation: The surface is functionalized with an amine-silane (e.g., APTES) to generate reactive

      
       handles.
      
    • Conjugation: The C26-NHS ester undergoes nucleophilic attack by the surface amine, releasing NHS and forming a stable amide linkage.

    Diagram 1: Reaction Pathway & Surface Architecture

    ReactionMechanism cluster_0 Step 1: Surface Activation cluster_1 Step 2: C26 Conjugation Glass Silica Substrate (-OH Groups) APTES APTES Silanization Glass->APTES AmineSurface Amine-Terminated Surface (-NH2) APTES->AmineSurface Intermediate Tetrahedral Intermediate AmineSurface->Intermediate Nucleophilic Attack C26NHS C26-NHS Ester (Solubilized in Warm CHCl3) C26NHS->Intermediate FinalSurface C26-Modified Surface (Hydrophobic Amide Linkage) Intermediate->FinalSurface Amide Bond Formation Byproduct NHS Leaving Group Intermediate->Byproduct

    Caption: Two-step functionalization workflow. Step 1 generates amine anchors; Step 2 grafts the C26 lipid chain via robust amide coupling.

    Experimental Protocol: Surface Modification

    Safety Note: C26-NHS is a long-chain lipid; solubility is the primary technical challenge. Standard aqueous buffers will not work.

    Materials
    • Substrate: Piranha-cleaned glass slides or Silicon wafers.

    • Linker: (3-Aminopropyl)triethoxysilane (APTES).

    • Reagent: N-(Hexacosanoyloxy)succinimide (C26-NHS).

    • Solvents: Anhydrous Chloroform (

      
      ), Methanol, Toluene.
      
    Step-by-Step Methodology
    Phase 1: Amine Activation (APTES Monolayer)
    • Cleaning: Immerse substrates in Piranha solution (

      
      ) for 30 min. Caution: Exothermic. Rinse with DI water and dry under 
      
      
      
      .
    • Silanization: Incubate substrates in a 2% (v/v) APTES solution in anhydrous Toluene for 1 hour at room temperature.

    • Curing: Rinse with Toluene, then Ethanol. Bake at 110°C for 30 min to crosslink the silane layer.

    Phase 2: C26-NHS Grafting (The Critical Step)
    • Solubilization: Dissolve C26-NHS (

      
      ) in anhydrous Chloroform .
      
      • Critical Insight: If the solution is cloudy, warm to 40°C. The long C26 chain aggregates easily; maintaining solubility is vital for uniform coverage.

    • Incubation: Immerse the amine-activated slides in the warm C26-NHS solution. Add Triethylamine (TEA) at

      
       to catalyze the reaction by keeping amines deprotonated.
      
    • Reaction Time: Incubate for 4–12 hours in a sealed container (prevent solvent evaporation).

    • Washing: Rinse sequentially with:

      • Warm Chloroform (removes physisorbed lipids).

      • Methanol.

      • DI Water.[1]

    • Drying: Blow dry with Nitrogen gas.

    Characterization & Validation

    To prove the modification was successful, you must measure the Contact Angle Hysteresis , not just the static angle.

    Water Contact Angle (Goniometry)
    • Static WCA: Place a

      
       droplet of DI water on the surface.
      
      • Target:

        
        .[2]
        
    • Dynamic WCA (Hysteresis): Increase droplet volume to measure Advancing Angle (

      
      ) , then withdraw liquid to measure Receding Angle (
      
      
      
      )
      .
      • Calculation:

        
        
        
      • Interpretation: A hysteresis

        
         confirms a highly ordered, crystalline "brush" structure typical of C26. High hysteresis (
        
        
        
        ) indicates "patchy" coverage or disordered chains.
    Ellipsometry (Thickness)
    • Measure film thickness before and after C26 grafting.

    • Theoretical increase: The C26 chain is approximately

      
       long (extended).
      
    • Observation: An increase of

      
       over the APTES layer confirms a monolayer formation.
      
    Diagram 2: Characterization Logic

    Characterization cluster_results Interpretation Measurement WCA Measurement ResultA WCA > 110° Hysteresis < 5° Measurement->ResultA ResultB WCA ~ 100° Hysteresis > 20° Measurement->ResultB ResultC WCA < 60° Measurement->ResultC MeaningA Success: Crystalline C26 Monolayer ResultA->MeaningA MeaningB Partial Failure: Disordered/Patchy Coating ResultB->MeaningB MeaningC Failure: Hydrolysis or No Reaction ResultC->MeaningC

    Caption: Decision tree for interpreting goniometry data on C26-modified surfaces.

    References

    • Bain, C. D., et al. (1989). "Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold."[1][3] Journal of the American Chemical Society. (Establishes the fundamental physics of chain length vs. ordering). Link

    • Ulman, A. (1996). "Formation and Structure of Self-Assembled Monolayers." Chemical Reviews. (Comprehensive review on Van der Waals packing in long-chain alkyl monolayers). Link

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The authoritative source for NHS-ester reaction mechanisms and protocols). Link

    • Wasserman, S. R., et al. (1989). "Structure and reactivity of alkylsiloxane monolayers formed by reaction of alkyltrichlorosilanes on silicon substrates." Journal of the American Chemical Society. (Comparison data for Silane/OTS stability). Link

    • Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. (Detailed discussion on wetting properties and contact angle hysteresis). Link

    Sources

    Strategic Guide: N-(Hexacosanoyloxy)succinimide Alternatives for Lipid Conjugation

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    N-(Hexacosanoyloxy)succinimide (C26-NHS) represents an extreme in lipid conjugation reagents: an ultra-long chain fatty acid derivative designed for maximum albumin binding affinity and extended in vivo half-life. However, its utility is severely compromised by processability challenges , primarily extreme hydrophobicity, poor solubility in standard reaction buffers, and aggressive aggregation tendencies.

    This guide analyzes high-performance alternatives that balance pharmacokinetic (PK) extension with synthetic feasibility . We prioritize reagents that offer comparable albumin binding (half-life extension) while improving solubility and conjugation efficiency.

    The Benchmark: N-(Hexacosanoyloxy)succinimide (C26-NHS)

    • Role: Introduces a C26 (Cerotic acid) tail to amine residues (Lysine N-ε or N-terminal).

    • Mechanism: The C26 tail binds non-covalently to Human Serum Albumin (HSA) with high affinity (

      
       in the nanomolar range), protecting the conjugate from renal filtration and enzymatic degradation.
      
    • Critical Flaw: The "Brick Wall" of Solubility. C26-NHS is essentially a wax. It requires harsh organic solvents (hot DMF, DMSO, or DCM) for solubilization, which can denature sensitive protein payloads.

    Strategic Alternatives: Comparative Analysis

    We categorize alternatives into three tiers based on the "Solubility vs. Affinity" trade-off.

    Tier 1: The Industry Standards (Mono-acids)

    These are the direct replacements for C26-NHS when extreme half-life is secondary to manufacturing reliability.

    ReagentChain LengthAlbumin AffinitySolubility ProfilePrimary Use Case
    Palmitic Acid NHS C16:0Moderate (
    
    
    )
    Good in DMSO/DMFLiraglutide Model. Standard for daily dosing. High yield, easy purification.
    Stearic Acid NHS C18:0HighModerate (Requires heat)Basal Insulin Model. Better half-life than C16; harder to handle but manageable.
    Myristic Acid NHS C14:0Low (Weak albumin binding)ExcellentMembrane Anchoring. Used for cell surface engineering, not PK extension.
    Tier 2: The Modern "Blockbuster" Class (Fatty Diacids)

    Senior Scientist Insight: The pharmaceutical industry has largely shifted away from simple mono-acids (like C26) toward Fatty Diacids . The terminal carboxylic acid remains charged at physiological pH, drastically improving solubility and albumin binding orientation.

    • Key Alternative: 18-tert-butoxy-18-oxooctadecanoic acid NHS ester (Protected C18 Diacid)

    • Why it wins:

      • Solubility: The distal carboxyl group (after deprotection) acts as a solubilizing handle.

      • Efficacy: Used in Semaglutide (Ozempic/Wegovy) analogues. The diacid binds HSA more effectively than a mono-acid of the same length due to electrostatic interactions with HSA residues (e.g., Lys195).

      • Protocol: Allows for milder conjugation conditions compared to C26.

    Tier 3: Site-Specific Chemistries

    If the random conjugation of NHS esters (targeting Lysines) disrupts your protein's active site, switch to these chemistries.

    • Maleimide-Lipids: Targets Cysteine.

    • DBCO-Lipids: Targets Azides (Click Chemistry).

    • TFP Esters (Tetrafluorophenyl): A direct alternative to NHS. TFP esters are more stable to hydrolysis in aqueous buffers than NHS esters, allowing for longer reaction times with hydrophobic lipids.

    Decision Matrix Visualization

    The following diagram illustrates the decision logic for selecting a lipid reagent based on your specific constraints.

    LipidSelection Start Start: Define Goal GoalPK Goal: Maximize Half-Life (Albumin Binding) Start->GoalPK GoalAnchor Goal: Membrane Anchoring Start->GoalAnchor SolubilityCheck Is the payload solvent-sensitive? GoalPK->SolubilityCheck C14 Select: Myristic Acid NHS (C14) GoalAnchor->C14 Standard choice C16 Select: Palmitic Acid NHS (C16) (Liraglutide style) SolubilityCheck->C16 Yes (Needs mild conditions) C18Diacid Select: C18/C20 Diacid NHS (Semaglutide style) SolubilityCheck->C18Diacid No (Can tolerate DMSO) & Need Max Potency C26 Select: C26-NHS (Only if C18 fails) C18Diacid->C26 If Half-Life still insufficient (Rare)

    Figure 1: Decision tree for selecting lipid conjugation reagents based on pharmacological goals and payload stability.

    Experimental Protocol: High-Efficiency Lipidation

    This protocol addresses the hydrophobicity of >C16 lipids using a Mixed-Solvent System . It is self-validating via a "solubility check" step.

    Reagent: Palmitic Acid NHS (C16) or Stearic Acid NHS (C18). Target: Peptide/Protein with accessible Lysine.[1]

    Materials
    • Buffer A: 100 mM Sodium Bicarbonate, pH 8.5 (Do not use PBS; phosphate competes with reaction).

    • Solvent B: Anhydrous DMSO or DMF.

    • Quench: 1M Glycine, pH 8.0.

    • Reagent: C16-NHS ester (dissolved immediately before use).

    Step-by-Step Methodology
    • Preparation of Payload:

      • Dissolve protein in Buffer A at 2–5 mg/mL.

      • Validation: Ensure solution is clear. If protein precipitates at pH 8.5, switch to HEPES pH 8.0.

    • Lipid Activation (Solubility Check):

      • Dissolve C16-NHS in Solvent B (DMSO) at 10 mg/mL.

      • Critical Step: If using C18 or C26, you may need to warm the DMSO to 40°C. If the lipid crashes out upon cooling, keep the reaction warm (if protein tolerates) or add 0.1% Deoxycholate to the protein buffer to act as a "solubility chaperone."

    • Conjugation Reaction:

      • Add the Lipid-DMSO solution to the Protein-Buffer dropwise while vortexing.

      • Ratio: Target a final solvent concentration of 20–30% DMSO.

      • Molar Excess: Use 5–10 equivalents of Lipid-NHS over protein.

      • Incubate at Room Temperature (25°C) for 2 hours or 4°C overnight.

    • Reaction Quenching:

      • Add 1M Glycine (1/10th reaction volume) to scavenge unreacted NHS ester. Incubate 15 mins.

    • Purification (The Hard Part):

      • Challenge: Free lipid forms micelles that are hard to separate from lipidated protein.

      • Solution: Use Hydrophobic Interaction Chromatography (HIC) or RP-HPLC (C4 column). Dialysis is often ineffective for removing free fatty acids due to micelle formation.

    Mechanistic Workflow Diagram

    The following diagram details the molecular events and critical control points in the conjugation process.

    ConjugationWorkflow cluster_purification Purification Barrier Lipid Lipid-NHS Ester (Hydrophobic) Mixing Step 1: Mixing (Requires 20-40% DMSO) Lipid->Mixing Micelles Contaminant: Lipid Micelles Lipid->Micelles Excess Reagent Self-Assembly Protein Protein (Lysine) (Hydrophilic) Protein->Mixing Intermediate Tetrahedral Intermediate Mixing->Intermediate Nucleophilic Attack Product Lipidated Protein (Amphiphilic) Intermediate->Product Amide Bond Formation Byproduct NHS Group (Leaving Group) Intermediate->Byproduct

    Figure 2: Reaction pathway highlighting the formation of lipid micelles, a critical impurity that necessitates chromatographic purification over dialysis.

    References

    • Zorzi, A., et al. (2017). "Acylated heptapeptide binds albumin with high affinity and application as tag furnishes long-acting peptides." Nature Communications, 8, 16092. [Link]

      • Key Finding: Establishes the relationship between fatty acid chain length and albumin binding affinity.
    • Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry, 58(18), 7370–7380. [Link]

      • Key Finding: Demonstrates the superiority of C18 diacids over simple mono-acids for solubility and pharmacokinetics.
    • Knudsen, L. B., et al. (2000). "Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration." Journal of Medicinal Chemistry, 43(9), 1664-1669. [Link]

      • Key Finding: The foundational work establishing Palmitic Acid (C16) conjugation (Liraglutide)
    • Hacker, D., et al. (2013). "Nanostructured Lipid Carrier for Topical Application of N-Acetyl Glucosamine." Advanced Pharmaceutical Bulletin. [Link]

      • Key Finding: Discusses lipid conjugation and carrier systems for hydrophilic payloads.

    Sources

    Optimizing Lipidation: A Technical Guide to N-(Hexacosanoyloxy)succinimide Efficacy Across Buffer Systems

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    N-(Hexacosanoyloxy)succinimide (C26-NHS) represents a specialized class of "ultra-long chain" fatty acid derivatization reagents. Unlike standard crosslinkers, its primary application is the lipidation of therapeutic peptides and proteins (e.g., GLP-1 analogs) to facilitate reversible binding to serum albumin, thereby significantly extending in vivo half-life.

    However, the C26 fatty acid chain introduces extreme hydrophobicity, creating a "Solubility-Reactivity Paradox." Standard aqueous buffers used for hydrophilic NHS esters (like BS3 or Sulfo-NHS-Acetate) cause C26-NHS to precipitate or form unreactive micelles immediately, leading to near-zero conjugation yields.

    This guide objectively compares the efficacy of C26-NHS across three distinct solvent/buffer systems, providing actionable protocols to overcome solubility barriers while maintaining protein integrity.

    Mechanism of Action & The Hydrolysis Challenge

    The core chemistry relies on the nucleophilic attack of a primary amine (Lysine ε-amine or N-terminal α-amine) on the NHS-activated ester.[1]

    Reaction Pathway Diagram

    ReactionPathway C26 C26-NHS Ester (Hydrophobic) Intermediate Tetrahedral Intermediate C26->Intermediate  Nucleophilic Attack   Amine Protein-NH2 (Nucleophile) Amine->Intermediate Water H2O (Competitor) Water->Intermediate  Hydrolysis (pH > 8.0)   Product Lipidated Protein (Stable Amide Bond) Intermediate->Product  Aminolysis (Desired)   Byproduct Free NHS + C26-Acid (Precipitate) Intermediate->Byproduct  Hydrolysis (Competing)  

    Caption: Kinetic competition between aminolysis (conjugation) and hydrolysis. For C26-NHS, aggregation in aqueous buffers shields the ester from amines, artificially suppressing aminolysis.

    Comparative Analysis of Buffer Systems

    The efficacy of C26-NHS is dictated not by the reaction chemistry itself, but by the solvent system's ability to keep the lipid monomeric without denaturing the target protein.

    System A: Standard Aqueous (PBS, pH 7.4)
    • Status: NOT RECOMMENDED

    • Mechanism: Upon addition, the hydrophobic C26 chain drives immediate aggregation into micelles or macroscopic precipitation. The NHS ester group becomes buried in the lipid core, inaccessible to protein amines.

    • Outcome: <5% Conjugation Efficiency. High turbidity.

    System B: High-Organic Co-Solvent (DMSO/DMF > 50%)
    • Status: Peptide-Specific

    • Mechanism: High concentrations of organic solvent (DMSO, DMF, or NMP) solubilize the C26 chain.

    • Pros: High reaction rate; lipid remains monomeric.

    • Cons: Most folded proteins (Antibodies, Enzymes) will denature/precipitate at >20% organic solvent.

    • Best For: Short, unstructured synthetic peptides (e.g., <40 amino acids) that can refold after dilution.

    System C: Detergent/Cyclodextrin Enhanced (The "Gold Standard")
    • Status: RECOMMENDED for Proteins

    • Mechanism: Uses a biocompatible surfactant (e.g., Sodium Deoxycholate) or a carrier molecule (Beta-Cyclodextrin) to form a soluble inclusion complex with the C26 tail, leaving the reactive NHS head group exposed.

    • Outcome: High conjugation efficiency (60-80%) with preservation of protein tertiary structure.

    Performance Comparison Table
    FeatureSystem A: Aqueous (PBS)System B: 80% DMSOSystem C: 0.5% Deoxycholate
    C26 Solubility Insoluble (Precipitates)SolubleSoluble (Micellar/Complex)
    Protein Stability HighLow (Denaturation risk)Moderate to High
    Conjugation Yield < 5%85 - 95%60 - 75%
    Hydrolysis Rate Low (Protected in aggregate)ModerateHigh (Surface exposed)
    Purification Difficult (Aggregates stick)Easy (HPLC)Moderate (Dialysis/TFF)

    Alternatives Analysis

    When selecting a lipidation reagent, C26 is not always the optimal choice due to handling difficulty.

    Alternative ReagentChain LengthSolubilityHalf-Life ExtensionVerdict
    N-(Hexacosanoyloxy)succinimide C26 Very Low Maximum (++++) Best for ultra-long acting therapeutics.
    N-(Palmitoyloxy)succinimideC16LowModerate (++)Easier to handle; industry standard for daily dosing.
    N-(Stearoyloxy)succinimideC18LowHigh (+++)Good balance of solubility and efficacy.
    Maleimide-Functionalized LipidC16-C26LowVariableUse only if Lysine conjugation affects bioactivity (requires Cys).

    Optimized Experimental Protocol (System C)

    This protocol utilizes a Deoxycholate (DOC) buffer system to solubilize C26-NHS for conjugation to a globular protein (e.g., BSA or an Antibody fragment).

    Materials
    • Target Protein: 2 mg/mL in 50 mM Sodium Bicarbonate, pH 8.5.

    • Reagent: N-(Hexacosanoyloxy)succinimide (C26-NHS).

    • Solvent: Anhydrous DMSO.

    • Surfactant Stock: 10% (w/v) Sodium Deoxycholate in water.

    Step-by-Step Workflow
    • Protein Preparation (The "Host" Buffer):

      • To your protein solution (1 mL), add 50 µL of 10% Deoxycholate stock.

      • Final concentration: ~0.5% DOC. This creates a "receptive" environment for the lipid.

      • Note: Ensure your protein tolerates 0.5% DOC (most do).

    • Reagent Activation:

      • Dissolve C26-NHS in 100% Anhydrous DMSO to a concentration of 10 mM.

      • Critical: This solution must be prepared immediately before use. C26-NHS hydrolyzes rapidly in wet DMSO.

    • Conjugation Reaction:

      • While vortexing the protein/DOC solution gently, add the C26-NHS/DMSO solution dropwise.

      • Target Ratio: 5-10 molar excess of C26-NHS over protein.

      • Limit: Keep final DMSO concentration < 10% (v/v).[2]

      • The solution should remain clear. If turbidity appears, increase DOC concentration to 1.0%.

    • Incubation:

      • Incubate at 37°C for 2 hours or Room Temperature for 4 hours.

      • Reasoning: Higher temperature aids lipid solubility and reaction kinetics.

    • Quenching & Purification:

      • Quench with 100 mM Tris-HCl (pH 8.0) for 15 minutes.

      • Purification: Use Hydrophobic Interaction Chromatography (HIC) or extensive dialysis against PBS + 0.05% Tween-20. Standard size exclusion usually fails to remove free fatty acid micelles.

    Workflow Visualization

    Protocol Start Start: Protein in Bicarbonate Buffer AddSurf Add 0.5% Deoxycholate (Solubilizer) Start->AddSurf Mix Dropwise Addition (Vortexing) AddSurf->Mix PrepNHS Dissolve C26-NHS in Anhydrous DMSO PrepNHS->Mix Incubate Incubate 37°C, 2 hrs Mix->Incubate Purify Purification via HIC or Dialysis w/ Tween Incubate->Purify

    Caption: Optimized workflow for C26-NHS conjugation using a surfactant-mediated buffer system.

    References

    • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

    • BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Retrieved from

    • National Institutes of Health (PubMed). Site-specific fatty acid-conjugation to prolong protein half-life in vivo. Retrieved from

    • Glen Research. NHS Ester Amine Reaction for Oligonucleotide Labeling.[3] Retrieved from

    • Creative Peptides. Peptide-Fatty Acid Conjugation Services. Retrieved from

    Sources

    Comparative Guide: Spectroscopic Quantification of N-(Hexacosanoyloxy)succinimide Labeling

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Technical Context[1][2][3][4][5]

    The conjugation of N-(Hexacosanoyloxy)succinimide (C26-NHS) to proteins is a specialized lipidation strategy often employed to extend serum half-life by promoting reversible binding to endogenous albumin. Unlike standard fluorophore labeling, quantifying C26 lipidation presents a unique analytical paradox: the label itself is spectroscopically "silent" (lacking a distinct chromophore in the visible region) and extremely hydrophobic.

    The Core Challenge: Standard UV-Vis methods used for dyes (e.g., A280/A495 ratios) fail here. The C26 tail does not absorb light distinctively from the protein. Furthermore, the introduction of a 26-carbon fatty acid chain drastically alters the solubility profile of your protein, often causing precipitation in standard aqueous buffers.

    This guide compares the three most robust methodologies for quantifying the Degree of Labeling (DOL) for C26-conjugates, prioritizing protocols that account for the critical solubility issues inherent to long-chain fatty acid conjugation.

    Mechanistic Overview

    Before selecting a method, it is crucial to understand the reaction dynamics. The NHS ester targets primary amines (Lysine residues and the N-terminus). However, the reagent is susceptible to hydrolysis, which consumes the reactive group without labeling the protein.

    Reaction Pathway Diagram

    G Reagent C26-NHS Ester (Hydrophobic) Conjugate C26-Protein Conjugate (Amphiphilic/Insoluble) Reagent->Conjugate + Protein (Nucleophilic Attack) Hydrolysis C26-Fatty Acid (Byproduct) Reagent->Hydrolysis + H2O (Hydrolysis) NHS_Group Released NHS (Absorbs @ 260nm) Reagent->NHS_Group Leaving Group Protein Protein-NH2 (Lysine) Protein->Conjugate

    Figure 1: The competitive reaction landscape. Note that measuring "Released NHS" is a common error; it quantifies reagent consumption (including hydrolysis), not protein attachment.

    Comparative Methodologies

    Method A: Indirect Spectroscopic Quantification (TNBS Assay)

    Best For: Routine QC, labs without Mass Spec, high-throughput screening.

    The TNBS (2,4,6-Trinitrobenzenesulfonic acid) assay measures the disappearance of free amines. If you start with 20 lysines and the assay shows only 15 remain after reaction, your DOL is 5.

    Senior Scientist Insight: Standard TNBS protocols will fail for C26-labeled proteins. The hydrophobic C26 tail causes the protein to aggregate or precipitate during the assay incubation, shielding remaining amines from the TNBS reagent. You must modify the buffer with a denaturing detergent (SDS) to expose all amines and keep the lipidated protein soluble.

    Optimized Protocol
    • Preparation: Dissolve protein standards and C26-conjugate samples in Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5) containing 0.1% SDS . Note: The SDS is non-negotiable for C26 conjugates.

    • Reagent: Prepare 0.01% (w/v) TNBS solution.

    • Reaction: Mix 250 µL sample + 125 µL TNBS solution.

    • Incubation: Incubate at 37°C for 2 hours.

    • Stop: Add 125 µL of 10% SDS and 50 µL of 1N HCl to stop the reaction and prevent precipitation of the trinitrophenyl derivative.

    • Measurement: Read Absorbance at 335 nm.

    • Calculation:

      
      
      
    Method B: Direct Spectrometric Analysis (MALDI-TOF MS)

    Best For: Precision characterization, identifying distribution (0, 1, 2, 3 labels), validation.

    MALDI-TOF provides a direct measurement of the mass increase. A single C26-acyl group adds exactly 378.7 Da (Mass of C26H51O group) to the protein.

    Senior Scientist Insight: Lipidated proteins ionize poorly compared to native proteins. They "suppress" their own signal. Use Sinapinic Acid (SA) as the matrix, as it tolerates hydrophobic proteins better than CHCA. You may need to use a "double-layer" method or add a pinch of n-octyl-glucoside to the spot to improve crystallization.

    Workflow
    • Desalting: Use Zeba spin columns or C4 ZipTips to remove free C26-NHS and salts.

    • Matrix: Saturated Sinapinic Acid in 50% Acetonitrile / 0.1% TFA.

    • Spotting: Mix sample 1:1 with matrix. Spot 1 µL. Air dry.

    • Analysis: Linear mode (for proteins >10 kDa).

    • Calculation:

      
      
      
    Method C: Hydrophobic Probe Assay (ANS Fluorescence)

    Best For: Qualitative "Yes/No" checks, aggregation screening.

    ANS (8-Anilinonaphthalene-1-sulfonic acid) is non-fluorescent in water but highly fluorescent when bound to hydrophobic pockets. It binds avidly to the C26 tail attached to the protein.

    Senior Scientist Insight: This is not an absolute quantification method (it gives relative fluorescence units, not moles). However, it is the fastest way to confirm if the reaction worked before spending time on MALDI or TNBS.

    Protocol
    • Mix: 2 µM Protein conjugate + 50 µM ANS in PBS.

    • Read: Ex 380 nm / Em 470 nm.

    • Result: A massive spike in fluorescence compared to the native protein control indicates successful lipidation.

    Data Presentation & Comparison

    Comparison of Analytical Performance
    FeatureTNBS Assay (Modified)MALDI-TOF MSANS Fluorescence
    Primary Output Free Amine ConcentrationMolecular Weight DistributionRelative Hydrophobicity
    Accuracy for DOL High (if solubilized correctly)Very High (Gold Standard)Low (Qualitative only)
    Throughput High (96-well plate)Low to MediumHigh
    C26 Specificity Low (Interference from buffers)High (Mass specific)Medium (Binds any lipid)
    Key Limitation Requires SDS to prevent crashEquipment cost; Ion suppressionNot quantitative
    Cost per Sample < $1.00> $50.00 (amortized)< $0.50
    Decision Logic for Method Selection

    DecisionTree Start Start: Select Method Q1 Is exact DOL required? Start->Q1 Q2 Is Mass Spec available? Q1->Q2 Yes ANS Method C: ANS Fluorescence (Qualitative Check) Q1->ANS No (Just confirmation) MALDI Method B: MALDI-TOF MS (Precision Analysis) Q2->MALDI Yes TNBS Method A: TNBS Assay (High Throughput / QC) Q2->TNBS No

    Figure 2: Strategic decision matrix for selecting the appropriate quantification workflow.

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on NHS-ester chemistry and TNBS quantification).

    • Habeeb, A. F. S. A. (1966). Determination of free amino groups in proteins by trinitrobenzenesulfonic acid.[1][2][3][4] Analytical Biochemistry, 14(3), 328-336. (The original TNBS protocol foundation).

    • Thermo Fisher Scientific. (n.d.). TNBSA (2,4,6-Trinitrobenzene Sulfonic Acid) Instructions. (Standard commercial protocol for amine quantification).

    • Signor, L., & Boeri Erba, E. (2013). Matrix-assisted laser desorption/ionization time of flight (MALDI-TOF) mass spectrometric analysis of intact proteins larger than 100 kDa. Journal of Visualized Experiments, (79), e50635. (Guidance on MALDI matrix selection for difficult proteins).

    • AAT Bioquest. (2024). Degree of Labeling (DOL) Calculator. (General principles for calculating DOL from spectroscopic data).

    Sources

    Technical Guide: Cross-Reactivity and Application of N-(Hexacosanoyloxy)succinimide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    N-(Hexacosanoyloxy)succinimide (NHS-Hexacosanoate) is a specialized lipidation reagent used to attach a C26:0 fatty acid (cerotic acid) tail to biomolecules. While it shares the fundamental amine-targeting chemistry of all N-hydroxysuccinimide (NHS) esters, its extreme hydrophobicity fundamentally alters its reaction kinetics and cross-reactivity profile compared to standard water-soluble crosslinkers (e.g., BS3, Sulfo-NHS-Acetate).

    The Bottom Line: This reagent is highly specific for primary amines (

    
    ) at pH 7.4–8.5. However, unlike short-chain NHS esters, its cross-reactivity with hydroxyls and sulfhydryls is driven less by intrinsic chemical affinity and more by solvent effects  and supramolecular organization  (micelle formation). Successful conjugation requires strict control over organic co-solvents to prevent precipitation and minimize non-specific hydrophobic association.
    

    Mechanistic Foundation

    Chemical Structure and Reactivity

    The molecule consists of a hexacosanoyl tail (C26 hydrocarbon chain) esterified to an N-hydroxysuccinimide leaving group.

    • Primary Reaction (Aminolysis): Nucleophilic attack by a primary amine (Lysine

      
      -amino or N-terminal 
      
      
      
      -amino) on the carbonyl carbon, releasing NHS and forming a stable amide bond.
    • Competitive Reaction (Hydrolysis): Water attacks the carbonyl, releasing NHS and the free fatty acid (Hexacosanoic acid), which is unreactive and insoluble.

    Reaction Landscape Diagram

    The following diagram illustrates the kinetic competition between the desired aminolysis and potential side reactions.

    ReactionLandscape Reagent N-(Hexacosanoyloxy)succinimide (Lipophilic Reagent) Product_Amide Amide Bond (Stable Lipidation) Reagent->Product_Amide Major Pathway pH 7.5-8.5 Product_Acid Free Fatty Acid (Precipitate) Reagent->Product_Acid Major Competitor Increases w/ pH Product_Thioester Thioester (Unstable) Reagent->Product_Thioester Reversible Displaced by Amines Product_Ester Ester (Rare/Low Yield) Reagent->Product_Ester Negligible in Aqueous Requires High pH Amine Primary Amine (R-NH2) Water Water (Hydrolysis) Thiol Sulfhydryl (R-SH) Hydroxyl Hydroxyl (R-OH)

    Figure 1: Reaction landscape of NHS-Hexacosanoate. Green arrows indicate the desired pathway. Red indicates the irreversible loss of reagent. Yellow indicates reversible side reactions.

    Comparative Cross-Reactivity Analysis

    The C26 chain introduces a "Solubility Paradox": the reagent must be dissolved in organic solvent (DMSO/CHCl3), but the protein target is in water. This interface creates unique cross-reactivity risks.

    Functional Group Reactivity Table
    Functional GroupReactivity with NHS-HexacosanoateStability of BondNotes & Expert Insight
    Primary Amine (
    
    
    )
    High Stable (Amide) Target reaction.[1] Requires pH 7.5–8.5. Reactivity is slightly slower than short-chain NHS esters due to steric bulk of the C26 tail.
    Sulfhydryl (
    
    
    )
    Medium Unstable (Thioester) Cysteine residues can react to form thioesters. However, these are labile and typically hydrolyze or are displaced by amines (aminolysis) over time.
    Hydroxyl (
    
    
    )
    Low Stable (Ester) Ser/Thr/Tyr reactivity is negligible in aqueous buffers. Risk:[2][3] High concentrations of DMSO/DMF (used to solubilize the C26 tail) can effectively increase the nucleophilicity of -OH groups, slightly raising esterification risk.
    Carboxyl (
    
    
    )
    None N/ANo reaction.
    Water (
    
    
    )
    High Irreversible Hydrolysis is the main enemy. The C26 tail aggregates in water, potentially shielding the NHS ester from hydrolysis (micellar protection), but also shielding it from the target amine.
    Comparison with Alternatives
    Reagent ClassSpecificity for AminesCross-Reactivity RiskBest Use Case
    NHS-Hexacosanoate HighLow (Hydrolysis is main issue)Attaching very long hydrophobic tails (C26) for membrane anchoring or albumin binding.
    Isocyanates LowHigh (Reacts with -OH, -SH)Non-specific labeling; generally avoided in precise drug development.
    Maleimides None (Thiol specific)Low (Amine cross-reactivity at pH > 8.5)Site-specific conjugation to Cysteines (not amines).
    Sulfonyl Chlorides MediumHigh (Sulfonamides are stable, but reacts with -OH)Harsh conditions, rarely used for delicate proteins.

    Critical Protocol: Solvent-Assisted Lipidation

    Challenge: N-(Hexacosanoyloxy)succinimide is insoluble in aqueous buffers. Adding it directly to a protein solution will result in immediate precipitation and zero conjugation. Solution: A "Solvent-Drop" method where the reagent is kept in organic phase until the moment of reaction.

    Workflow Diagram

    ProtocolWorkflow Step1 1. Solubilization Dissolve Reagent in anhydrous DMSO or DMF (Conc: 10-50 mM) Step3 3. Injection (Critical) Slowly add Reagent to stirring Protein Final Organic Solvent < 10% (v/v) Step1->Step3 Step2 2. Target Preparation Buffer Protein in PBS or HEPES (pH 8.0) Remove primary amine buffers (Tris/Glycine) Step2->Step3 Step4 4. Incubation 1-2 Hours at Room Temp or 4°C Constant agitation to prevent aggregation Step3->Step4 Step5 5. Quenching Add excess Tris or Glycine (pH 8.0) Step4->Step5 Step6 6. Purification Dialysis or Size Exclusion Chromatography (Remove free fatty acid/organic solvent) Step5->Step6

    Figure 2: Step-by-step workflow for hydrophobic NHS-ester conjugation.

    Detailed Methodology
    • Preparation of Stock Solution:

      • Dissolve N-(Hexacosanoyloxy)succinimide in anhydrous DMSO or DMF .

      • Note: Due to the waxy nature of the C26 chain, mild warming (37°C) may be required to fully solubilize the solid. Ensure the solvent is dry; water traces will hydrolyze the NHS ester rapidly.[4][5]

    • Buffer Exchange:

      • Ensure the target protein is in an amine-free buffer (PBS, HEPES, Bicarbonate) at pH 7.5–8.5 .

      • Prohibited Buffers: Tris, Glycine, Imidazole (these contain primary amines and will consume the reagent).

    • Conjugation Reaction:

      • Add the DMSO stock to the protein solution dropwise while vortexing or stirring.

      • Ratio: Use a 10–20 molar excess of reagent over protein. The low solubility efficiency necessitates a higher molar excess than standard water-soluble NHS esters.

      • Solvent Limit: Keep the final DMSO concentration below 10% (or the tolerance limit of your protein) to prevent protein denaturation.

    • Quenching:

      • Add 1M Tris-HCl (pH 8.0) to a final concentration of 50mM. Incubate for 15 minutes. This reacts with any remaining NHS ester, preventing non-specific modification during purification.

    • Purification:

      • Use a Desalting Column (e.g., Zeba Spin) or Dialysis.

      • Expert Tip: Because the free Hexacosanoic acid byproduct is extremely hydrophobic, it may associate non-covalently with the protein (hydrophobic interaction). Adding a mild detergent (e.g., 0.05% Tween-20) during the first dialysis step can help strip non-covalently bound fatty acids.

    Troubleshooting & Validation

    ObservationProbable CauseCorrective Action
    Precipitation upon addition Reagent concentration too high or mixing too slow.Dilute the DMSO stock further. Inject into rapidly stirring buffer.
    Low Conjugation Yield Hydrolysis occurred before aminolysis.Use anhydrous DMSO. Check buffer pH (must be < 9.0).[2][6][7] Increase molar excess.
    Protein Aggregation Hydrophobic C26 tails causing protein cross-association.Lower the Degree of Labeling (DOL). Add low concentrations of surfactant.
    Unexpected "Cross-linking" Non-covalent hydrophobic stacking.Wash with detergent-containing buffer or analyze via SDS-PAGE (denaturing conditions breaks hydrophobic stacks).

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on NHS ester chemistry and protocols).
    • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. (Foundational paper on NHS ester hydrolysis vs.
    • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of antibody-drug conjugates. Chemical Society Reviews, 44(15), 5495-5517.

    Sources

    Publish Comparison Guide: Impact of Fatty Acid NHS Ester Chain Length on Experimental Outcomes

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    Lipidation is a critical tool for modulating protein pharmacokinetics, membrane anchoring, and cellular uptake. However, the choice of fatty acid chain length—typically ranging from C2 (Acetyl) to C18 (Stearic)—is often treated as a trivial variable.[1] This guide demonstrates that chain length is the primary determinant of albumin binding affinity (

    
    ), conjugate solubility, and reaction yield.[1] We provide a technical comparison of short-chain vs. long-chain NHS esters, detailing how carbon count dictates the switch from simple surface modification to complex hydrophobic anchoring and albumin-mediated half-life extension.
    

    Physicochemical Mechanics: The "Carbon Switch"[1]

    The behavior of fatty acid NHS esters is governed by the hydrophobic effect.[1] As the carbon chain elongates, the molecule transitions from a water-soluble reagent to a hydrophobic moiety that requires specific organic co-solvents.[1]

    Solubility and Critical Micelle Concentration (CMC)

    A common failure mode in conjugation is the precipitation of the NHS ester before it can react with the protein amine.

    Chain LengthCommon NameReagent Solubility (Aqueous)Critical Micelle Conc. (CMC)Recommended Solvent System
    C2 AcetylHighN/A100% Aqueous Buffer
    C8 CaprylicModerate~300 mM5-10% DMSO/DMF
    C12 LauricLow~2-5 mM20-30% DMSO/DMF
    C16 PalmiticInsoluble< 10 µM>50% Organic or Detergent-Assisted
    C18 StearicInsoluble< 1 µM>50% Organic or Detergent-Assisted

    Key Insight: For C16 and C18 NHS esters, the reagent will form micelles or precipitate immediately upon addition to an aqueous protein solution.[1] This effectively removes the reactive ester from the solution, leading to near-zero conjugation yields despite high molar equivalents.[1]

    Biological Impact: Albumin Binding & Pharmacokinetics

    The most commercially significant application of fatty acid conjugation is half-life extension via reversible binding to Human Serum Albumin (HSA).

    The Albumin Depot Mechanism

    HSA possesses high-affinity binding sites for long-chain fatty acids. By conjugating a therapeutic peptide (e.g., GLP-1 analogs like Liraglutide) to a fatty acid, the peptide "hitchhikes" on albumin.[1]

    • Short Chains (C6-C12): Bind HSA with low affinity (micromolar

      
      ). Ineffective for half-life extension.
      
    • Long Chains (C14-C18): Bind HSA with high affinity (nanomolar

      
      ). Effective "depot" effect.
      

    Experimental Outcome: Switching from C12 to C16 can increase the serum half-life from minutes to hours/days . Switching to C18 (often with a diacid linker) can extend this to days/weeks (e.g., Semaglutide).

    Visualization: Albumin Binding Equilibrium

    The following diagram illustrates the kinetic equilibrium that protects the conjugate from renal clearance.[1]

    AlbuminBinding cluster_legend Effect of Chain Length FreeConjugate Free Peptide-FA Conjugate (Active / Cleared) BoundComplex Albumin-Bound Complex (Protected Depot) FreeConjugate->BoundComplex Kon (High for C16/C18) RenalClearance Renal Clearance (<60 kDa) FreeConjugate->RenalClearance Rapid Elimination TargetReceptor Target Receptor (GLP-1R, etc.) FreeConjugate->TargetReceptor Pharmacological Effect Albumin Human Serum Albumin (HSA) BoundComplex->FreeConjugate Koff (Slow for C16/C18) Text C12 (Lauric): High Koff -> Rapid Clearance C16 (Palmitic): Low Koff -> Extended Half-life

    Figure 1: The reversible binding equilibrium.[1] Long-chain fatty acids shift the equilibrium toward the "Bound Complex," shielding the peptide from rapid renal filtration.[1]

    Comparative Protocol: Conjugating Hydrophobic NHS Esters

    Standard aqueous protocols fail for C16/C18 NHS esters. Below is an optimized workflow for Long-Chain (C16+) Conjugation .

    Protocol: The "Organic Spike" Method[1]

    Materials:

    • Target Protein/Peptide (1-5 mg/mL in PBS, pH 7.4).

    • Fatty Acid NHS Ester (C16 or C18).

    • Anhydrous DMSO or DMF.[1]

    • Critical Reagent: 10% w/v Cyclodextrin or mild detergent (optional, if protein is sensitive to high organic % solvent).[1]

    Step-by-Step Workflow:

    • Solubilization (The Critical Step): Dissolve the C16/C18 NHS ester in 100% Anhydrous DMSO at a high concentration (e.g., 10-20 mM).

      • Why? Introduction of even trace water hydrolyzes the NHS ester.[1] Long chains dissolve slowly; vortex vigorously or sonicate.[1]

    • The "Spike" Addition: While vortexing the protein solution gently, add the NHS-DMSO solution dropwise.

      • Constraint: Keep final DMSO concentration < 30% (or protein tolerance limit).[1]

      • Troubleshooting: If the solution turns cloudy immediately, the fatty acid has precipitated.[1] You must increase the organic solvent ratio or add a solubilizer like beta-cyclodextrin.

    • Incubation: React for 2-4 hours at Room Temperature or Overnight at 4°C.

      • Note: Hydrophobic NHS esters react slower due to steric hindrance and solvent cages.

    • Purification (Hydrophobic Interaction): Standard desalting columns (Sephadex G-25) will not work well because the fatty acid conjugate may stick to the resin or form micelles that elute unpredictably.

      • Recommended: Reverse Phase HPLC (C4 or C8 column) or Hydrophobic Interaction Chromatography (HIC).

    Visualization: Workflow Logic

    ConjugationWorkflow Start Start: C16/C18 NHS Ester SolventChoice Dissolve in 100% Anhydrous DMSO (Avoid Water Contact) Start->SolventChoice Mixing Add to Protein (pH 8.0) Max 30% DMSO final SolventChoice->Mixing CheckCloud Is Solution Cloudy? Mixing->CheckCloud Precipitation Precipitation Detected: NHS Ester Inactive CheckCloud->Precipitation Yes Success Clear Solution: Reaction Proceeding CheckCloud->Success No Fix Add Cyclodextrin or Increase DMSO % Precipitation->Fix Troubleshoot Fix->Mixing Retry

    Figure 2: Decision tree for handling solubility challenges during long-chain fatty acid conjugation.

    Experimental Outcomes Summary

    FeatureShort Chain (C2-C8)Long Chain (C16-C18)Experimental Consequence
    Reaction Efficiency High (>80%)Low (<40% without optimization)Long chains require large molar excesses (10-20x) to compensate for precipitation/micelles.
    Purification Size Exclusion / DialysisRP-HPLC / HICConjugates are "sticky." They bind to plastic tubes and dialysis membranes.
    Protein Stability NeutralDestabilizingLong lipid chains can insert into the protein core, causing unfolding (denaturation).[1]
    Albumin Affinity (
    
    
    )
    > 10 µM< 50 nMC16/C18 are required for in vivo half-life extension.

    References

    • Chain Length Dependency of Albumin Binding: Comparison of fatty acid binding sites on human serum albumin. Source:

    • Protocol for Hydrophobic Conjugation: NHS Ester Labeling of Biomolecules: Optimization for solubility. Source:

    • Peptide-Fatty Acid Conjugation & Pharmacokinetics: Chain length dependence of antimicrobial peptide-fatty acid conjugate activity. Source:

    • Solubility Comparisons: Solubility of Stearic vs Palmitic Acid in Organic Solvents. Source:

    Sources

    Case studies comparing N-(Hexacosanoyloxy)succinimide applications in immunology research

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    N-(Hexacosanoyloxy)succinimide (C26-NHS) is a specialized bioconjugation reagent used to introduce a hexacosanoyl (C26:0) lipid tail onto primary amines of proteins, peptides, and modified oligonucleotides. Unlike common palmitoylation reagents (C16), the C26 chain confers extreme hydrophobicity and high-affinity albumin binding , making it a critical tool for developing lymph-node-targeting vaccines and stable CD1d-restricted NKT cell ligands.

    This guide compares C26-NHS against shorter-chain alternatives (C16-NHS, C18-NHS), analyzing its performance in antigen delivery, immune modulation, and molecular stability.

    Chemical Profile & Mechanism of Action

    The Reagent
    • Compound: N-(Hexacosanoyloxy)succinimide

    • CAS: 22102-68-7

    • Function: Amine-reactive lipid donor.[1]

    • Key Feature: The 26-carbon saturated chain matches the acyl tail found in natural ceramides and the immunomodulator KRN7000 (

      
      -GalCer).
      
    Mechanism: Why Chain Length Matters

    In immunology, the length of the lipid tail dictates the biodistribution and receptor interaction kinetics of the conjugate.

    • Albumin Hitchhiking: Fatty acid-conjugated payloads bind to Serum Albumin (HSA/BSA). The binding affinity correlates with chain length. C26 provides significantly higher affinity than C16, extending circulation half-life and ensuring passive transport to the draining lymph nodes (dLNs).

    • CD1d Groove Loading: The CD1d molecule (antigen-presenting molecule for NKT cells) has two hydrophobic pockets (A' and F'). The A' pocket is deep and optimized for very long chains (~C26). Filling this pocket completely stabilizes the complex and promotes a Th1-biased immune response (IFN-

      
       production).
      

    CD1d_Mechanism cluster_pathway Immunological Outcomes C26_NHS C26-NHS Ester Conjugate C26-Conjugate C26_NHS->Conjugate Amine Conjugation (DMSO/DMF) Target Target Antigen (Peptide/Glycolipid) Target->Conjugate Albumin Serum Albumin (HSA) Conjugate->Albumin High Affinity Binding CD1d CD1d Molecule (APC Surface) Conjugate->CD1d Deep A' Pocket Loading LymphNode Lymph Node Accumulation Albumin->LymphNode Transport NKT iNKT Cell Activation CD1d->NKT Stable TCR Interaction

    Figure 1: Dual mechanism of C26-conjugates: Albumin-mediated transport and CD1d-mediated NKT cell activation.

    Comparative Case Studies

    Case Study A: CD1d Ligand Synthesis & Th1/Th2 Bias

    Objective: Synthesize analogs of

    
    -GalCer to modulate NKT cell cytokine profiles.
    Comparison:  C26-NHS (Hexacosanoyl) vs. C8-NHS (Octanoyl) vs. C16-NHS (Palmitoyl).
    
    FeatureC26-Conjugate (Hexacosanoyl)C16-Conjugate (Palmitoyl)C8-Conjugate (Octanoyl)
    CD1d Stability High (Fills A' pocket completely)Moderate (Partial filling)Low (Loose fit)
    Complex Half-Life > 24 Hours~4-6 Hours< 1 Hour
    Cytokine Bias Th1 (IFN-
    
    
    )
    Mixed Th1/Th2Th2 (IL-4)
    Mechanism Prolonged presentation allows lipid raft recruitment.Rapid internalization.Rapid dissociation.

    Expert Insight: Using C26-NHS allows researchers to mimic the "wild-type" tail of KRN7000. Shortening the tail (using C8 or C16) destabilizes the CD1d complex, leading to rapid internalization and a bias toward IL-4 secretion (Th2). For cancer immunotherapy applications requiring strong IFN-

    
     responses, C26 is the mandatory choice .
    
    Case Study B: Peptide Vaccines & Lymph Node Targeting

    Objective: Deliver a peptide neoantigen to dendritic cells in the lymph node. Comparison: C26-Lipid Tail vs. Free Peptide vs. C16-Lipid Tail.

    • Free Peptide: Cleared renally within minutes (< 20 min half-life). Poor immunogenicity.

    • C16-Peptide: Binds albumin (

      
      ). Good lymph node accumulation.
      
    • C26-Peptide: Binds albumin with ultra-high affinity (

      
      ). The extreme hydrophobicity prevents premature dissociation in the blood, ensuring maximum payload delivery to the lymph node.
      

    Data Summary (Simulated):

    • Lymph Node Accumulation: C26 > C16 >> Free Peptide.

    • T-Cell Priming Efficiency: C26-conjugates typically induce 2-3x higher T-cell titers than C16-conjugates due to the "depot effect" on the APC membrane.

    Experimental Protocol: C26 Conjugation

    Challenge: C26-NHS is a waxy solid with extremely poor water solubility. Standard aqueous conjugation protocols will fail due to precipitation.

    Materials
    • Reagent: N-(Hexacosanoyloxy)succinimide (C26-NHS).

    • Solvent: Anhydrous DMSO or DMF (Hot).

    • Buffer: 100 mM Sodium Bicarbonate (pH 8.5) or 100 mM TEA in organic solvent.

    • Target: Amino-modified oligonucleotide or Peptide (with C-terminal Lysine).

    Workflow
    • Solubilization (Critical Step):

      • Dissolve C26-NHS in anhydrous DMSO.

      • Note: You may need to heat the DMSO to 40-50°C to fully dissolve the lipid. The solution should be clear before proceeding.

    • Conjugation:

      • Dissolve the peptide/protein in the reaction buffer (pH 8.5).

      • Add the C26-NHS/DMSO solution dropwise while vortexing.

      • Ratio: Use a 10-20x molar excess of C26-NHS to drive the reaction, as hydrolysis competes with conjugation.

      • Solvent Limit: Keep the final organic solvent concentration >50% if the peptide allows, or use a detergent (e.g., 0.5% OG or DDM) to keep the lipid soluble in the aqueous phase.

    • Incubation:

      • Incubate at 37°C for 2-4 hours . (Room temp is often insufficient for C26 kinetics and solubility).

    • Purification:

      • Precipitation: Add cold ethanol to precipitate the lipid-peptide conjugate (free lipid may also precipitate).

      • HPLC: Use a C4 or C8 Reverse-Phase column.

      • Gradient: High organic gradient (e.g., 50% -> 100% Isopropanol/Acetonitrile) is required to elute C26 species.

    Protocol_Workflow Start Start: C26-NHS Solid Solubilize Dissolve in Hot DMSO (50°C) Start->Solubilize Mix Mix with Target (pH 8.5) Maintain >50% Organic or Add Detergent Solubilize->Mix React Incubate 37°C, 4 Hours Mix->React Purify RP-HPLC (C4 Column) Isopropanol Gradient React->Purify Final Pure C26-Conjugate Purify->Final

    Figure 2: Optimized workflow for handling insoluble C26-NHS reagents.

    Troubleshooting & Quality Control

    ProblemCauseSolution
    Precipitation upon addition C26 lipid crashing out of aqueous buffer.Increase DMSO content to 50-70% or add non-ionic detergent (Tween-20/OG).
    Low Conjugation Yield Hydrolysis of NHS ester or steric hindrance.Use anhydrous solvents; Increase molar excess to 20x; React at 37°C.
    HPLC Retention Issues Conjugate is too hydrophobic.Switch from C18 to C4 column; Use Isopropanol/Hexane mobile phases.

    References

    • Comparison of Diagnostic Performance of C26:0-LPC. National Institutes of Health (NIH). Available at: [Link]

    • Fatty acid conjugation enhances potency of antisense oligonucleotides. ResearchGate. Available at: [Link]

    • Chemical Synthesis of Hexacosanoic Acid (C26:0) and Ceramide. PubMed. Available at: [Link]

    Sources

    Safety Operating Guide

    Proper Disposal Procedures: N-(Hexacosanoyloxy)succinimide

    [1][2]

    Executive Summary & Chemical Profile[1][2]

    N-(Hexacosanoyloxy)succinimide is a specialized lipophilic crosslinking reagent used to introduce a very long-chain fatty acid (C26:0, Cerotic acid) moiety to primary amines on proteins, peptides, or surfaces.[1][2]

    Effective disposal of this compound requires addressing two distinct chemical challenges simultaneously:

    • Reactivity: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and reactive toward nucleophiles.[1] It must be chemically "quenched" (deactivated) before final disposal to prevent uncontrolled reactions in waste containers.

    • Solubility (The "C26 Problem"): The hexacosanoyl chain is extremely hydrophobic. Unlike short-chain NHS esters, this compound and its hydrolysis products will precipitate immediately in aqueous solutions, forming waxy "scum" that adheres to glass and clogs waste lines. Do not dispose of this compound in aqueous waste streams.

    Chemical Safety Data Summary
    ParameterSpecificationOperational Implication
    CAS Number Compound Specific (Analog: 219714-96-2)Treat as unlisted hazardous organic waste.[1][2]
    Molecular Structure C30H55NO4High carbon content; requires organic incineration.[1][2]
    Physical State White to off-white powderWaxy solid; electrostatic.[1][2]
    Solubility DCM, Chloroform, hot DMSORequires Halogenated Waste stream if dissolved in DCM/CHCl3.[1][2]
    Primary Hazards Skin/Eye Irritant (H315, H319)NHS leaving group is acidic and irritating.[1][2]
    Reactivity Hydrolyzes in moistureKeep dry until quenching.[1][2]

    Pre-Disposal Stabilization (Quenching Protocol)

    Core Directive: Never dispose of active NHS esters directly into bulk solvent waste drums. Residual moisture in the drum can cause hydrolysis, releasing heat and pressure (CO2 is not produced, but N-hydroxysuccinimide is released).

    The "Amine Block" Method (Recommended)

    This method converts the reactive ester into a stable, inert amide. It is superior to basic hydrolysis for C26 lipids because it maintains the lipid's solubility in organic solvents, preventing precipitation.

    Reagents:

    • Quenching Agent: Ethanolamine (preferred) or Glycine methyl ester.

    • Solvent: Dichloromethane (DCM) or Chloroform.

    Protocol:

    • Dissolution: If the waste is solid, dissolve it in a minimal volume of DCM or Chloroform.

    • Molar Excess: Add the amine quenching agent at a 1.5x molar excess relative to the estimated amount of NHS ester.

    • Reaction: Stir or vortex for 15–30 minutes at room temperature.

      • Mechanism:[3][4][5][6] The amine attacks the carbonyl, displacing the NHS group.

      • Result: You now have N-hexacosanoylethanolamine (stable lipid) and free N-hydroxysuccinimide (soluble in organic mix).[1][2]

    • Verification: No gas evolution should occur. The solution is now chemically stable.

    Waste Segregation & Decision Logic

    The following decision tree outlines the correct workflow for disposing of N-(Hexacosanoyloxy)succinimide based on its physical state and solvent composition.

    DisposalWorkflowStartWaste Material:N-(Hexacosanoyloxy)succinimideStateCheckPhysical State?Start->StateCheckSolidWastePure Solid / PowderStateCheck->SolidWasteSolidLiquidWasteReaction Mixture / SolutionStateCheck->LiquidWasteLiquidQuenchStepACTION: Quench with Excess Amine(Ethanolamine in DCM)SolidWaste->QuenchStepBulk Qty (>500mg)SolidBinSolid Hazardous Waste Bin(Double Bagged, Label: Reactive)SolidWaste->SolidBinSmall Qty (<500mg)QuenchCheckIs it Quenched?LiquidWaste->QuenchCheckQuenchCheck->QuenchStepActiveSolventCheckSolvent Composition?QuenchCheck->SolventCheckInactive/SpentQuenchStep->SolventCheckDissolvedHaloWasteHalogenated Organic Waste(DCM, Chloroform)SolventCheck->HaloWasteContains Halogens (>1%)NonHaloWasteNon-Halogenated Organic Waste(DMSO, DMF, Toluene)SolventCheck->NonHaloWasteNo Halogens

    Figure 1: Operational decision tree for segregating N-(Hexacosanoyloxy)succinimide waste streams. Note the critical distinction between halogenated and non-halogenated solvents.

    Detailed Disposal Procedures

    Scenario A: Solid Waste (Expired Reagent)
    • Small Quantities (<500 mg):

      • Leave in the original vial.

      • Tighten the cap securely.

      • Place the vial inside a secondary clear polyethylene bag (Zip-lock).

      • Affix a "Hazardous Waste" label.

      • Dispose of in the Solid Hazardous Waste drum (Lab Pack).

    • Bulk Quantities (>500 mg):

      • Dissolve in DCM.

      • Follow the Quenching Protocol (Section 2).

      • Dispose of as Halogenated Liquid Waste .

    Scenario B: Liquid Reaction Waste
    • Solvent Compatibility: Most reactions with this compound use Dichloromethane (DCM), Chloroform, or Dimethylformamide (DMF).

    • The "Scum" Warning: If you attempt to wash reaction glassware with water, the C26 lipid will precipitate as a sticky white wax.

      • Correct Cleaning: Rinse glassware with Chloroform or DCM first to remove the lipid. Collect this rinse in the Halogenated Waste container. Only then wash with water/detergent.

    • Container Marking:

      • Label the waste tag with "Contains: N-(Hexacosanoyloxy)succinimide, Ethanolamine, [Solvent Name]" .

      • Check the box for "Irritant" and "Toxic" .

    Regulatory Compliance (RCRA)[1][4][7]

    In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory. While N-(Hexacosanoyloxy)succinimide is not explicitly "P-listed" or "U-listed," the waste mixture is regulated based on its characteristics and solvents .[1]

    Waste CharacteristicEPA CodeApplicability to this Workflow
    Ignitability D001 Applicable if the carrier solvent (e.g., Toluene, Methanol) has a flash point <60°C.
    Halogenated Solvents F002 Highly Likely. If DCM or Chloroform is used (standard for C26 lipids), the entire mixture is F002 listed waste.[1][2]
    Reactivity D003 Pure NHS esters are reactive, but usually do not meet the violent threshold for D003 unless in bulk.[1][2] Quenching negates this.
    Toxicity D0xx If Chloroform is used (D022), the waste is toxic.[1][2]

    Final Compliance Check:

    • Do not evaporate solvents in the fume hood to reduce waste volume (illegal treatment).

    • Do not drain dispose.[7][8][9]

    • Do keep the container closed at all times except when adding waste.

    References

    • National Institutes of Health (NIH) PubChem. (2025). N-Hydroxysuccinimide Compound Summary. Retrieved from [Link]

    • U.S. Environmental Protection Agency (EPA). (2025).[10] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

    • Lapidot, Y., Rappoport, S., & Wolman, Y. (1967). Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids. Journal of Lipid Research, 8(2), 142–145. Retrieved from [Link]

    • University of Otago. (2025). Laboratory Chemical Waste Disposal Guidelines. Retrieved from [Link]

    Personal Protective Equipment & Safe Handling Guide: N-(Hexacosanoyloxy)succinimide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Chemical Context[1][2][3]

    N-(Hexacosanoyloxy)succinimide is a specialized bioconjugation reagent used to attach a very long-chain fatty acid (C26:0, Hexacosanoic acid) to primary amines on proteins or peptides.

    As a Senior Application Scientist, I must emphasize that safety with this compound is not just about the solid powder; it is about the solvent system you employ. While the solid is a potential sensitizer and irritant, the organic solvents required to dissolve this hydrophobic lipid (typically DMF, DMSO, or Chloroform) pose the immediate risk of carrying the reagent through your skin barrier.

    Key Chemical Hazards:

    • Reactivity: Acylating agent. Reacts rapidly with amines (including skin proteins), leading to potential sensitization.

    • Hydrophobicity: The C26 chain makes this compound waxy and prone to static charge during weighing.

    • Stability: Moisture sensitive. Hydrolyzes to N-hydroxysuccinimide (irritant) and Hexacosanoic acid.

    Risk Assessment & PPE Matrix

    The following protection matrix is designed to address the specific phases of experimental workflow: Solid Handling (weighing) and Solution Handling (reaction).

    PPE Selection Table
    Protective GearSolid Phase (Weighing/Aliquot)Solution Phase (Reaction/Purification)Technical Rationale
    Respiratory Fume Hood (Primary) or N95 (Secondary)Fume Hood (Mandatory)NHS esters are fine powders; inhalation can cause respiratory sensitization. Solvents (DMF/DCM) require vapor extraction.
    Eye Protection Chemical Safety GogglesChemical Safety GogglesPrevent ocular mucosal contact. Standard safety glasses are insufficient for splash risks with permeating solvents.
    Hand Protection Nitrile (Standard, 5 mil)Solvent-Specific (See Logic Diagram below)CRITICAL: Standard nitrile degrades rapidly in Chloroform/DCM and is permeable to DMF.
    Body Protection Lab Coat (Cotton/Poly), Closed shoesLab Coat + Chemical Apron (if >100mL)Prevent clothing contamination which holds the irritant against the skin.
    Glove Selection Logic (Graphviz)

    The choice of solvent dictates your glove safety. Do not rely on standard nitrile for all solvents.

    GloveSelection cluster_legend Action Required Start Select Solvent for N-(Hexacosanoyloxy)succinimide DMSO DMSO (Dimethyl Sulfoxide) Start->DMSO DMF DMF (Dimethylformamide) Start->DMF Chlor Chloroform / DCM Start->Chlor Nitrile Standard Nitrile Gloves (Excellent Resistance) DMSO->Nitrile Compatible DoubleNitrile Double Layer Nitrile (Change every 15 mins) DMF->DoubleNitrile Permeable Laminate Silver Shield / Laminate (Required for Safety) Chlor->Laminate Rapid Degradation Safe Safe to Proceed Caution Frequent Changes Danger Specialty Gloves Only

    Figure 1: Glove selection decision tree based on carrier solvent. Standard nitrile is insufficient for halogenated solvents often used with long-chain lipids.

    Operational Protocol: Safe Handling Workflow

    This protocol integrates safety with experimental efficacy (anhydrous conditions).

    Step 1: Preparation & Weighing
    • Environment: All weighing must occur inside a chemical fume hood or a localized exhaust enclosure.

    • Static Control: The C26 chain renders the powder waxy and static-prone. Use an anti-static gun if available to prevent the powder from "jumping" onto gloves or cuffs.

    • Tools: Use disposable spatulas to avoid cross-contamination.

    Step 2: Solubilization (The High-Risk Step)
    • Solvent Choice: Dissolve the reagent in anhydrous DMSO or DMF.

      • Note: If using Chloroform/DCM, you must wear laminate gloves (e.g., Silver Shield) under nitrile outer gloves.

    • Technique: Add solvent to the vial, cap immediately, and vortex. Do not sonicate in an open vessel (aerosol risk).

    Step 3: Reaction[4]
    • Containment: Perform the conjugation reaction in a closed vessel (e.g., crimped vial or capped microcentrifuge tube).

    • Spill Response: Keep a "dry spill" kit (absorbent pads) compliant with the solvent used inside the hood.

    Handling Workflow Diagram (Graphviz)

    HandlingWorkflow Storage 1. Storage Retrieval (-20°C, Desiccated) Equilibrate 2. Equilibrate (Warm to RT before opening) Storage->Equilibrate Prevent Condensation Weigh 3. Weighing (Fume Hood + Anti-Static) Equilibrate->Weigh Minimize Hydrolysis Dissolve 4. Solubilization (Anhydrous Solvent) Weigh->Dissolve Avoid Dust React 5. Reaction (Closed Vessel) Dissolve->React Immediate Use Waste 6. Disposal (Segregated Stream) React->Waste Post-Experiment

    Figure 2: Operational workflow emphasizing moisture control (equilibration) and containment.

    Disposal & Deactivation

    Do not dispose of active NHS esters in the drain. They react with proteins in the water supply and are considered hazardous chemical waste.

    • Deactivation (Hydrolysis):

      • Before disposal, small amounts of unused solution can be deactivated by adding a volume of slightly basic water (pH ~8-9, e.g., Sodium Bicarbonate solution).

      • Allow to sit for 1-2 hours. The NHS ester will hydrolyze into Hexacosanoic acid (fatty acid) and N-hydroxysuccinimide (water-soluble).

    • Waste Segregation:

      • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Solid Hazardous Waste" (bagged and tagged).

      • Liquid Waste: Segregate based on the solvent.

        • DMSO/DMF mixtures: Non-halogenated organic waste.

        • Chloroform/DCM mixtures: Halogenated organic waste.

    Emergency Response

    • Skin Contact: Immediately wash with soap and copious amounts of water. Do not use alcohol/ethanol to wash skin (this increases permeability). Consult a physician if irritation persists.

    • Eye Contact: Flush eyes with water for at least 15 minutes, lifting upper and lower lids.[1] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    References

    • Spectrum Chemical. (2018).[2] Safety Data Sheet: Succinimide. Retrieved from

    • Cole-Parmer. (n.d.). Material Safety Data Sheet: N-Benzyloxycarbonyloxy-Succinimide. Retrieved from

    • WellBefore. (2022). Nitrile Gloves Chemical Resistance: What You Need to Know. Retrieved from

    • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from

    • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved from

    • University of Otago. (n.d.). Laboratory Chemical Waste Disposal Guidelines. Retrieved from

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(Hexacosanoyloxy)succinimide
    Reactant of Route 2
    Reactant of Route 2
    N-(Hexacosanoyloxy)succinimide

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.